Technical Documentation Center

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide
  • CAS: 121905-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Foreword: The Strategic Importance of Substituted Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in a multitude of therapeutic agents. The target molecule of this guide, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, embodies a particularly valuable substitution pattern. The formyl group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, while the sulfonamide moiety at the 5-position is a well-established pharmacophore known to impart a range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this key intermediate, grounded in established chemical principles and supported by peer-reviewed literature.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core 1-methyl-1H-pyrazole ring can be functionalized in a stepwise manner. The key decision in the forward synthesis is the order of introduction of the formyl and sulfonamide groups.

Two primary routes can be envisioned:

  • Route A: Formylation of 1-methyl-1H-pyrazole followed by chlorosulfonation and subsequent amination.

  • Route B: Chlorosulfonation of 1-methyl-1H-pyrazole followed by formylation and amination.

The N-methyl group is an activating, ortho, para-director in electrophilic aromatic substitution, directing incoming electrophiles to the 4- and 5-positions of the pyrazole ring.[3][4] Both the formyl and sulfonyl chloride groups are deactivating towards further electrophilic substitution.[5][6] Therefore, performing the first electrophilic substitution on the more activated 1-methyl-1H-pyrazole is advantageous. The Vilsmeier-Haack formylation is a relatively mild method for introducing a formyl group onto electron-rich heterocycles.[7][8][9] Chlorosulfonation, on the other hand, is a harsher reaction. Introducing the formyl group first (Route A) is the more prudent strategy, as the aldehyde is less deactivating than the sulfonyl chloride, thus facilitating the subsequent sulfonation step. This guide will focus on Route A.

Proposed Synthetic Pathway

The proposed synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a three-step process commencing with the formation of the 1-methyl-1H-pyrazole core, followed by Vilsmeier-Haack formylation, chlorosulfonation, and finally, amination.

Synthetic Pathway cluster_0 Synthesis of Starting Material cluster_1 Core Functionalization cluster_2 Final Conversion Methylhydrazine Methylhydrazine Step1 Step 1: Pyrazole Formation Methylhydrazine->Step1 C3_Synthon 1,1,3,3-Tetraethoxypropane C3_Synthon->Step1 Intermediate1 1-Methyl-1H-pyrazole Step1->Intermediate1 Yield: ~70-93% Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate1->Step2 Reagents1 Heat Intermediate2 1-Methyl-1H-pyrazole- 4-carbaldehyde Step2->Intermediate2 Yield: Moderate to good Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Step2 Step3 Step 3: Chlorosulfonation Intermediate2->Step3 Intermediate2->Step3 Reagents2 0-5 °C to heat Intermediate3 4-Formyl-1-methyl-1H-pyrazole- 5-sulfonyl chloride Step3->Intermediate3 Yield: Good Chlorosulfonation_Reagents 1. Chlorosulfonic acid 2. Thionyl chloride Chlorosulfonation_Reagents->Step3 Step4 Step 4: Amination Intermediate3->Step4 Intermediate3->Step4 Reagents3 Heat Final_Product 4-Formyl-1-methyl-1H-pyrazole- 5-sulfonamide Step4->Final_Product Yield: Good Amination_Reagent Ammonia source (e.g., NH4OH) Amination_Reagent->Step4 Reagents4 Base, Solvent

Caption: Proposed four-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole

The synthesis of the 1-methyl-1H-pyrazole core can be achieved through the condensation of methylhydrazine with a suitable three-carbon synthon. A reliable method involves the use of 1,1,3,3-tetraethoxypropane.[10]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetraethoxypropane (1.0 eq) and a suitable solvent such as ethanol.

  • Slowly add methylhydrazine (1.0-1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield 1-methyl-1H-pyrazole as a colorless liquid.

ParameterValueReference
Starting Materials 1,1,3,3-tetraethoxypropane, Methylhydrazine[10]
Solvent Ethanol[10]
Reaction Temperature Reflux[10]
Typical Yield 70-93%[10]
Step 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool anhydrous DMF (excess) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or a suitable inert solvent.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.[11]

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-methyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel.

ParameterValueReference
Reagents 1-Methyl-1H-pyrazole, POCl₃, DMF[7][11]
Temperature 0-5 °C initially, then heat to 60-80 °C[11]
Work-up Quenching on ice, neutralization, extraction[7]
Purification Column chromatography
Step 3: Chlorosulfonation of 1-Methyl-1H-pyrazole-4-carbaldehyde

The introduction of the sulfonyl chloride group at the 5-position of the pyrazole ring can be achieved by reaction with chlorosulfonic acid. The use of thionyl chloride can improve the yield.[12]

Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool a solution of chlorosulfonic acid (~5-6 eq) in an inert solvent like chloroform to 0 °C.

  • Slowly add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 60 °C) for several hours until TLC indicates the consumption of the starting material.[12]

  • To the reaction mixture, carefully add thionyl chloride (~1.5 eq) at 60 °C and continue stirring for an additional 1-2 hours.[12]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

ParameterValueReference
Reagents 1-Methyl-1H-pyrazole-4-carbaldehyde, Chlorosulfonic acid, Thionyl chloride[12]
Solvent Chloroform[12]
Temperature 0 °C initially, then 60 °C[12]
Work-up Quenching on ice, extraction[12]
Step 4: Amination to 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

The final step involves the conversion of the sulfonyl chloride to the sulfonamide by reaction with an ammonia source.

Protocol:

  • Dissolve the crude 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of an ammonia source, such as concentrated ammonium hydroxide, while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

ParameterValueReference
Reagents 4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, Ammonium hydroxideGeneral knowledge
Solvent Dichloromethane or THFGeneral knowledge
Temperature 0 °C to room temperatureGeneral knowledge
Purification Recrystallization or column chromatography

Causality and Experimental Insights

  • Choice of C3 Synthon in Step 1: While other synthons exist for pyrazole synthesis, 1,1,3,3-tetraethoxypropane is advantageous due to its stability and the clean nature of the condensation reaction, which proceeds with the loss of ethanol.

  • Vilsmeier-Haack Reaction Conditions: The reaction is highly sensitive to moisture, and anhydrous conditions are crucial for the successful formation and reactivity of the Vilsmeier reagent.[7] The temperature control during the addition of POCl₃ is critical to prevent decomposition of the reagent.

  • Order of Electrophilic Substitutions: As discussed, the order of formylation and chlorosulfonation is key. The formyl group is less deactivating than the sulfonyl chloride, making the subsequent chlorosulfonation more feasible. Attempting chlorosulfonation first would likely lead to lower yields in the subsequent formylation step due to the strongly deactivated ring.

  • Use of Thionyl Chloride in Chlorosulfonation: The addition of thionyl chloride in the chlorosulfonation step helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby improving the overall yield of the intermediate.[12]

  • Amination: The use of an excess of the ammonia source is necessary to react with the sulfonyl chloride and to neutralize the HCl generated during the reaction.

Conclusion

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a multi-step process that requires careful control of reaction conditions and a strategic approach to the introduction of functional groups. The outlined pathway, beginning with the formation of the pyrazole core, followed by Vilsmeier-Haack formylation, chlorosulfonation, and amination, represents a logical and experimentally sound approach to obtaining this valuable building block for drug discovery and development. The protocols provided, supported by the scientific literature, offer a solid foundation for researchers in the field.

References

  • PrepChem.com. Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. Available from: [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 143.
  • ResearchGate. Synthesis of 1‐methylpyrazole derivatives by condensation of methylhydrazine with enaminodiketone. Available from: [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023).
  • Jadhav, S. B., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society.
  • Google Patents. Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, (i), 195-243.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, (5), 123-137.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Sharma, S., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26775-26802.
  • ResearchGate. The synthesis route of sulfonamide-pyrazole derivatives 99–102. Available from: [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available from: [Link]

  • Gomaa, M. A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5013.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103632.
  • Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

Sources

Exploratory

physicochemical properties of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Abstract This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole and sulfonamide moieties are privileged structures known for a wide range of biological activities.[1][2] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its application in research, particularly for predicting its behavior in biological systems, designing formulation strategies, and establishing robust analytical methods for its quantification and quality control. This document details the theoretical and practical aspects of its key properties, including melting point, solubility, and acidity (pKa), and outlines validated experimental protocols for their determination.

Introduction to 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Chemical Identity and Structure

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[3] The structure is characterized by a methyl group on one pyrazole nitrogen (N1), a formyl (aldehyde) group at position C4, and a sulfonamide group at position C5. This specific arrangement of functional groups dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.

  • IUPAC Name: 1-methyl-5-sulfamoyl-1H-pyrazole-4-carbaldehyde

  • Molecular Formula: C₅H₇N₃O₃S

  • Molecular Weight: 189.19 g/mol

  • CAS Number: 330785-93-0

The presence of the acidic sulfonamide proton, the hydrogen bond accepting formyl group, and the aromatic pyrazole core makes this molecule a versatile scaffold for further chemical modification and a candidate for interacting with biological targets.

Significance in Medicinal and Agrochemical Research

The pyrazole-sulfonamide scaffold is a cornerstone in modern pharmacology and crop science. Pyrazole derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4] Similarly, sulfonamides are a well-established class of therapeutics. The combination of these two pharmacophores in a single molecule creates a unique chemical entity with significant potential. For instance, related pyrazole derivatives are explored as intermediates for pesticides and for drugs such as antibiotics and anticancer agents.[5] A thorough characterization of its physicochemical properties is the foundational step in unlocking this potential.

Core Physicochemical Properties: A Summary

The following table summarizes the key . Where experimental data is not publicly available, predicted values based on its structural analogs and established theoretical models are provided for guidance.

PropertyValue / Expected RangeMethodSignificance in Drug Development
Molecular Weight 189.19 g/mol CalculationAdherence to Lipinski's Rule of 5 for oral bioavailability.
Melting Point Not available. Expected for a crystalline solid.DSC / Capillary MethodIndicator of purity and solid-state stability.
pKa (Sulfonamide) Predicted: ~9.5[6]Potentiometric Titration / UV-VisDetermines ionization state at physiological pH, affecting solubility and membrane permeability.[7]
Aqueous Solubility Not available. Expected to be low.Shake-Flask MethodCrucial for absorption and bioavailability; impacts formulation strategy.[8]
LogP Predicted: -0.6 (Analog)[9]HPLC / CalculationMeasures lipophilicity, which influences ADME properties (Absorption, Distribution, Metabolism, Excretion).

Experimental Determination of Key Properties

As a Senior Application Scientist, it is crucial not just to present data but to explain the causality behind the experimental choices. The following protocols are designed to be self-validating systems for generating reliable and reproducible data.

Melting Point and Thermal Analysis

Expertise & Rationale: The melting point is one of the most fundamental physical properties, serving as a primary indicator of a compound's identity and purity.[10] A pure crystalline compound will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range. For a novel compound like this, establishing a precise melting point is a critical first step in its characterization.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Heat the sample at a rapid rate (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.

  • Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[11]

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

  • Replicates: Repeat the measurement at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3mm) Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Measure2 Heat Rapidly to ~20°C Below MP Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Liquid) Measure4->Measure5 Analysis1 Report Range (T1-T2) Measure5->Analysis1 Analysis2 Assess Purity Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] We distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility, the true equilibrium value, is most relevant for understanding a compound's behavior in vivo over time. The shake-flask method is the gold-standard for this measurement.[12] The presence of both hydrogen bond donors (sulfonamide NH₂) and acceptors (carbonyl, sulfonyl oxygens) suggests complex solubility behavior that must be experimentally verified.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

  • System Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid material. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Data Reporting: The solubility is reported in units such as mg/mL or µM.

SolubilityWorkflow A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48 hours) A->B C Separate Phases (Centrifuge/Settle) B->C D Withdraw Supernatant C->D E Filter Sample (0.22 µm) D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Report Solubility (mg/mL) F->G

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Acidity Constant (pKa)

Expertise & Rationale: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, the primary acidic proton is on the sulfonamide nitrogen (-SO₂NH₂). Its pKa is critical because the ionization state of a molecule dramatically affects its solubility, lipophilicity, and ability to interact with protein targets.[7] Sulfonamides are generally weak acids, and their pKa can be influenced by the electronic effects of substituents on the aromatic ring.[14]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated burette.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

  • Validation: The method can be validated using a compound with a known pKa in the same range.

Caption: Ionization Equilibrium of the Sulfonamide Group.

Spectroscopic and Chromatographic Profile

Expertise & Rationale: A combination of spectroscopic and chromatographic techniques is required for unambiguous structure confirmation and purity assessment. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR (Expected Signals): A sharp singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the pyrazole ring proton (H3), a singlet for the formyl proton (~9.5-10.0 ppm), and a broad singlet for the two sulfonamide protons which may be exchangeable with D₂O.

    • ¹³C NMR (Expected Signals): Resonances for the N-methyl carbon, the three distinct pyrazole ring carbons, and a downfield signal for the formyl carbonyl carbon (>180 ppm).

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by their characteristic vibrational frequencies.

    • Expected Bands: Strong S=O stretching bands for the sulfonamide group (~1350 and 1160 cm⁻¹), a sharp C=O stretching band for the aldehyde (~1700 cm⁻¹), and N-H stretching bands for the sulfonamide (~3300 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution MS (HRMS) should confirm the elemental formula C₅H₇N₃O₃S with high accuracy.[15]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A well-developed reversed-phase HPLC method should show a single major peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Various chromatographic methods are available for sulfonamide analysis.[13]

Conclusion

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a compound with significant potential, stemming from its hybrid pyrazole-sulfonamide structure. Its physicochemical properties, particularly its solubility and pKa, are critical parameters that will govern its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality data needed to advance its study from the laboratory bench to potential applications. A comprehensive understanding of these foundational properties is an indispensable prerequisite for any successful research and development program involving this promising molecule.

References

  • Jabbar, A. A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024). 1-Methyl-4-Ethoxycarbonylpyraole-5-Sulfonamide. Available at: [Link]

  • Subirats, X., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society. Available at: [Link]

  • Smedley, M. D., & Weber, J. D. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists. Available at: [Link]

  • mzCloud. (2016). 4-Methyl-N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide. Available at: [Link]

  • Li, Y. T., et al. (2011). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • University of Babylon. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • University of Manitoba. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2007). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Available at: [Link]

  • ChemBK. (2024). 1-Methyl-4-ethylformate-5-pyrazole sulfonamide. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Popelier, P. L. A., & O'Hagan, D. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • PubChem. (n.d.). Tetrahydroabietyl alcohol. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Available at: [Link]

  • Molecules. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid. Available at: [Link]

  • BIOSYNCE. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS 923283-54-9. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Speculated Mechanisms of Action of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

This document provides a comprehensive exploration of the plausible pharmacological mechanisms of the novel synthetic compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. By dissecting its constituent chemical moieties...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive exploration of the plausible pharmacological mechanisms of the novel synthetic compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. By dissecting its constituent chemical moieties—the pyrazole core, the sulfonamide group, and the formyl substituent—we can infer and propose several compelling hypotheses for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: Deconstructing the Pharmacophore

The structure of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide presents a unique combination of functional groups, each with a well-documented history in medicinal chemistry. The pyrazole ring is a five-membered heterocyclic scaffold found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The sulfonamide group is a classic pharmacophore, most famously associated with the sulfa class of antibiotics, but also a key feature in diuretics, anticonvulsants, and a variety of enzyme inhibitors.[3] The strategic placement of a formyl group introduces a reactive aldehyde that can participate in crucial interactions with biological targets, notably the formyl peptide receptors (FPRs) involved in the innate immune response.[4][5]

This guide will systematically investigate the following potential mechanisms of action, providing the scientific rationale and proposing robust experimental workflows for their validation:

  • Antimicrobial Activity via Dihydropteroate Synthase Inhibition

  • Anti-inflammatory Effects through Cyclooxygenase (COX) Inhibition

  • Anticancer Potential via Carbonic Anhydrase IX/XII Inhibition

  • Modulation of the Innate Immune Response through Formyl Peptide Receptor (FPR) Agonism

Hypothesis I: Antimicrobial Action through Folate Synthesis Inhibition

Scientific Rationale

The sulfonamide moiety is a structural analog of p-aminobenzoic acid (PABA), a critical substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] By competitively inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a vital precursor for nucleotide biosynthesis, and thus arrest bacterial growth.[6][7] This bacteriostatic effect is a hallmark of sulfa drugs.[6] The pyrazole scaffold itself has been incorporated into various antimicrobial compounds, suggesting it may enhance the overall efficacy or spectrum of activity.[8]

Proposed Experimental Validation

A definitive assessment of this hypothesis requires a multi-pronged approach to confirm direct enzyme inhibition and whole-cell antibacterial activity.

Experimental Workflow: Antimicrobial Activity Assessment

cluster_0 In Vitro Enzyme Inhibition cluster_1 Whole-Cell Antibacterial Activity A Recombinant DHPS Expression & Purification B DHPS Enzyme Kinetics Assay (Spectrophotometric) A->B C IC50 Determination for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide B->C D Competitive Inhibition Analysis (Lineweaver-Burk Plot) C->D E Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) C->E Correlate enzyme inhibition with whole-cell activity F Bacteriostatic vs. Bactericidal Determination (Time-Kill Assay) E->F G Folate Reversal Assay E->G

Figure 1: Workflow for antimicrobial mechanism validation.

Protocol 1: DHPS Inhibition Assay

  • Enzyme Source: Utilize commercially available recombinant DHPS from a representative bacterial species (e.g., Staphylococcus aureus).

  • Assay Principle: Monitor the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) by measuring the increase in absorbance at a specific wavelength.

  • Procedure:

    • Prepare a reaction mixture containing buffer, DHPPP, and varying concentrations of the test compound (0.01 µM to 100 µM).

    • Initiate the reaction by adding PABA.

    • Measure the rate of product formation spectrophotometrically.

    • Calculate the percent inhibition relative to a vehicle control.

  • Data Analysis: Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Test against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, Escherichia coli).

  • Method: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Procedure:

    • Prepare two-fold serial dilutions of the compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesis II: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale

Many pharmaceuticals containing the pyrazole nucleus, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[9] The sulfonamide group is also a common feature in many COX-2 inhibitors.[9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic profile as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Proposed Experimental Validation

The investigation into COX inhibition should focus on determining the potency and selectivity of the compound for the two main COX isoforms.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Physiological) COX1->PGs_const PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Compound 4-Formyl-1-methyl-1H- pyrazole-5-sulfonamide Compound->COX2 Inhibition

Figure 2: Hypothesized selective inhibition of COX-2.

Protocol 3: In Vitro COX Inhibition Assay

  • Enzyme Source: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Format: A common method is to measure the conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

  • Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Terminate the reaction and quantify the amount of PGE2 produced using a competitive EIA kit.

  • Data Analysis: Calculate IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Table 1: Expected Data from COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundValueValueValue
Celecoxib (Control)>100.05>200
Ibuprofen (Control)5100.5

Hypothesis III: Anticancer Activity through Carbonic Anhydrase Inhibition

Scientific Rationale

The sulfonamide group is a well-established zinc-binding group that can potently inhibit carbonic anhydrases (CAs).[10][11] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[12][13] Pyrazole-based sulfonamides have been shown to be effective inhibitors of these tumor-associated CA isoforms.[12][13][14]

Proposed Experimental Validation

This line of inquiry will involve enzymatic assays against relevant CA isoforms and subsequent cell-based assays to confirm antiproliferative effects.

Experimental Workflow: CA Inhibition and Anticancer Activity

cluster_0 Enzymatic Inhibition cluster_1 Cell-Based Assays H Recombinant Human CA II, IX, XII I Stopped-Flow CO2 Hydration Assay H->I J Ki Determination for each Isoform I->J L Cell Viability Assay (e.g., MTS, CellTiter-Glo) J->L Correlate enzyme inhibition with antiproliferative activity K Cancer Cell Line Panel (e.g., MCF-7, HT-29) K->L M Hypoxia-Induced Acidification Assay K->M

Figure 3: Workflow for CA inhibition and anticancer validation.

Protocol 4: Carbonic Anhydrase Inhibition Assay

  • Enzyme Source: Utilize recombinant human CA isoforms I, II (ubiquitous) and IX, XII (tumor-associated).

  • Method: A stopped-flow spectrophotometer is the gold standard for measuring CA-catalyzed CO2 hydration.

  • Procedure:

    • Monitor the change in pH of a buffered solution as CO2 hydrates to carbonic acid.

    • Measure the enzymatic rate in the presence and absence of the test compound.

  • Data Analysis: Calculate the inhibition constant (Ki) for each isoform to determine potency and selectivity.

Hypothesis IV: Immunomodulation via Formyl Peptide Receptor (FPR) Agonism

Scientific Rationale

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors expressed on phagocytic leukocytes that recognize N-formylated peptides derived from bacteria and mitochondria.[4][5] This recognition triggers a pro-inflammatory response, including chemotaxis, degranulation, and superoxide production, which is crucial for host defense.[4][15] The presence of a formyl group on the pyrazole ring of the test compound makes it a candidate ligand for FPRs.

Proposed Experimental Validation

Functional cell-based assays are required to determine if the compound can elicit a response through FPRs.

Signaling Pathway: FPR-Mediated Chemotaxis

Compound 4-Formyl-1-methyl-1H- pyrazole-5-sulfonamide FPR FPR Compound->FPR G_protein G Protein Activation FPR->G_protein Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) G_protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

Figure 4: Hypothesized FPR agonism leading to chemotaxis.

Protocol 5: Calcium Mobilization Assay

  • Cell Line: Use a human cell line stably expressing FPR1 (e.g., U937-FPR1).

  • Assay Principle: FPR activation leads to G-protein coupling and a subsequent increase in intracellular calcium concentration.

  • Procedure:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure baseline fluorescence.

    • Add the test compound and monitor the change in fluorescence over time using a plate reader.

  • Data Analysis: Determine the EC50 value for calcium mobilization.

Protocol 6: Chemotaxis Assay

  • Cell Type: Primary human neutrophils or FPR-expressing cell lines.

  • Apparatus: Use a Boyden chamber or a modern equivalent (e.g., Transwell inserts).

  • Procedure:

    • Place a solution of the test compound in the lower chamber.

    • Add cells to the upper chamber, separated by a porous membrane.

    • Incubate for a sufficient time to allow cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber.

Conclusion and Future Directions

The multifaceted structure of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide offers a rich landscape for pharmacological investigation. The hypotheses presented in this guide are grounded in established principles of medicinal chemistry and provide a logical framework for elucidating the compound's mechanism of action. The proposed experimental protocols are designed to be robust and provide clear, interpretable data. Successful validation of any of these hypotheses could pave the way for the development of a novel therapeutic agent with applications in infectious diseases, inflammation, oncology, or immunology. The next steps will involve the synthesis of analogs to establish structure-activity relationships (SAR) and further optimize the compound's potency, selectivity, and pharmacokinetic properties.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. I., & Al-Ghamdi, A. M. (2014). Synthesis, antimicrobial and anti-inflammatory activities of some new 3,5-dimethylpyrazole derivatives. Arabian Journal of Chemistry, 7(5), 827-833.
  • Brown, T. J. (2005). Sulfonamides and trimethoprim. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (pp. 441-453). Elsevier.
  • Masters, P. A., O'Bryan, T. A., LaPlante, K. L., & Rybak, M. J. (2003). Clinical use of the sulfonamides. Archives of internal medicine, 163(4), 402-410.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • Ragab, F. A., Eldehna, W. M., Abdel-Aziz, H. A., & Abou-Seri, S. M. (2015). Design, synthesis and biological evaluation of novel pyrazole-based benzenesulfonamides as multi-target anti-inflammatory agents. Bioorganic & medicinal chemistry, 23(17), 5639-5653.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). The chemistry and pharmacology of pyrazole derivatives. Biomedicine & Pharmacotherapy, 91, 688-707.
  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & medicinal chemistry letters, 16(1), 210-214.
  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161.
  • Le, Y., Iribarren, P., & Wang, J. M. (2002). Formyl-peptide receptors in inflammation.
  • He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519.
  • Angeli, A., Carta, F., Nocentini, A., Gratteri, P., & Supuran, C. T. (2018). Pyrazole-based benzenesulfonamides as carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 26(12), 3098-3103.
  • Ahmed, M. (2018). Sulfonamides: A Promising Pharmacophore as Carbonic Anhydrase Inhibitor. CPQ Medicine, 2(3), 1-2.
  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2017). Carbonic anhydrase inhibitors: a patent review (2012-2016).
  • Wouters, J., Ooms, F., & Supuran, C. T. (2003). Three-dimensional structure of human carbonic anhydrase II in complex with a pyrazole-based sulfonamide inhibitor. Bioorganic & medicinal chemistry letters, 13(11), 1877-1880.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Novel pyrazole derivatives bearing a sulfonamide moiety as potent anticancer and radiosensitizing agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 108-116.
  • Deranged Physiology. (2023). Mechanisms of drug-receptor interaction. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Formylpeptide receptors. Retrieved from [Link]

  • Monti, S. M., De Simone, G., & Supuran, C. T. (2013). Pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors: synthesis, biological and in silico studies. Bioorganic & medicinal chemistry, 21(6), 1604-1610.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Molecules, 25(1), 123.
  • Balamurali, M. M., et al. (2020). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Journal of Biomolecular Structure and Dynamics, 38(14), 4236-4250.
  • Gecyte, G., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC medicinal chemistry, 12(7), 1163-1171.

Sources

Exploratory

The Expanding Therapeutic Landscape of Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The hybridization of pyrazole and sulfonamide moieties has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hybridization of pyrazole and sulfonamide moieties has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrazole sulfonamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the underlying mechanisms of action, present detailed, field-proven experimental protocols for their biological evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.

Introduction: The Synergy of Two Pharmacophores

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, present in a variety of clinically approved drugs.[1] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with the first generation of antibiotics but also found in diuretics, anticonvulsants, and anti-inflammatory agents.[2] The conjugation of these two scaffolds into a single molecular entity has proven to be a highly successful strategy in drug design, leading to the development of compounds with enhanced and often novel biological activities.[3] This guide will explore the key therapeutic areas where pyrazole sulfonamide derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Inhibition of Carbonic Anhydrases and Cyclooxygenases

A significant body of research has focused on the ability of pyrazole sulfonamides to selectively inhibit tumor-associated enzymes. Notably, certain derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5]

Furthermore, the inhibition of cyclooxygenase-2 (COX-2), an enzyme often upregulated in cancerous tissues and involved in inflammation and angiogenesis, is another key mechanism.[4] Selective COX-2 inhibition by pyrazole sulfonamides can lead to reduced tumor growth and vascularization.[6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxicity of compounds against cancer cell lines.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole sulfonamide derivatives.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole sulfonamide derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding (1x10^4 cells/well) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h Allow Adhesion Add_Compound Add Pyrazole Sulfonamide Derivatives Incubation_24h->Add_Compound Incubation_48h 48-72h Incubation Add_Compound->Incubation_48h Add_MTT Add MTT Solution (10 µL) Incubation_48h->Add_MTT Incubation_MTT 2-4h Incubation Add_MTT->Incubation_MTT Solubilize Solubilize Formazan (100 µL DMSO) Incubation_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole sulfonamide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12]

Mechanism of Action: Disruption of Essential Metabolic Pathways

The antimicrobial action of sulfonamides is classically attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to the cessation of bacterial growth. While this remains a primary mechanism, the pyrazole moiety can contribute to enhanced activity and a broader spectrum, potentially through interactions with other microbial targets.

Experimental Protocols for Antimicrobial Susceptibility Testing

3.2.1. Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of a compound.[13]

Objective: To qualitatively determine the antimicrobial activity of pyrazole sulfonamide derivatives by measuring the zone of inhibition.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.[14]

  • Well Creation and Compound Addition:

    • Use a sterile cork borer to create wells of 6-8 mm in diameter in the inoculated agar.[15]

    • Carefully add a defined volume (e.g., 50-100 µL) of the pyrazole sulfonamide derivative solution (dissolved in a suitable solvent like DMSO) into each well.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a common technique for determining MIC.[17]

Objective: To quantitatively determine the MIC of pyrazole sulfonamide derivatives.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of the pyrazole sulfonamide derivative in the broth medium.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Controls:

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.[17]

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_preliminary Preliminary Screening: Agar Well Diffusion cluster_quantitative Quantitative Analysis: MIC Determination (Broth Microdilution) Inoculate_Plate Inoculate Agar Plate with Microbe Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound_Well Add Compound to Wells Create_Wells->Add_Compound_Well Incubate_Plate Incubate Plate Add_Compound_Well->Incubate_Plate Measure_Zone Measure Zone of Inhibition Incubate_Plate->Measure_Zone Serial_Dilution Serial Dilution of Compound in Broth Measure_Zone->Serial_Dilution Proceed with Active Compounds Inoculate_Wells Inoculate Wells with Microbe Serial_Dilution->Inoculate_Wells Incubate_Microplate Incubate Microplate Inoculate_Wells->Incubate_Microplate Determine_MIC Determine MIC (No Visible Growth) Incubate_Microplate->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole sulfonamide derivatives have demonstrated potent anti-inflammatory effects, primarily through the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[7]

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

The arachidonic acid cascade is a central pathway in inflammation, leading to the production of pro-inflammatory mediators such as prostaglandins (via COX enzymes) and leukotrienes (via 5-LOX). While selective COX-2 inhibitors are effective anti-inflammatory drugs, they can be associated with cardiovascular side effects. The dual inhibition of both COX-2 and 5-LOX by a single molecule offers a promising therapeutic strategy with the potential for enhanced efficacy and an improved safety profile.[7][13]

Diagram 3: Simplified Arachidonic Acid Cascade and Dual Inhibition

AA_Cascade cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Pyrazole_Sulfonamide Pyrazole Sulfonamide Pyrazole_Sulfonamide->COX Inhibits Pyrazole_Sulfonamide->LOX Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX by pyrazole sulfonamides.

Experimental Protocols for Anti-inflammatory Activity

4.2.1. In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating acute inflammation.[1]

Objective: To assess the in vivo anti-inflammatory activity of pyrazole sulfonamide derivatives.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Grouping and Dosing:

    • Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.

    • Administer the test compounds and controls orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[1]

Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

4.2.2. In Vitro COX-2 and 5-LOX Inhibition Assays

Commercially available kits are commonly used to determine the in vitro inhibitory activity of compounds against COX-2 and 5-LOX. These assays are typically based on colorimetric or fluorometric detection of the enzymatic products.[6][19]

Objective: To determine the IC50 values of pyrazole sulfonamide derivatives for COX-2 and 5-LOX inhibition.

General Procedure (refer to specific kit protocols for details):

  • Reagent Preparation: Prepare the assay buffer, enzyme, substrate (arachidonic acid), and detection reagents as per the kit instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole sulfonamide derivatives.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme, inhibitor (or vehicle), and cofactor.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specified time at the recommended temperature.

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value.

Table 1: Representative Data for a Hypothetical Pyrazole Sulfonamide Derivative (Compound X)

AssayResult (IC50 in µM)
Anticancer (MCF-7 cells)5.2
Antimicrobial (S. aureus)8.5 (MIC)
Anti-inflammatory (COX-2)0.15
Anti-inflammatory (5-LOX)1.2

Conclusion and Future Directions

Pyrazole sulfonamide derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action and the application of these derivatives to a wider range of therapeutic targets will undoubtedly continue to expand the therapeutic landscape of this remarkable class of compounds.

References

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93–99. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 7(49), 44759–44781. [Link]

  • Babu, H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Patel, R. V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved January 21, 2026, from [Link]

  • Gedawy, E. M., Kassab, A. E., & El Kerdawy, A. M. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Babu, H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 21, 2026, from [Link]

  • DergiPark. (2025). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. [Link]

  • Akocak, S., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved January 21, 2026, from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (n.d.). (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. [Link]

  • Oxford Academic. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

  • ResearchGate. (n.d.). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved January 21, 2026, from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

Sources

Foundational

A Technical Guide to Identifying Potential Therapeutic Targets for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Abstract This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Recognizing the compound's structural features—a substituted pyrazole ring and a sulfonamide moiety—this document outlines a systematic, multi-pronged approach leveraging established pharmacological principles and cutting-edge experimental techniques. We will delve into the rationale behind prioritizing specific protein families, detail in silico prediction methodologies, and provide robust protocols for in vitro and cell-based validation assays. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and structurally related molecules.

Introduction: Deconstructing 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide for Therapeutic Potential

The compound 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a synthetic heterocyclic molecule featuring two key pharmacophores: a pyrazole ring and a sulfonamide group. While direct biological data on this specific molecule is sparse, its constituent moieties are well-represented in a multitude of approved therapeutic agents. This structural precedent provides a strong foundation for hypothesizing its potential biological targets and therapeutic applications.

  • The Pyrazole Scaffold : This five-membered aromatic ring is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[1][2] Pyrazole-containing drugs are used to treat a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3]

  • The Sulfonamide Group : A cornerstone of medicinal chemistry, the sulfonamide functional group (-S(=O)₂-NH₂) is most famously associated with antibacterial drugs that inhibit folate synthesis.[4][5][6] However, its utility extends far beyond this, with sulfonamide-based drugs acting as diuretics, antidiabetic agents, and inhibitors of specific enzyme classes like carbonic anhydrases and kinases.[6][7][8]

The combination of these two pharmacophores in 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide suggests a high probability of interaction with one or more classes of enzymes, making it a compelling candidate for target identification and drug discovery efforts.

Hypothesized Target Classes: A Rationale-Driven Approach

Based on the structural motifs of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, we can logically prioritize several protein families as high-potential therapeutic targets.

Carbonic Anhydrases (CAs)

Rationale: The sulfonamide group is a classic zinc-binding pharmacophore, and many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[9] These enzymes catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer.[8][9][10][11] Pyrazole-sulfonamide hybrids, in particular, have been extensively investigated as CA inhibitors.[8][10]

Potential Therapeutic Applications:

  • Oncology: Inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to reduced proliferation and metastasis.[10][12]

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.

  • Neurological Disorders: CAs are involved in neuronal excitability, making them potential targets for epilepsy and other seizure-related conditions.

Protein Kinases

Rationale: The pyrazole ring is a prominent scaffold in numerous FDA-approved protein kinase inhibitors.[1][13] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][13] The pyrazole moiety can act as a hinge-binder, occupying the ATP-binding pocket of the kinase. The sulfonamide group can further contribute to binding affinity and selectivity through hydrogen bonding and other interactions. Pyrazole derivatives have been shown to inhibit a wide range of kinases, including those in the PI3K/AKT and MAPK/ERK pathways.[14][15]

Potential Therapeutic Applications:

  • Oncology: Targeting kinases involved in cell proliferation, survival, and angiogenesis is a proven anti-cancer strategy.[2][13]

  • Inflammatory Diseases: Kinases are key mediators of inflammatory signaling pathways, and their inhibition can be effective in treating conditions like rheumatoid arthritis.[1]

  • Neurodegenerative Disorders: Kinase activity is implicated in the pathology of diseases such as Alzheimer's and Parkinson's.[1]

Cyclooxygenase (COX) Enzymes

Rationale: Several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib, feature a pyrazole core. These drugs exert their anti-inflammatory and analgesic effects by blocking the production of prostaglandins. The structural similarity of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to these agents suggests it may also interact with COX enzymes.

Potential Therapeutic Applications:

  • Inflammation and Pain: Inhibition of COX-2 is a well-established approach for managing pain and inflammation associated with arthritis and other conditions.

  • Cancer Prevention: Chronic inflammation is a risk factor for several cancers, and COX-2 inhibitors have been investigated for their chemopreventive properties.

A Phased Approach to Target Identification and Validation

We propose a systematic workflow to efficiently identify and validate the therapeutic targets of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This workflow integrates computational and experimental methods to build a robust, evidence-based case for each potential target.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biochemical Validation cluster_2 Phase 3: Cell-Based Target Engagement Target Prediction Servers Target Prediction Servers Molecular Docking Molecular Docking Target Prediction Servers->Molecular Docking Prioritized Targets Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Binding Mode Hypothesis Enzymatic Assays Enzymatic Assays Pharmacophore Modeling->Enzymatic Assays Hypothesized Targets Binding Assays (SPR, ITC) Binding Assays (SPR, ITC) Enzymatic Assays->Binding Assays (SPR, ITC) Confirmed Activity Cellular Target Engagement Assays Cellular Target Engagement Assays Binding Assays (SPR, ITC)->Cellular Target Engagement Assays Validated Hits Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement Assays->Downstream Signaling Analysis Verified On-Target Activity

Caption: A phased workflow for target identification and validation.

Phase 1: In Silico Target Prediction

The initial phase involves computational methods to generate a prioritized list of potential targets, minimizing the scope and cost of subsequent experimental work.[16][17]

3.1.1. Ligand-Based Target Prediction

This approach leverages databases of known ligand-target interactions to predict targets for a novel compound based on chemical similarity.

  • Protocol: Using Public Target Prediction Servers

    • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

    • Server Selection: Utilize publicly available, well-validated web servers such as SwissTargetPrediction.[18]

    • Execution: Submit the SMILES string to the server and select the appropriate organism (e.g., Homo sapiens).

    • Analysis: The server will return a ranked list of potential targets based on the principle that structurally similar molecules tend to have similar biological activities. Analyze the top-ranking targets, paying close attention to those that fall within the hypothesized target classes (CAs, kinases, etc.).

3.1.2. Structure-Based Virtual Screening (Molecular Docking)

Once a list of potential targets is generated, molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound to the three-dimensional structure of each protein.[19][20][21]

  • Protocol: Molecular Docking

    • Preparation of the Receptor:

      • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.

      • Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Preparation of the Ligand:

      • Generate a 3D conformation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

      • Perform energy minimization and assign appropriate charges.

    • Docking Simulation:

      • Use docking software (e.g., AutoDock Vina, GOLD, Glide) to systematically sample different orientations and conformations ("poses") of the ligand within the receptor's binding site.[20][21]

    • Scoring and Analysis:

      • The software will rank the poses based on a scoring function that estimates the binding free energy.

      • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. A favorable docking score, coupled with plausible interactions, strengthens the hypothesis that the protein is a genuine target.

Phase 2: In Vitro Biochemical Validation

In silico predictions must be confirmed through direct experimental evidence. The second phase involves biochemical assays to measure the compound's effect on the activity of purified target proteins and to quantify the binding affinity.

3.2.1. Enzymatic Assays

These assays directly measure the ability of the compound to inhibit the catalytic activity of the prioritized target enzymes.

  • Protocol: General Enzymatic Inhibition Assay (e.g., for a Kinase)

    • Reagents: Purified recombinant kinase, specific substrate peptide, ATP, and 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide at various concentrations.

    • Reaction Setup: In a microplate, combine the kinase and the test compound and incubate for a pre-determined time to allow for binding.

    • Initiation: Start the enzymatic reaction by adding the substrate and ATP.

    • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or immunoassays with phospho-specific antibodies.

    • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.2.2. Biophysical Binding Assays

These techniques provide quantitative data on the direct interaction between the compound and the target protein, confirming physical binding and determining the binding affinity (Kᴅ).

  • Protocol: Surface Plasmon Resonance (SPR)

    • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (the compound) binds to an immobilized target protein.[22][23][24][25] This allows for real-time monitoring of the association and dissociation of the complex.[23]

    • Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

    • Binding Measurement: Flow a series of concentrations of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide over the chip surface.

    • Data Analysis: The resulting sensorgrams are analyzed to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ value indicates high binding affinity.

  • Protocol: Isothermal Titration Calorimetry (ITC)

    • Principle: ITC directly measures the heat released or absorbed during a binding event.[26][27][28] It is considered the gold standard for characterizing binding thermodynamics.

    • Setup: Fill the sample cell of the calorimeter with the purified target protein and the titration syringe with a concentrated solution of the compound.

    • Titration: Inject small aliquots of the compound into the protein solution.

    • Data Analysis: The heat change after each injection is measured. The resulting data is fit to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[27][28]

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surfaceHeat change in solution
Primary Output kₐ, kₔ, KᴅKᴅ, n, ΔH, ΔS
Throughput HigherLower
Sample Consumption LowerHigher
Immobilization RequiredNot required
Phase 3: Cell-Based Target Engagement

Confirming that a compound binds to a purified protein is a critical step, but it is equally important to demonstrate that it can reach and engage its target within the complex environment of a living cell.[29][30]

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization in intact cells or cell lysates.

    • Treatment: Treat cultured cells with either a vehicle control or 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

    • Heating: Heat the cell suspensions or lysates across a range of temperatures.

    • Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Use Western blotting or other immunoassays to detect the amount of the target protein remaining in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

  • Protocol: Downstream Signaling Pathway Analysis

    • Principle: If the target is an enzyme like a kinase, its inhibition should lead to a measurable change in the phosphorylation state of its downstream substrates.[31]

    • Cell Treatment: Treat cells with the compound at various concentrations.

    • Lysis and Protein Analysis: Lyse the cells and use Western blotting with phospho-specific antibodies to measure the levels of the phosphorylated downstream substrate.

    • Interpretation: A dose-dependent decrease in the phosphorylation of a known substrate provides strong evidence of on-target activity in a cellular context.

Conclusion and Future Directions

The structured approach outlined in this guide provides a clear and scientifically rigorous path to identifying and validating the therapeutic targets of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. By leveraging the known pharmacology of its pyrazole and sulfonamide components, we can formulate rational hypotheses that are then systematically tested using a combination of in silico, in vitro, and cell-based methods. Successful identification of a high-affinity, selective target will pave the way for lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent. The integration of these multidisciplinary techniques is essential for navigating the complexities of modern drug discovery and for translating a promising chemical structure into a clinically valuable medicine.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025-03-24). PubMed Central. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021-11-20). MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health. Available at: [Link]

  • Docking Screens for Novel Ligands Conferring New Biology. (n.d.). PubMed Central. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023-07-13). PubMed Central. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022-06-06). PubMed Central. Available at: [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). PubMed. Available at: [Link]

  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023-01-04). PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025-03-10). TA Instruments. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025-02-24). GoodRx. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022-10-17). ACS Publications. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Available at: [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025-08-10). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (n.d.). RSC Publishing. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. (2025-12-08). Selvita. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017-10-12). Malvern Panalytical. Available at: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024-06-28). ResearchGate. Available at: [Link]

  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020-08-30). IJPPR. Available at: [Link]

  • How does SPR work in Drug Discovery? (2025-06-11). deNOVO Biolabs. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Available at: [Link]

  • Docking Screens for Novel Ligands Conferring New Biology. (2025-08-09). ResearchGate. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Available at: [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025-07-15). Promega Connections. Available at: [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). Semantic Scholar. Available at: [Link]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023-10-26). YouTube. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-09). Frontiers. Available at: [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Available at: [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (n.d.). MDPI. Available at: [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Available at: [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019-02-22). YouTube. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Available at: [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (2017-07-31). ACS Publications. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This guide focu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This guide focuses on the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide core, providing a comprehensive overview of its synthesis, the exploration of its structural analogs, and their potential as therapeutic agents. We delve into the rationale behind synthetic strategies, dissect structure-activity relationships (SAR), and explore the molecular mechanisms underpinning the diverse pharmacological effects of these compounds, ranging from anti-inflammatory to anticancer applications. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to empower researchers in the pursuit of novel therapeutics based on this privileged scaffold.

The 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous FDA-approved drugs.[1] Its combination with a sulfonamide moiety gives rise to a pharmacophore with a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide core is of particular interest due to the presence of three key functional groups that can be readily modified to fine-tune its pharmacological profile:

  • The N-methyl group at position 1 of the pyrazole ring.

  • The formyl group at position 4, which can act as a synthetic handle for further derivatization.

  • The sulfonamide group at position 5, a well-established pharmacophore known for its ability to interact with various biological targets.

This guide will explore the synthesis of this core structure and the impact of systematic modifications at these positions on its biological activity.

Synthesis of the Core Scaffold and its Precursors

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the initial synthesis of the 1-methyl-1H-pyrazole ring, followed by sequential functionalization at the C4 and C5 positions.

Synthesis of the Starting Material: 1-Methyl-1H-pyrazole

A common method for the synthesis of 1-methyl-1H-pyrazole involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[3] This reaction provides a straightforward route to the core pyrazole ring.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole [3][4]

  • To a solution of 4-chlorobenzaldehyde (1.25 equivalents) in methanol, add methylhydrazine (1.25 equivalents) dropwise.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Collect the resulting solid by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under suction.

  • The crude product can be purified by recrystallization from methanol.

Note: This is a general procedure for pyrazole synthesis; for the specific synthesis of 1-methyl-1H-pyrazole, a non-aromatic aldehyde or a suitable precursor like 1,1,3,3-tetraethoxypropane would be used in place of 4-chlorobenzaldehyde.

Functionalization of the Pyrazole Ring: A Two-Step Approach

The introduction of the formyl and sulfonamide groups onto the 1-methyl-1H-pyrazole ring is typically achieved in two distinct steps: sulfonylation followed by formylation, or vice-versa. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles.

Step 1: Sulfonylation of 1-Methyl-1H-pyrazole

The sulfonylation of 1-methyl-1H-pyrazole can be achieved using chlorosulfonic acid to yield the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride [1]

  • Slowly add 1-methyl-1H-pyrazole to an excess of chlorosulfonic acid at 0°C under a nitrogen atmosphere with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with continuous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. The resulting 1-methyl-1H-pyrazole-5-sulfonyl chloride can often be used in the next step without further purification.

Step 2: Formylation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the C4 position.[5]

Experimental Protocol: Vilsmeier-Haack Formylation [5]

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.

  • Dissolve the 1-methyl-1H-pyrazole-5-sulfonyl chloride in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5°C.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride.

Final Step: Conversion to 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia or an appropriate amine to form the desired sulfonamide.

Experimental Protocol: Sulfonamide Formation [1]

  • Dissolve the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C and add an excess of the desired amine (or ammonia) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide derivative.

Synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide cluster_0 Core Synthesis 1_methyl_pyrazole 1-Methyl-1H-pyrazole sulfonyl_chloride 1-Methyl-1H-pyrazole- 5-sulfonyl chloride 1_methyl_pyrazole->sulfonyl_chloride Chlorosulfonic acid formyl_sulfonyl_chloride 4-Formyl-1-methyl-1H-pyrazole- 5-sulfonyl chloride sulfonyl_chloride->formyl_sulfonyl_chloride Vilsmeier-Haack (POCl3, DMF) final_product 4-Formyl-1-methyl-1H-pyrazole- 5-sulfonamide formyl_sulfonyl_chloride->final_product Amine/Ammonia, Base

Caption: Synthetic pathway to the core scaffold.

Structural Analogs and Derivatives: Exploring Chemical Space

The therapeutic potential of the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide core can be systematically explored by modifying its key functional groups.

Modifications of the Sulfonamide Moiety (R¹)

The sulfonamide group is a critical site for modification, allowing for the introduction of a wide variety of substituents to modulate physicochemical properties and target interactions.

Derivative TypeR¹ SubstituentBiological ActivityReference
N-Alkyl/Aryl SulfonamidesAlkyl, Aryl, HeteroarylAnticancer, Anti-inflammatory, Antimicrobial[1][2]
N-Phenethyl SulfonamidesSubstituted phenethyl groupsAntiproliferative[1]
Hybrid MoleculesLinked to other pharmacophoresAntitubercular[6]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the sulfonamide nitrogen significantly influences biological activity.

  • Bulky aromatic or heteroaromatic groups can enhance binding to specific enzyme pockets.

  • The presence of hydrogen bond donors and acceptors on the substituent can lead to improved target engagement.

Modifications of the Formyl Group (R²)

The formyl group at the C4 position can be transformed into various other functional groups, leading to a diverse range of derivatives.

Derivative TypeR² SubstituentPotential ApplicationsReference
Carboxylic Acids-COOHProdrugs, improved solubility[7]
Schiff Bases-CH=N-RAntimicrobial, Anticancer[8]
HeterocyclesPyrazoline, Oxadiazole, etc.Diverse pharmacological activities[6]

SAR Insights:

  • Conversion of the aldehyde to a carboxylic acid can improve the pharmacokinetic profile.

  • The formation of Schiff bases introduces additional points of interaction and can modulate the electronic properties of the scaffold.

  • Cyclization of the formyl group with suitable reagents can lead to the formation of fused heterocyclic systems with novel biological activities.

Modifications of the N-Methyl Group (R³)

While less commonly explored, modifications at the N1 position can also impact the activity of these compounds.

Derivative TypeR³ SubstituentPotential Impact
N-Alkyl/ArylLarger alkyl or aryl groupsSteric hindrance, altered lipophilicity
N-H (unsubstituted)HydrogenPotential for tautomerism, altered H-bonding

SAR Insights:

  • The N1-substituent can influence the overall conformation of the molecule and its ability to fit into a binding site.

  • Larger groups may introduce steric clashes, while smaller groups can allow for greater flexibility.

SAR cluster_R1 R¹ (Sulfonamide) cluster_R2 R² (Formyl Group) cluster_R3 R³ (N-Methyl) Core 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Core R1_Alkyl N-Alkyl/Aryl Core->R1_Alkyl Modulates Target Binding R1_Hybrid Hybrid Molecules Core->R1_Hybrid Dual Pharmacology R2_Acid Carboxylic Acids Core->R2_Acid Improves Pharmacokinetics R2_Schiff Schiff Bases Core->R2_Schiff Adds Interaction Points R2_Hetero Heterocycles Core->R2_Hetero Novel Activities R3_Alkyl N-Alkyl/Aryl Core->R3_Alkyl Alters Conformation R3_H N-H Core->R3_H Modifies H-Bonding

Caption: Structure-Activity Relationship overview.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide core have shown promise in a variety of therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole sulfonamide derivatives exhibit potent anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[7] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core, highlighting the importance of this scaffold in the design of anti-inflammatory agents.

Mechanism of Action:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors block the production of these pro-inflammatory molecules without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PyrazoleSulfonamide Pyrazole Sulfonamide Derivative PyrazoleSulfonamide->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][9] Their mechanisms of action are often multi-faceted and can involve the inhibition of key signaling pathways implicated in cancer progression.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases, which are crucial for cell growth, proliferation, and survival.[9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.

  • Anti-angiogenesis: Some derivatives may inhibit the formation of new blood vessels that supply tumors with nutrients.[9]

Quantitative Data on Anticancer Activity

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77[9]
Indole-Pyrazole DerivativesHCT116, MCF7, HepG2, A549< 23.7[9]
Selanyl-1H-pyrazole DerivativesHepG213.85 - 15.98[9]
Other Biological Activities

In addition to their anti-inflammatory and anticancer properties, pyrazole sulfonamides have been investigated for a range of other biological activities, including:

  • Antitubercular [6]

  • Antimicrobial [10]

  • Antidiabetic

  • Anti-Alzheimer's

The broad spectrum of activity underscores the versatility of this chemical scaffold and its potential for the development of drugs for various diseases.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide scaffold, these properties can be predicted using computational models.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Weight~217 g/mol
LogP~0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area~95 Ų

Note: These are estimated values and may vary depending on the specific derivative.

These predicted properties suggest that compounds based on this core scaffold are likely to have good oral bioavailability, falling within the parameters of Lipinski's rule of five.

Conclusion and Future Directions

The 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activity provides a strong foundation for lead optimization.

Future research in this area should focus on:

  • Elucidation of specific molecular targets for the observed biological activities.

  • Optimization of pharmacokinetic and pharmacodynamic properties through targeted structural modifications.

  • Exploration of novel therapeutic applications for this versatile class of compounds.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC.
  • An Expedient Synthesis of Sulfinamides
  • Organic Syntheses Procedure.
  • 1-Methylpyrazole synthesis. ChemicalBook.
  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Preparation of sulfonamides
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Taylor & Francis Online.
  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
  • Recent Advances in the Development of Pyrazole Deriv
  • Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. OUCI.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed.
  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. CureHunter.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflamm
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • (PDF) A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • (PDF) Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Interactions

Abstract This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a representative molecule from the pharmacologically signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a representative molecule from the pharmacologically significant pyrazole-sulfonamide class. Recognizing the extensive evidence pointing to this scaffold's potent inhibition of carbonic anhydrases (CAs), this document focuses on human Carbonic Anhydrase II (hCA II) as the primary biological target.[1][2][3] We navigate the complete computational workflow, beginning with foundational molecular docking to predict binding poses and progressing to advanced molecular dynamics (MD) simulations to assess complex stability and dynamic behavior. The guide culminates with binding free energy calculations to provide a more quantitative estimation of binding affinity. Each protocol is presented with an emphasis on the underlying scientific rationale, empowering researchers and drug development professionals to not only execute these methods but also to critically interpret the results.

Part 1: Introduction to the System and a Rationale for In Silico Modeling

The Therapeutic Potential of Pyrazole-Sulfonamides

The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1] When combined with a sulfonamide moiety, this heterocyclic system has been extensively shown to be a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[1][2] The sulfonamide group acts as a powerful zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site.[4] Consequently, pyrazole-sulfonamide derivatives are actively investigated for applications ranging from antiglaucoma and anticonvulsant to anticancer therapies.[1][5]

The Subject Molecule: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

For this guide, we will focus on a specific, representative molecule: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Its structure contains the key pharmacophoric elements: the pyrazole ring and the zinc-binding sulfonamide group. Understanding its interaction profile with a target like hCA II serves as an excellent model for broader drug discovery efforts involving this chemical class.

The Strategic Value of In Silico Modeling

Computational, or in silico, modeling is an indispensable pillar of modern drug discovery.[6][7] It provides an atomic-level lens through which we can predict and analyze molecular interactions before committing to costly and time-consuming wet-lab synthesis and testing. This approach allows us to:

  • Predict Binding Conformations: Determine the most likely orientation (pose) of the ligand within the protein's binding pocket.

  • Estimate Binding Affinity: Rank potential drug candidates based on computationally derived scores or free energy values.

  • Elucidate Interaction Dynamics: Move beyond a static picture to understand how the protein-ligand complex behaves over time.[8]

  • Guide Lead Optimization: Identify which molecular modifications could enhance binding or improve pharmacokinetic properties.

This guide details a multi-tiered computational strategy, illustrated below, that generates progressively deeper insights into the molecular interactions of our subject compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Validation cluster_2 Phase 3: Quantitative Assessment T_Prep Target Preparation (hCA II) Docking Molecular Docking (AutoDock Vina) T_Prep->Docking L_Prep Ligand Preparation (3D Structure) L_Prep->Docking Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Param Ligand Parametrization (CGenFF) Pose_Analysis->Param Select Best Pose System_Build System Setup (Solvation & Ionization) Param->System_Build MD_Sim MD Simulation (GROMACS) System_Build->MD_Sim Traj_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Traj_Analysis MM_PBSA Binding Free Energy (g_mmpbsa) Traj_Analysis->MM_PBSA Use Trajectory Energy_Decomp Energy Decomposition & Interpretation MM_PBSA->Energy_Decomp

Figure 1: A multi-phase in silico workflow.

Part 2: Foundational Workflow - Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule when bound to another.[7] We use it here for an initial, rapid assessment of how 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide might bind to hCA II. We will use AutoDock Vina, a widely used, accurate, and open-source docking engine.[9]

Causality Behind the Protocol

The goal of this phase is to generate a physically plausible binding pose. This requires preparing both the protein (receptor) and the small molecule (ligand) to be recognized by the docking software. The protein file from the Protein Data Bank (PDB) often contains non-essential molecules (e.g., water, co-factors from crystallization) that must be removed. We must also add hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures. The ligand must be converted to a 3D structure and assigned appropriate atom types and charges. Finally, we must define a "search space" or "grid box" to tell Vina where to attempt the docking.[9][10]

Detailed Step-by-Step Docking Protocol

G PDB 1. Fetch Receptor (PDB ID: 2VVA) Clean 2. Clean PDB (Remove water, ligands) PDB->Clean H_Add_R 3. Add Hydrogens & Charges to Receptor Clean->H_Add_R PDBQT_R 4. Save as Receptor.pdbqt H_Add_R->PDBQT_R Grid 8. Define Search Space (Grid Box) around Active Site PDBQT_R->Grid Vina 10. Run Vina Simulation PDBQT_R->Vina Ligand_3D 5. Generate Ligand 3D Structure (e.g., Avogadro) H_Add_L 6. Add Hydrogens & Assign Charges Ligand_3D->H_Add_L PDBQT_L 7. Save as Ligand.pdbqt H_Add_L->PDBQT_L PDBQT_L->Vina Config 9. Create Configuration File (conf.txt) Grid->Config Config->Vina Results 11. Analyze Output (Energies & Poses) Vina->Results

Figure 2: Molecular docking workflow using AutoDock Tools and Vina.

Protocol Steps:

  • Receptor Preparation (using AutoDock Tools):

    • Fetch Structure: Download the crystal structure of hCA II. A good choice is PDB ID: 2VVA.

    • Clean Protein: Load 2VVA.pdb into AutoDock Tools (ADT). Delete all water molecules (Select -> Delete Water). Remove any existing ligands or heteroatoms that are not the Zn²⁺ ion.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom.

    • Set Atom Types: Go to Grid -> Macromolecule -> Choose. Select the protein and ensure atom types are assigned.

    • Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This file format includes atomic coordinates, partial charges (Q), and atom types (T).[10]

  • Ligand Preparation:

    • Create 3D Structure: Use a molecule builder like Avogadro to draw 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Perform an initial geometry optimization using a universal force field (UFF). Save the structure as a .mol2 or .pdb file.

    • Process in ADT: Open the ligand file in ADT (Ligand -> Input -> Open).

    • Detect Torsional Root: ADT will automatically detect the rotatable bonds, which Vina will explore during docking (Ligand -> Torsion Tree -> Detect Root).

    • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

  • Grid Box Definition:

    • Identify Active Site: The active site of hCA II is a well-defined conical cleft containing the catalytic Zn²⁺ ion.

    • Set Grid Box: In ADT, go to Grid -> Grid Box. A box will appear. Position and resize this box to encompass the entire active site cleft. A size of 25 x 25 x 25 Å is often sufficient. Note the center coordinates (x, y, z) and dimensions.[9]

  • Configuration and Execution:

    • Create conf.txt: Create a text file named conf.txt with the following content, replacing the center coordinates with your values:

    • Run Vina: Open a command-line terminal, navigate to your working directory, and execute Vina:

Data Presentation and Interpretation

Vina will generate a log.txt file with the binding affinities and RMSD values for the top predicted poses, and an output.pdbqt file containing the coordinates of these poses.

Table 1: Example AutoDock Vina Output

Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1 -8.5 0.000 0.000
2 -8.2 1.352 2.101
3 -8.1 1.567 2.543
4 -7.9 1.890 3.012

| ... | ... | ... | ... |

  • Interpretation: The affinity is an estimate of the binding energy; more negative values indicate stronger predicted binding.[7] The top-ranked pose (Mode 1) is generally considered the most likely. This pose should be visually inspected using a tool like PyMOL or ChimeraX to ensure key interactions, such as the coordination of the sulfonamide group to the active site zinc ion, are present.

Part 3: Advanced Analysis - Molecular Dynamics (MD) Simulations with GROMACS

While docking provides a valuable static snapshot, MD simulations reveal the dynamic stability of the protein-ligand complex in a simulated physiological environment.[8] This step is crucial for validating the docking pose and understanding the flexibility of both the ligand and the protein upon binding. We will use GROMACS, a high-performance and widely-used MD engine.[11]

Causality Behind the Protocol

An MD simulation solves Newton's equations of motion for a system of atoms and molecules. To do this, we need a force field , which is a set of parameters that defines the potential energy of the system. We will use the CHARMM36 force field, which is well-validated for proteins.[12][13] A significant challenge for any novel ligand is that it lacks pre-existing force field parameters. Therefore, a critical prerequisite is ligand parametrization , where we generate these parameters using a tool like the CGenFF server.[12] The subsequent steps involve building the simulation box, solvating it with a realistic water model (e.g., TIP3P), adding ions to neutralize the system's charge, and then carefully equilibrating the system's temperature and pressure before the final "production" run.[13][14]

Detailed Step-by-Step MD Simulation Protocol

G Complex 1. Create Complex PDB (Docked Pose + Receptor) FF_P 2. Generate Protein Topology (gmx pdb2gmx - CHARMM36) Complex->FF_P FF_L 3. Generate Ligand Topology (CGenFF Server) Complex->FF_L Merge 4. Merge Topologies (Edit topol.top & .gro files) FF_P->Merge FF_L->Merge Box 5. Define Simulation Box (gmx editconf) Merge->Box Solvate 6. Solvate with Water (gmx solvate) Box->Solvate Ions 7. Add Ions (gmx grompp + gmx genion) Solvate->Ions EM 8. Energy Minimization Ions->EM NVT 9. NVT Equilibration (Temperature) EM->NVT NPT 10. NPT Equilibration (Pressure) NVT->NPT MD 11. Production MD Run (gmx mdrun) NPT->MD Analysis 12. Trajectory Analysis MD->Analysis

Figure 3: GROMACS workflow for a protein-ligand MD simulation.

Protocol Steps:

  • System Preparation:

    • Prepare Complex: Create a single PDB file containing the receptor coordinates and the coordinates of the top-ranked docked ligand pose.

    • Protein Topology: Use the gmx pdb2gmx command to process the protein, selecting the CHARMM36 force field and a suitable water model (e.g., TIP3P). This generates a processed structure file (.gro), a topology file (topol.top), and a position restraint file (posre.itp).[13]

    • Ligand Topology (Parametrization):

      • Submit the ligand's .mol2 file to the CGenFF server.

      • The server will return a CHARMM-compatible stream file (.str).

      • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[12]

    • Combine Topologies: Manually edit the main topol.top file to #include the ligand's .itp and .prm files. Also, add the ligand molecule to the [ molecules ] section at the end of the file.

    • Combine Coordinates: Merge the coordinate files of the protein and ligand into a single .gro file.

  • Simulation Box Setup:

    • Define Box: Use gmx editconf to place the complex in a simulation box (e.g., cubic), ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • Solvation: Use gmx solvate to fill the box with water molecules.

    • Add Ions: Use gmx grompp to create a simulation input file, then use gmx genion to replace water molecules with ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.

  • Simulation Execution:

    • Energy Minimization: Run a steep descent energy minimization to relax the system and remove steric clashes. Use gmx grompp to assemble the run input file and gmx mdrun to execute it.

    • NVT Equilibration: Perform a 100-200 ps simulation under constant Number of particles, Volume, and Temperature (NVT) ensemble to stabilize the system's temperature. The protein's heavy atoms are typically restrained during this phase.[13]

    • NPT Equilibration: Perform a 200-500 ps simulation under constant Number of particles, Pressure, and Temperature (NPT) ensemble to stabilize the system's pressure and density. Protein restraints are often maintained.[12]

    • Production MD: Run the final simulation for a duration sufficient to observe the phenomenon of interest (e.g., 50-100 ns), with all restraints removed.

Trajectory Analysis

The output of the MD run is a trajectory file (.xtc or .trr) that can be analyzed to understand the system's behavior.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions. A stable, plateauing RMSD curve indicates that the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time. High RMSF values in loop regions are expected, while high values in the ligand or binding site residues can indicate instability.

  • Hydrogen Bond Analysis: Use gmx hbond to track the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation, identifying key stabilizing interactions.

Part 4: Quantitative Prediction - Binding Free Energy Calculations

While MD simulations confirm stability, they do not directly provide a binding affinity value. Binding free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offer a more rigorous, albeit computationally intensive, way to estimate this value from an MD trajectory.[15]

The MM/PBSA Method

MM/PBSA is an endpoint method that calculates the free energy by combining molecular mechanics energy terms with continuum solvation models. The binding free energy (ΔG_bind) is calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where the free energy of each species (G) is estimated as:

G = E_MM + G_solvation - TΔS

  • E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

  • G_solvation: Solvation free energy, split into polar (calculated by Poisson-Boltzmann) and nonpolar (often estimated from Solvent Accessible Surface Area, SASA) components.

  • TΔS: The conformational entropy term, which is computationally expensive and often omitted for relative ranking of compounds.

Step-by-Step MM/PBSA Protocol

This protocol uses the g_mmpbsa tool, which post-processes a GROMACS trajectory.

  • Extract Frames: From the production MD trajectory, extract frames at regular intervals (e.g., every 100 ps) to ensure the sampled conformations are statistically independent.

  • Create Index Files: Generate index files (.ndx) that define three groups: the Protein, the Ligand, and the Complex.

  • Run g_mmpbsa: Execute the g_mmpbsa command, providing the trajectory, structure, and index files as input. The tool will calculate the energy components for each frame and provide an average.

Interpreting Free Energy Data

The output provides a breakdown of the energy terms contributing to binding.

Table 2: Example MM/PBSA Binding Free Energy Decomposition

Energy Component Average Value (kJ/mol) Std. Dev.
Van der Waals -150.5 10.2
Electrostatic -95.8 15.5
Polar Solvation 135.1 12.0
SASA (Nonpolar) -12.3 1.1

| ΔG bind (no entropy) | -123.5 | 18.7 |

  • Interpretation: This data reveals the driving forces of binding. In this hypothetical example, both van der Waals (hydrophobic) and electrostatic interactions are highly favorable. The polar solvation energy is unfavorable, as expected, because polar groups on the ligand and protein must be desolvated to form the complex. The final ΔG_bind gives a quantitative estimate of the binding affinity.

Part 5: Conclusion

This guide has outlined a robust, multi-stage computational workflow for investigating the interactions of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide with its putative target, hCA II. By progressing from rapid molecular docking to rigorous molecular dynamics and binding free energy calculations, researchers can build a comprehensive, atomic-level understanding of a ligand's binding mechanism. This structured in silico approach provides a powerful, cost-effective strategy to validate potential drug candidates, rationalize structure-activity relationships, and guide the design of next-generation therapeutics.

References

  • Ghorab, M. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • El-Gazzar, M. G., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • Mary, Y., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Institutes of Health. [Link]

  • MaddyList. (2023). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

  • Hossain, M. U., et al. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. ResearchGate. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]

  • Khan, M. A., et al. (2013). In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors. PubMed. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • Wiczling, P., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. National Institutes of Health. [Link]

  • Kumar, P. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Bolarin, D. G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Docswiki. (2019). Calculating binding free energy using the FSA method. Docswiki. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Zala, M., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Bolarin, D. G., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Institutes of Health. [Link]

  • GROMACS. (n.d.). Calculating free energy. The GROMACS tutorials. [Link]

  • Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab. [Link]

  • MolSoft LLC. (2023). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Biotecnika. (2023). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • NAMD Tutorial. (2020). NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube. [Link]

  • Reddy, J., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. [Link]

  • Walker, R. (2013). Beginning Amber Workshop Tutorials. Ross Walker. [Link]

  • Zala, M., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. [Link]

  • CECAM. (n.d.). Lesson 8: Binding Free Energies. CECAM-Members. [Link]

  • AlchemistryWiki. (2018). Absolute Binding Free Energy - Gromacs 2016. AlchemistryWiki. [Link]

  • The Royal Society of Chemistry. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. [Link]

  • Harris, S. (2020). AMBER demo. YouTube. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]

  • Al-Warhi, T., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Form...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the spectral characteristics. By dissecting the molecule into its constituent functional groups—a substituted pyrazole ring, a formyl group, an N-methyl group, and a sulfonamide moiety—we can construct a detailed and scientifically grounded spectral profile. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, providing both predicted data and the underlying scientific rationale for experimental design and data interpretation.

Introduction: The Structural Rationale

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a small organic molecule featuring a highly substituted pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The specific combination of a formyl group at the 4-position and a sulfonamide at the 5-position suggests potential applications as a versatile synthetic intermediate or a bioactive agent in its own right. Accurate and unambiguous structural elucidation is paramount for any further development. This guide provides the foundational spectroscopic knowledge base for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom and their connectivity.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and a logical choice of acquisition parameters.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as a primary choice due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of exchangeable protons (such as those on the sulfonamide). Chloroform-d (CDCl₃) is a viable alternative if solubility permits and exchangeable protons are not of primary interest.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of expected carbon chemical shifts (approximately 0-200 ppm).

    • To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135) is highly recommended. This will differentiate between CH₃, CH₂, and CH signals, with quaternary carbons being absent.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is expected to show four distinct signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.8 - 10.5Singlet1HAldehyde HThe proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O bond.[2][3]
~8.0 - 8.5Singlet1HPyrazole H₃The sole proton on the pyrazole ring is in an electron-deficient environment, further deshielded by the adjacent electron-withdrawing formyl and sulfonamide groups.
~7.5 - 8.0Broad Singlet2HSulfonamide NH₂The protons on the sulfonamide nitrogen are exchangeable and their chemical shift can be concentration and temperature-dependent. They are expected to appear as a broad signal.
~3.8 - 4.2Singlet3HN-Methyl HThe methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring system.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, including one quaternary carbon.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~185 - 195Aldehyde C=OThe carbonyl carbon of an aldehyde is significantly deshielded and typically appears in this downfield region.[4][5]
~145 - 155Pyrazole C₅This is a quaternary carbon, attached to the electron-withdrawing sulfonamide group, leading to a downfield shift.
~135 - 145Pyrazole C₃This carbon is part of the aromatic pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atoms.
~115 - 125Pyrazole C₄This carbon is attached to the formyl group, which influences its electronic environment.
~35 - 40N-Methyl CThe carbon of the N-methyl group is in a typical range for a methyl group attached to a nitrogen within a heterocyclic system.

G

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by observing their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient and common sampling technique, requiring minimal sample preparation.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is dry. Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after analysis.

Predicted IR Absorption Bands

The IR spectrum of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide will be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
~3400 - 3200N-H stretch (sulfonamide)Medium, BroadThe two N-H bonds of the primary sulfonamide will give rise to symmetric and asymmetric stretching vibrations. Hydrogen bonding can broaden these peaks.
~1680 - 1700C=O stretch (aldehyde)Strong, SharpThe carbonyl stretch of an aromatic aldehyde is a very strong and characteristic absorption. Conjugation with the pyrazole ring may slightly lower the frequency.
~1500 - 1600C=C and C=N stretches (pyrazole ring)MediumAromatic ring stretching vibrations.
~1330 - 1370S=O asymmetric stretch (sulfonamide)StrongThe asymmetric stretch of the sulfonyl group is a very strong and reliable diagnostic peak.
~1150 - 1180S=O symmetric stretch (sulfonamide)StrongThe symmetric stretch of the sulfonyl group is also a strong absorption, typically appearing at a lower frequency than the asymmetric stretch.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar organic molecules like the target compound, as it typically produces an intact molecular ion with minimal fragmentation.[7][8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated molecule, [M+H]⁺.

    • To induce fragmentation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

G

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is C₅H₇N₃O₃S, with a monoisotopic mass of 203.02 g/mol .

  • Full Scan MS (ESI+):

    • A prominent peak is expected at m/z 204.03 , corresponding to the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS) of m/z 204.03:

    • Loss of SO₂: A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[4][9] This would result in a fragment ion at m/z 140 .

    • Loss of the formyl group: Cleavage of the formyl group as a radical (CHO; 29 Da) could lead to a fragment at m/z 175 .

    • Loss of the sulfonamide group: Cleavage of the C-S bond could result in the loss of the SO₂NH₂ group (80 Da), yielding a fragment corresponding to the 4-formyl-1-methyl-pyrazole cation at m/z 124 .

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is unequivocally achievable through a combined and critical analysis of NMR, IR, and MS data. This guide provides a robust predictive framework for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum will confirm the presence of the key carbonyl and sulfonamide functional groups. Finally, mass spectrometry will verify the molecular weight and offer corroborating structural evidence through predictable fragmentation patterns. By understanding the principles outlined herein, scientists can confidently approach the synthesis and characterization of this and related novel chemical entities.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 749–756. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • JoVE. (2022). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • University of California, Davis. (n.d.). 13C NMR Chemical Shift. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier transform infrared spectrometry. John Wiley & Sons.
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • Byrd, G. D. (2009). Ionization Methods in Organic Mass Spectrometry. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19.

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability Profiling of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Foreword: Charting the Course for a Novel Pyrazole Sulfonamide The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical ear...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Pyrazole Sulfonamide

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of its solubility and stability. These fundamental physicochemical properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This guide focuses on 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a molecule featuring a sulfonamide group appended to a substituted pyrazole core—a scaffold of significant interest in medicinal chemistry.[1][2][3]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific rationale. This document is structured to empower researchers to design and execute a comprehensive evaluation of this specific molecule. We will explore the causality behind experimental choices, establish self-validating protocols grounded in international regulatory standards, and provide a clear framework for data interpretation.

Part 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a baseline characterization of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is essential. While specific experimental values for this exact molecule are not widely published, we can infer expected properties and outline the necessary analytical determinations based on its constituent functional groups and related structures.[4][5][6]

The molecule's structure—comprising a polar sulfonamide group, a heterocyclic pyrazole ring, and a reactive formyl (aldehyde) group—suggests a compound with moderate polarity and multiple sites for hydrogen bonding. These features will be the primary drivers of its solubility and stability behavior.

Table 1: Essential Physicochemical Parameters for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

ParameterAnalytical TechniqueRationale & Expected Influence
Appearance Visual InspectionA white to off-white crystalline powder is expected.[5] Color changes can be an early indicator of degradation.
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₅H₇N₃O₃S
Molecular Weight Mass Spectrometry189.19 g/mol
Melting Point Differential Scanning Calorimetry (DSC)Provides information on purity and solid-state stability. A sharp melting point indicates high purity.
pKa Potentiometric Titration / UV-Vis SpectroscopyThe sulfonamide proton is acidic. Knowing the pKa is critical for predicting solubility changes with pH.
LogP / LogD Shake-Flask Method / HPLCPredicts lipophilicity and partitioning behavior between aqueous and organic phases, impacting absorption.

Part 2: A Methodical Approach to Solubility Profiling

Solubility is not a single value but a pH-dependent property that is paramount for oral drug absorption and formulation development. The goal is to determine the thermodynamic equilibrium solubility across a physiologically and pharmaceutically relevant pH range.

Causality Behind the Experimental Design

The sulfonamide moiety (-SO₂NH-) is weakly acidic. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide will deprotonate to form a more polar, and thus more water-soluble, anionic species. The pyrazole ring and formyl group also contribute to the overall polarity. Therefore, a pH-solubility profile is mandatory.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to measure the thermodynamic solubility, ensuring a true equilibrium is reached.

  • Preparation of Media: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Additionally, prepare common formulation solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

  • Sample Addition: Add an excess amount of solid 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to a known volume of each medium in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. Equilibration time must be sufficient to reach a plateau in concentration; this should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (typically RP-HPLC with UV detection).

  • Analysis: Analyze the diluted samples and calculate the original concentration in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Profiling.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format.

Table 2: Example pH-Solubility Profile for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide at 25°C

MediumpHSolubility (mg/mL)
0.1 M HCl1.2[Experimental Value]
Acetate Buffer4.5[Experimental Value]
Phosphate Buffer6.8[Experimental Value]
Phosphate Buffer7.4[Experimental Value]
Borate Buffer9.0[Experimental Value]
Water~7.0[Experimental Value]

Part 3: Comprehensive Stability Profiling

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[7][8] The process is twofold: first, forced degradation (stress testing) is performed to understand degradation pathways, followed by formal stability studies under ICH-prescribed conditions.[9]

A. Forced Degradation Studies

The purpose of forced degradation is to intentionally degrade the sample under more severe conditions than those used in accelerated stability studies.[10] This helps to rapidly identify potential degradation products and is essential for developing a stability-indicating analytical method—a method that can resolve the parent drug from all significant degradants.[11] An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]

  • Hydrolysis: The sulfonamide bond is potentially susceptible to cleavage under acidic or basic conditions.[13][14]

  • Oxidation: The pyrazole ring and the formyl group could be susceptible to oxidative degradation.

  • Thermal: To assess the impact of heat on the solid-state stability of the molecule.[13]

  • Photolysis: To determine if the molecule is light-sensitive, a common trait for aromatic heterocyclic compounds.[8]

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analyze Thermal Thermal (Solid) (e.g., 80°C, Dry Heat) Thermal->Analyze Photo Photolytic (ICH Q1B Conditions) Photo->Analyze API API Solution or Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants Establish Pathways Validate Method Analyze->Outcome

Caption: Overview of Forced Degradation Experimental Design.

  • Self-Validation: For each condition, a control sample (API in the same solvent system, stored at ambient temperature and protected from light) must be run in parallel.

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl to a known concentration (e.g., 1 mg/mL).
  • Heat the solution at 60-80°C.[13]
  • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
  • Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.[13]

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH at room temperature.[13]
  • Due to the acidic proton, the compound will form a salt; degradation may be slower than in acid. Monitor at time points like 2, 6, 12, and 24 hours.
  • Neutralize the samples with an equivalent amount of HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3-6% hydrogen peroxide (H₂O₂).[13]
  • Keep the solution at room temperature and protected from light.
  • Analyze samples at appropriate intervals (e.g., 2, 6, 12 hours), as oxidation can be rapid.

4. Thermal Degradation (Solid State):

  • Place a thin layer of the solid API in a vial.
  • Expose to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a defined period (e.g., 24-72 hours).[13][15]
  • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

5. Photostability:

  • Conduct the study according to ICH Q1B guidelines.[8][9]
  • Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • A dark control, wrapped in aluminum foil, must be stored under the same conditions to separate light-induced degradation from thermal effects.

Table 3: Template for Summarizing Forced Degradation Results

Stress ConditionTime (hr)Assay of Parent (%)% DegradationNo. of DegradantsRRT of Major Degradants
0.1 M HCl, 60°C 24[Value][Value][Value][Value]
0.1 M NaOH, RT 24[Value][Value][Value][Value]
3% H₂O₂, RT 12[Value][Value][Value][Value]
80°C Dry Heat 72[Value][Value][Value][Value]
Photolytic (ICH Q1B) -[Value][Value][Value][Value]
B. Formal Stability Studies (ICH Q1A)

Once the degradation profile is understood, formal stability studies are initiated to establish a re-test period for the drug substance.[7][8] These studies are performed on at least three primary batches manufactured to a minimum of pilot scale.

The choice of conditions depends on the climatic zone for which the product is intended. Zone II (Subtropical/Mediterranean) is common for global filings.

Table 4: ICH Stability Storage Conditions and Testing Protocol

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[9]

At each pull point, the samples should be tested for a suite of attributes that are susceptible to change and could impact quality, safety, or efficacy.[8]

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the active substance.

  • Degradation Products: Quantification of known and unknown impurities.

  • Water Content: (e.g., by Karl Fischer titration), as moisture can accelerate degradation.

Part 4: Development of a Stability-Indicating Analytical Method

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. The method must be able to accurately measure the concentration of the active ingredient without interference from degradation products, process impurities, or other excipients.

Protocol: RP-HPLC Method Development & Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for a molecule of this polarity.[16]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol) will likely be required to achieve separation of the parent peak from its more polar and less polar degradants.

  • Wavelength Selection: The detection wavelength should be set at the absorption maximum (λmax) of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, determined using a UV-Vis spectrophotometer.

  • Method Validation (Specificity): The most critical validation parameter for a stability-indicating method is specificity.

    • Inject solutions of the pure API, a placebo (if in a formulation), and each of the stressed samples from the forced degradation study.

    • The method is deemed specific if the API peak is well-resolved from all degradation product peaks (resolution > 1.5).

    • Peak purity analysis using a photodiode array (PDA) detector should be performed on the API peak in the chromatograms of the stressed samples to confirm it is spectrally homogeneous and free of co-eluting impurities.

Table 5: Hypothetical Starting Parameters for RP-HPLC Method

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength [To be determined experimentally]
Injection Volume 10 µL

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the thorough investigation of the solubility and stability of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. By adhering to these principles and detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The causality-driven approach, rooted in the chemical nature of the molecule and the authoritative standards of the ICH, ensures that the resulting data package is both scientifically sound and regulatory-compliant. The successful execution of these studies will illuminate the molecule's liabilities, guide formulation development, and ultimately define its potential path forward as a therapeutic agent.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Ich guidelines for stability studies 1. Slideshare.
  • A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
  • Q1A(R2) Guideline. ICH.
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9. Smolecule.
  • Forced Degrad
  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Prepar
  • Pyrazole. Solubility of Things.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • 1-Methyl-4-ethylform
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological.
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • 1-Methyl-4-Ethoxycarbonylpyraole-5-Sulfonamide. ChemBK.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • 1-Methyl-4-ethoxy carbonyl pyrazol-5-sulfonamide. ECHEMI.

Sources

Exploratory

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry. Since its initial synthesis in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry. Since its initial synthesis in the late 19th century, its derivatives have given rise to a plethora of clinically important drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents to targeted cancer therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of novel pyrazole-based compounds. We will delve into the foundational synthetic methodologies, explore the intricate mechanisms of action of key pyrazole-containing drugs, and analyze the structure-activity relationships that have guided their evolution. This guide is designed to be a practical and insightful resource, bridging historical context with modern applications and providing detailed experimental protocols and data-driven insights to inform future research and development in this dynamic field.

A Serendipitous Discovery: The Dawn of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While investigating the reaction of ethyl acetoacetate with phenylhydrazine, Knorr unexpectedly synthesized a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1] This seminal discovery, born from the pursuit of quinoline analogs, laid the groundwork for a new class of compounds with profound therapeutic potential.[1] Just a few years later, in 1889, Eduard Buchner reported the synthesis of the parent pyrazole ring itself. These pioneering efforts unlocked a vast chemical space that medicinal chemists continue to explore over a century later.

The initial pyrazolone derivatives, such as Antipyrine (a derivative of Knorr's original compound), quickly found use as analgesics and antipyretics, demonstrating the immediate pharmacological relevance of this new chemical entity. This early success spurred further investigation into the synthesis and derivatization of the pyrazole core, a pursuit that has yielded a remarkable number of blockbuster drugs.

The Art of the Build: Synthesizing the Pyrazole Scaffold

The versatility of the pyrazole core is matched by the diversity of synthetic routes available for its construction. The classical Knorr pyrazole synthesis remains a cornerstone of pyrazole chemistry, though numerous other methods have been developed to afford a wide array of substitution patterns.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1] This robust and high-yielding reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.

This protocol is adapted from Ludwig Knorr's original 1883 publication.

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). The reaction is often exothermic and should be performed with caution.

    • Heat the mixture gently under reflux for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature. The product will often solidify upon cooling.

    • Recrystallize the crude product from hot ethanol to yield pure 1-phenyl-3-methyl-5-pyrazolone as a crystalline solid.

Modern Synthetic Approaches: The Synthesis of Celecoxib

Celecoxib (Celebrex®), a selective COX-2 inhibitor, is a prime example of a modern drug built around a pyrazole core. Its synthesis typically involves the condensation of a 1,3-dione with a substituted hydrazine.

This protocol describes a common laboratory-scale synthesis of Celecoxib.

  • Step 1: Synthesis of the 1,3-Dione Intermediate (4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione)

    • Materials:

      • 4'-methylacetophenone

      • Ethyl trifluoroacetate

      • Sodium methoxide

      • Toluene

      • Hydrochloric acid (aqueous)

    • Procedure:

      • To a stirred solution of sodium methoxide (1.1 equivalents) in toluene, add a solution of 4'-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in toluene at a controlled temperature (e.g., 35-40°C).[2]

      • Heat the reaction mixture to reflux (approximately 75°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[2]

      • Cool the reaction mixture and quench with aqueous hydrochloric acid.[2]

      • Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the crude 1,3-dione.[2]

  • Step 2: Cyclocondensation to Form Celecoxib

    • Materials:

      • 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione (from Step 1)

      • 4-Sulfonamidophenylhydrazine hydrochloride

      • Ethyl acetate

      • Water

    • Procedure:

      • A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in a biphasic solvent system of ethyl acetate and water is heated to reflux (approximately 75-80°C).[2]

      • The reaction is stirred vigorously for several hours.[2]

      • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried to afford Celecoxib.[2]

G cluster_step1 Step 1: 1,3-Dione Formation cluster_step2 Step 2: Cyclocondensation 4_methylacetophenone 4'-Methylacetophenone dione_intermediate 4,4,4-trifluoro-1-(4-methylphenyl) butan-1,3-dione 4_methylacetophenone->dione_intermediate ethyl_trifluoroacetate Ethyl trifluoroacetate ethyl_trifluoroacetate->dione_intermediate sodium_methoxide Sodium Methoxide (Base) sodium_methoxide->dione_intermediate hydrazine 4-Sulfonamidophenylhydrazine Hydrochloride celecoxib Celecoxib dione_intermediate->celecoxib hydrazine->celecoxib

Figure 1: Synthetic workflow for Celecoxib.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic success of pyrazole-based drugs lies in their ability to selectively interact with and modulate the activity of specific biological targets. A prominent example is the inhibition of Janus kinases (JAKs) by drugs like Ruxolitinib.

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, enzymes that play a crucial role in the JAK-STAT signaling pathway.[3][4] This pathway is a primary mechanism for transducing signals from cytokines and growth factors, thereby regulating processes such as hematopoiesis and immune response.[5][6][7]

In myeloproliferative neoplasms, mutations in the JAK2 gene lead to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation.[3] Ruxolitinib competitively binds to the ATP-binding site of the JAK1 and JAK2 kinase domains, preventing the phosphorylation and activation of STAT proteins.[3] This blockade of downstream signaling leads to a reduction in cell proliferation and the alleviation of disease symptoms.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 8. Transcription Regulation

Figure 2: Ruxolitinib's inhibition of the JAK-STAT pathway.

Structure-Activity Relationship (SAR): Guiding the Design of Novel Inhibitors

The development of potent and selective pyrazole-based inhibitors is heavily reliant on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the compound's affinity for its target, as well as its pharmacokinetic properties.

The following table presents a quantitative SAR study of pyrazole derivatives as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. The data illustrates how different substitutions on the pyrazole ring impact the inhibitory potency (pIC50).

CompoundAr (Aryl group)RXpIC50 (Experimental)
1 2,5-Di-F-Ph-N6.35
2 2,4-Di-F-Ph-NH8.59
3 2,4-Di-F-Ph-O8.49
4 2,4-Di-F-PhOMeN8.49
5 2,4-Di-F-PhHN8.50
6 3-F-PhMeNH8.48
7 4-F-PhMeNH8.82
8 4-F-PhEtNH8.92
9 2,4-Di-F-PhMeNH8.49
10 2,4-Di-F-PhEtNH8.96
11 2,4-Di-F-PhMeO8.11
12 2,5-Di-F-PhMeNH8.96
13 2,5-Di-F-PhMeO8.48
14 2,6-Di-F-PhMeNH8.96

Data adapted from a quantitative structure-activity relationship study of p38α MAP kinase inhibitors.[8]

This data reveals several key insights. For instance, the nature of the aryl group (Ar) and the substituents at the R and X positions significantly influence the inhibitory activity. The presence of a difluorophenyl group at the Ar position and an amino group (NH) at the X position generally leads to high potency. Such quantitative SAR data is invaluable for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Conclusion and Future Perspectives

From its serendipitous discovery to its central role in modern drug development, the pyrazole scaffold has proven to be a remarkably fruitful source of therapeutic innovation. Its synthetic accessibility and tunable electronic properties have allowed for the creation of a diverse array of drugs that target a wide range of diseases. The journey of pyrazole-based compounds, from the early analgesics to the highly specific kinase inhibitors of today, exemplifies the power of medicinal chemistry to transform a simple heterocyclic core into life-saving medicines.

The future of pyrazole chemistry remains bright. As our understanding of disease biology deepens, so too will our ability to design novel pyrazole derivatives with even greater precision and efficacy. The continued exploration of new synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of SAR, will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs that will address currently unmet medical needs.

References

  • Ruxolitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. Available at: [Link]

  • Quintas-Cardama, A., Vaddi, K., & Verstovsek, S. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(11), 3008–3014. Available at: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. Available at: [Link]

  • Mosquera, R., et al. (2021). A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas. Blood, 138(26), 2828–2837. Available at: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Available at: [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • A review of the clinical safety and efficacy of ruxolitinib 10 years after its approval for PV. VJHemOnc. Available at: [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. Available at: [Link]

  • JAK-STAT Signaling Pathway - Cusabio. Available at: [Link]

  • Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(5), 1428–1437. Available at: [Link]

  • Gaulier, S. M., et al. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters, 52(46), 6000-6002. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. Available at: [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. SpringerLink. Available at: [Link]

  • Process for preparation of celecoxib - Google Patents.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors - ResearchGate. Available at: [Link]

  • Structures of pyrazole-based Akt inhibitors and their IC50 values. - ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis - ResearchGate. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Abstract This document provides a comprehensive guide to the multi-step synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is designed for efficiency and regiochemical control, proceeding through the formation of a pyrazole-5-sulfonyl chloride intermediate followed by a crucial Vilsmeier-Haack formylation. This protocol emphasizes the mechanistic rationale behind each step, provides detailed, self-validating procedures, and includes necessary safety precautions for handling hazardous reagents.

Introduction and Synthetic Rationale

Pyrazole sulfonamides are a prominent class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The title compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, combines the pyrazole scaffold with two highly versatile functional groups: a sulfonamide and a formyl group. This arrangement allows for extensive downstream derivatization, making it a key intermediate for constructing diverse chemical libraries for drug discovery.

The synthetic approach detailed herein was strategically designed to overcome challenges related to regioselectivity in the functionalization of the pyrazole ring. Direct functionalization of 1-methyl-1H-pyrazole often leads to substitution at the C4 position, which is electronically activated. To achieve the desired 4,5-substitution pattern, our strategy involves a three-stage process:

  • Synthesis of the 5-Sulfonamide Moiety: We begin with a pre-functionalized precursor, 1-methyl-5-aminopyrazole. The amino group serves as a handle to introduce the C5-sulfonyl chloride via a Sandmeyer-type reaction, which is then converted to the primary sulfonamide.

  • C4-Formylation via Vilsmeier-Haack Reaction: With the C5 position occupied by the deactivating sulfonamide group, the Vilsmeier-Haack reaction is employed for the formylation of the pyrazole core. This classic reaction provides a mild and efficient method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4][5] The N-methyl group's activating effect directs this electrophilic substitution to the C4 position.

  • Purification and Characterization: Final purification yields the target compound, whose structure is confirmed by standard analytical techniques.

This sequence ensures precise control over the placement of both the formyl and sulfonamide groups, a critical consideration for structure-activity relationship (SAR) studies.[6]

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. The process begins with a commercially available or readily synthesized starting material and proceeds through two key intermediates to the final product.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Formylation cluster_2 Stage 3: Analysis A 1-Methyl-5-aminopyrazole B Intermediate 1: 1-Methyl-1H-pyrazole-5-sulfonyl chloride A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C Intermediate 2: 1-Methyl-1H-pyrazole-5-sulfonamide B->C NH₄OH D Final Product: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide C->D POCl₃, DMF (Vilsmeier-Haack) E Purification & Characterization (Chromatography, NMR, MS) D->E

Caption: Overall workflow for the synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

Materials and Reagents

Proper preparation and handling of all materials are essential for the success and safety of the protocol.

ReagentCAS NumberMolecular WeightPurposeSupplier Example
1-Methyl-5-aminopyrazole1904-30-997.12 g/mol Starting MaterialSigma-Aldrich
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol Diazotizing AgentFisher Scientific
Hydrochloric Acid (HCl, conc.)7647-01-036.46 g/mol Acid CatalystVWR
Sulfur Dioxide (SO₂)7446-09-564.07 g/mol Sulfonyl Group SourceAirgas
Copper(II) Chloride (CuCl₂)7447-39-4134.45 g/mol CatalystAcros Organics
Glacial Acetic Acid64-19-760.05 g/mol SolventJ.T. Baker
Ammonium Hydroxide (28-30%)1336-21-635.04 g/mol Aminating AgentEMD Millipore
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Vilsmeier ReagentAlfa Aesar
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Vilsmeier ReagentTCI America
Dichloromethane (DCM)75-09-284.93 g/mol Extraction SolventMacron
Ethyl Acetate (EtOAc)141-78-688.11 g/mol EluentPharmco
Hexanes110-54-3-EluentPharmco
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying AgentBeanTown Chemical

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive and toxic reagents (HCl, SO₂, POCl₃) and potentially unstable intermediates (diazonium salts). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (Intermediate 1)

Rationale: This step converts the primary amine into a diazonium salt, which is subsequently displaced by a sulfonyl chloride group in a Sandmeyer-type reaction. Careful temperature control is critical to prevent the decomposition of the diazonium intermediate.

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-methyl-5-aminopyrazole (9.71 g, 0.1 mol) in concentrated hydrochloric acid (50 mL).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water. Add this solution dropwise to the pyrazole suspension over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0 °C.

  • Sulfonylation:

    • In a separate 500 mL flask, prepare a saturated solution of sulfur dioxide in 100 mL of glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled acetic acid until saturation.

    • Add copper(II) chloride (2.7 g, 0.02 mol) to the acetic acid/SO₂ solution and stir until dissolved.

    • Add the cold diazonium salt solution prepared in step 1.1 to the SO₂/CuCl₂ solution in portions, maintaining the temperature below 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Gas evolution (N₂) should be observed.

    • Pour the reaction mixture onto 400 g of crushed ice and stir for 30 minutes. The crude sulfonyl chloride should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude product can be used directly in the next step or purified by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamide (Intermediate 2)

Rationale: The highly reactive sulfonyl chloride is converted to the more stable primary sulfonamide via nucleophilic substitution with ammonia.

  • Amination:

    • Add the crude 1-methyl-1H-pyrazole-5-sulfonyl chloride (from Protocol 1) portion-wise to a stirred solution of concentrated ammonium hydroxide (150 mL) in an ice bath.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • A precipitate of the sulfonamide will form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any ammonium salts.

    • Dry the product under high vacuum to yield 1-methyl-1H-pyrazole-5-sulfonamide, typically as a white or off-white solid. The purity is usually sufficient for the next step.

Protocol 3: Vilsmeier-Haack Formylation to Yield 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Rationale: This step introduces the C4-formyl group. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring.[7] Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde.

G DMF DMF Vilsmeier_Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Aromatic Substitution Pyrazole 1-Methyl-1H-pyrazole-5-sulfonamide Pyrazole->Iminium_Intermediate Final_Product 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Iminium_Intermediate->Final_Product H₂O Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

  • Vilsmeier Reagent Formation and Reaction:

    • In a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (30 mL).

    • Cool the DMF to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 9.2 g, 0.06 mol) dropwise via a syringe, keeping the temperature below 10 °C. A thick, white solid (the Vilsmeier reagent) may form.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1-methyl-1H-pyrazole-5-sulfonamide (8.05 g, 0.05 mol) in anhydrous DMF (20 mL) to the Vilsmeier reagent.

    • After the addition, slowly heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then pour it carefully onto 300 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • The crude product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 30-70% EtOAc) as the eluent, to afford the pure 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods. The expected data are as follows:

  • ¹H NMR: Expect signals for the aldehyde proton (~9.8-10.2 ppm, singlet), the pyrazole C3-H proton (~7.5-8.0 ppm, singlet), the N-methyl protons (~3.8-4.2 ppm, singlet), and the sulfonamide NH₂ protons (broad singlet, may be exchangeable with D₂O).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~185-190 ppm), and aromatic carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₅H₇N₃O₃S, MW = 189.19 g/mol ) should be observed (e.g., [M+H]⁺ at m/z 190.0).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the sulfonamide (~3300-3400 cm⁻¹), the C=O stretch of the aldehyde (~1670-1690 cm⁻¹), and S=O stretches of the sulfonamide (~1330 and 1150 cm⁻¹).

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • Method for preparing pyrazole sulfonamide derivatives. (1989). Google Patents (KR890001546B1).
  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. ACS Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Available at: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021). Google Patents (CN112574111A).
  • 1-Methyl-4-ethylformate-5-pyrazole sulfonamide. ChemBK. Available at: [Link]

  • Synthesis and fungitoxic activity of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes. (2001). ResearchGate. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry. PubMed. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2020). Journal of Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2023). MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for PSP-1: A Novel 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide for Cancer Cell Line Investigation

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive technical guide for the application of PSP-1 (4-Form...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the application of PSP-1 (4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide) , a novel investigational compound, in cancer research. We delve into its hypothesized mechanism of action as a potent and selective inhibitor of Polo-like Kinase 1 (PLK1) and provide detailed, field-proven protocols for its characterization in various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the anti-cancer potential of this promising pyrazole-sulfonamide derivative.

Introduction: The Rationale for Targeting PLK1 with a Pyrazole-Sulfonamide Scaffold

The pyrazole-sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including significant anticancer properties.[1][2] These scaffolds have been successfully utilized to develop inhibitors for various targets in oncology.[3][4][5] PSP-1 emerges from this class of compounds as a novel, small-molecule inhibitor designed for high-affinity and selective targeting of Polo-like Kinase 1 (PLK1).

PLK1, a serine/threonine kinase, is a master regulator of mitotic progression, with critical functions in centrosome maturation, spindle assembly, and cytokinesis.[6][7] Its expression is tightly regulated during the cell cycle, peaking at the G2/M phase.[8] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive and validated target for cancer therapy.[9][10] Inhibition of PLK1 disrupts mitosis in rapidly dividing cancer cells, leading to cell cycle arrest and subsequent apoptosis, while exhibiting a wider therapeutic window compared to normal, slowly dividing cells.[11]

PSP-1 is hypothesized to exert its anti-neoplastic effects by selectively inhibiting the kinase activity of PLK1, thereby inducing mitotic catastrophe and programmed cell death in cancer cells. These application notes provide the necessary protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action: PSP-1 as a PLK1 Inhibitor

We propose that PSP-1 functions as an ATP-competitive inhibitor of PLK1. By occupying the ATP-binding pocket of the PLK1 kinase domain, PSP-1 prevents the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the PLK1 signaling cascade is expected to trigger the spindle assembly checkpoint, leading to a sustained G2/M arrest and ultimately, apoptosis.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibition cluster_Outcome Cellular Outcome PLK1_inactive Inactive PLK1 PLK1_active Active PLK1 PLK1_inactive->PLK1_active Activation AuroraA Aurora A / Bora AuroraA->PLK1_inactive Phosphorylates CDC25C CDC25C PLK1_active->CDC25C Phosphorylates & Activates Spindle Spindle Assembly PLK1_active->Spindle Cytokinesis Cytokinesis PLK1_active->Cytokinesis CyclinB_CDK1 Cyclin B1/CDK1 CDC25C->CyclinB_CDK1 Activates CyclinB_CDK1->Spindle Mitotic Entry Mitotic_Arrest Mitotic Arrest (G2/M) Spindle->Mitotic_Arrest PSP1 PSP-1 PSP1->PLK1_active Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized PLK1 signaling pathway and point of inhibition by PSP-1.

Application I: Determination of Anti-proliferative Activity (IC₅₀)

The first critical step in evaluating an anti-cancer compound is to determine its potency in inhibiting cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter. We recommend the use of a tetrazolium-based assay (MTS or MTT), which measures the metabolic activity of viable cells.

Protocol: MTS Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, HCT-116, MCF-7) and a non-cancerous control line (e.g., HEK293) to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 2,000-10,000 cells per well (optimization required per cell line) in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of PSP-1 in DMSO.

    • Perform a serial dilution of the PSP-1 stock in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells to avoid solvent toxicity. Include a "vehicle control" well containing 0.1% DMSO.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of PSP-1.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings and thus a robust signal window.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability (%) against the log concentration of PSP-1.

    • Use a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Expected Data Summary
Cell LineCancer TypeHypothesized IC₅₀ (nM) of PSP-1Notes
HeLaCervical Carcinoma15 - 50Often sensitive to mitotic inhibitors.
HCT-116Colorectal Carcinoma25 - 75PLK1 is a known driver in colon cancer.
MCF-7Breast Adenocarcinoma50 - 150Sensitivity can vary based on subtype.
HEK293Non-cancerous Kidney> 1000Demonstrates cancer-selective cytotoxicity.

Application II: Assessment of Apoptosis Induction

A hallmark of effective anti-cancer agents is the ability to induce programmed cell death (apoptosis). This can be robustly quantified by measuring the externalization of phosphatidylserine (via Annexin V staining) and caspase activation.

Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_Flow Flow Cytometry Analysis cluster_Caspase Caspase Activity Assay Start Cancer Cells + PSP-1 Treatment (e.g., 24-48h at 2x IC₅₀) Harvest Harvest & Wash Cells Start->Harvest Lyse Lyse Cells in 96-well Plate Start->Lyse Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Harvest->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Quadrants: Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Live (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) Acquire->Analyze Add_Reagent Add Caspase-Glo® 3/7 Reagent Lyse->Add_Reagent Incubate Incubate at RT Add_Reagent->Incubate Read_Lumi Read Luminescence Incubate->Read_Lumi

Caption: Dual-approach workflow for robust apoptosis assessment.

Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with PSP-1 at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.

Application III: Cell Cycle Analysis

Given that PLK1 inhibition is known to cause mitotic arrest, analyzing the cell cycle distribution is a crucial mechanistic experiment.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with PSP-1 at the IC₅₀ concentration for 24 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. Gate on the single-cell population and analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.

Expected Cell Cycle Distribution
Treatment% G0/G1% S Phase% G2/M
Vehicle Control~55%~20%~25%
PSP-1 (IC₅₀)~15%~10%~75%

Application IV: Western Blot for Target Engagement

To confirm that PSP-1 engages its target (PLK1) and modulates downstream signaling, Western blotting is the gold standard.

Protocol: Western Blotting
  • Protein Extraction: Treat cells with PSP-1 for 6-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Phospho-PLK1 (Thr210) - to assess PLK1 activity

    • Total PLK1

    • Cyclin B1 - accumulates in G2/M arrest

    • Cleaved PARP - a marker of apoptosis

    • Cleaved Caspase-3 - an executioner caspase

    • GAPDH or β-Actin - as a loading control

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. ([Link])

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. ([Link])

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology. ([Link])

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

  • PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. Journal of Translational Medicine. ([Link])

  • Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. Journal of Medicinal Chemistry. ([Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. ([Link])

  • PLK Signaling Pathway. Creative Diagnostics. ([Link])

  • Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. PubMed. ([Link])

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. ([Link])

  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. ([Link])

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. ([Link])

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. ResearchGate. ([Link])

  • Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Taylor & Francis Online. ([Link])

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. PubMed. ([Link])

  • Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Clinical Cancer Research. ([Link])

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. ([Link])

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. ([Link])

Sources

Method

Application Note: Quantitative Analysis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide using HPLC-UV and LC-MS/MS

Abstract This application note presents robust and validated analytical methods for the precise quantification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a key intermediate and potential impurity in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, a key intermediate and potential impurity in pharmaceutical synthesis. Two primary methods are detailed: a reversed-phase high-performance liquid chromatography method with ultraviolet detection (RP-HPLC-UV) for routine quality control and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. Methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This guide provides researchers, analytical scientists, and drug development professionals with comprehensive, step-by-step protocols, including sample preparation, instrument configuration, and method validation procedures.

Introduction

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole core, a sulfonamide group, and a reactive aldehyde (formyl) moiety. These structural features make it a versatile building block in medicinal chemistry, but also a potential process-related impurity that must be carefully monitored and controlled. The presence and quantity of this compound can significantly impact the purity, stability, and safety of active pharmaceutical ingredients (APIs). Therefore, the development of accurate, precise, and reliable analytical methods for its quantification is paramount.

This document provides a detailed framework for two complementary analytical techniques. The RP-HPLC-UV method serves as a primary workhorse for quantifying the analyte in bulk materials and in-process control samples due to its simplicity and reliability. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for trace impurity analysis, pharmacokinetic studies, or analysis in complex biological matrices.[5][6] The protocols herein are designed to be self-validating, incorporating system suitability tests and quality controls to ensure data integrity, aligning with the principles outlined in ICH Q2(R2) and FDA guidelines.[7][8][9]

Analyte Profile

Understanding the physicochemical properties of the analyte is the foundation of logical method development.

  • Chemical Name: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

  • Molecular Formula: C₅H₇N₃O₃S

  • Molecular Weight: 189.19 g/mol

  • Chemical Structure: (Note: A placeholder for the chemical structure image)

Table 1: Estimated Physicochemical Properties

Property Estimated Value Rationale for Method Development
pKa ~7.5 (Sulfonamide NH) Guides selection of mobile phase pH. A pH below 5.5 will ensure the analyte is in its neutral, more retained form on a C18 column.
LogP ~0.5 Indicates moderate polarity, suitable for reversed-phase chromatography with a C18 or C8 stationary phase.

| UV λmax | ~250-270 nm | The pyrazole ring conjugated with the formyl group provides a strong chromophore for UV detection. Wavelength selection should be optimized empirically. |

General Analytical Workflow

The selection of the analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

Analytical_Workflow Sample Sample Receipt (API, In-Process Sample, etc.) Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Decision Analysis Requirement? Prep->Decision HPLC Method 1: RP-HPLC-UV (Routine QC, Assay) Decision->HPLC High Concentration Assay/Purity LCMS Method 2: LC-MS/MS (Trace Analysis, Confirmation) Decision->LCMS Low Concentration Impurity/Bioanalysis DataHPLC Data Acquisition & Processing HPLC->DataHPLC DataLCMS Data Acquisition & Processing LCMS->DataLCMS Report Final Report Generation DataHPLC->Report DataLCMS->Report

Caption: Overall analytical workflow for the quantification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

Method 1: Quantification by RP-HPLC with UV Detection

This method is ideal for the routine analysis of drug substances and intermediates where analyte concentrations are expected to be in the µg/mL range or higher.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The formyl-substituted pyrazole ring system contains a strong chromophore, allowing for sensitive detection using a UV detector. The choice of a buffered mobile phase at a pH well below the sulfonamide's pKa ensures consistent retention and sharp peak shapes by suppressing ionization.

Materials and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (≥99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (≥18.2 MΩ·cm).

  • Reagents: Potassium phosphate monobasic, Orthophosphoric acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer. Weigh 2.72 g of potassium phosphate monobasic into 1 L of deionized water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) from a separate stock solution weighing.

Chromatographic Conditions & System Suitability

Table 2: HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for moderately polar small molecules.
Mobile Phase Gradient: See Table 3 Gradient elution ensures efficient elution and good peak shape.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Balances sensitivity with potential for peak overload.
Detection UV at 260 nm (or λmax) Chosen based on the analyte's UV absorbance spectrum.

| Run Time | 15 minutes | Allows for elution of the analyte and any potential impurities. |

Table 3: Mobile Phase Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

System Suitability Test (SST): Before sample analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the criteria in Table 4. Table 4: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol (ICH Q2(R2) Framework)

The method must be validated to demonstrate its suitability for the intended purpose.[1][2][8]

Table 5: Summary of Validation Parameters for HPLC-UV Method

Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. No interfering peaks at the analyte's retention time.
Linearity 7-point calibration curve (e.g., 1-100 µg/mL), 3 replicates. Correlation coefficient (R²) ≥ 0.999.
Range Established from linearity data. The range over which the method is accurate, precise, and linear.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and Intermediate (n=6, different day/analyst). RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio of 10:1 or standard deviation of response. Confirmed with accuracy (95-105%) and precision (RSD ≤ 5%).
LOD Signal-to-Noise ratio of 3:1. Visual evaluation.

| Robustness | Vary flow rate (±0.1), pH (±0.2), column temp (±2°C). | System suitability criteria are met; results are not significantly affected. |

Method 2: Confirmatory Analysis by LC-MS/MS

This method is essential for applications requiring high sensitivity (ng/mL or pg/mL levels) and unambiguous identification, such as impurity profiling or bioanalysis.

Principle of the Method

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). A tandem mass spectrometer (e.g., a triple quadrupole) is used to isolate the protonated molecular ion ([M+H]⁺) of the analyte (Q1), fragment it in a collision cell (Q2), and then monitor specific, characteristic fragment ions (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[5][6][10]

Materials and Reagents
  • Instrumentation: UPLC/HPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Reference Standard: As in Method 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Deionized Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

Sample Preparation (Solid-Phase Extraction)

For complex matrices like plasma or for trace enrichment, a solid-phase extraction (SPE) cleanup is recommended.

SPE_Workflow start Start: Sample + IS step1 1. Condition Cartridge (e.g., Methanol, then Water) start->step1 step2 2. Equilibrate Cartridge (e.g., with 0.1% Formic Acid in Water) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash Cartridge (e.g., 5% Methanol in Water) (Removes polar interferences) step3->step4 step5 5. Elute Analyte (e.g., 5% Formic Acid in Methanol) step4->step5 end Evaporate & Reconstitute for LC-MS/MS analysis step5->end

Sources

Application

Application Note: A Validated Method for the Quantitative Analysis of Pyrazole Sulfonamides using High-Performance Liquid Chromatography

Abstract This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of pyrazole sulfonamides. This clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of pyrazole sulfonamides. This class of compounds is of significant interest in pharmaceutical development due to its diverse biological activities.[1][2][3] The described method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction

Pyrazole sulfonamides represent a critical pharmacophore in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][6] Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity and specificity for the analysis of complex mixtures.[7]

This document provides a comprehensive, step-by-step protocol for the HPLC analysis of pyrazole sulfonamides. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and detector settings, is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed section on method validation, grounded in ICH guidelines, is included to ensure the generation of reliable and reproducible data.[4][8][9]

Chromatographic Principles and Method Development

The selection of chromatographic conditions is dictated by the physicochemical properties of pyrazole sulfonamides. These molecules typically possess moderate polarity, making reversed-phase chromatography the ideal separation mode.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides excellent retention for the moderately nonpolar pyrazole sulfonamide backbone. The use of a column with 5 µm particles offers a good balance between efficiency and backpressure.[10][11] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be employed in UPLC systems.[12]

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is used to elute the analytes from the column.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.[13]

    • Aqueous Phase: The addition of an acidifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the aqueous phase is crucial.[14][15] This suppresses the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte molecules. For mass spectrometry (MS) detection, formic acid is preferred as it is more MS-compatible.[12]

    • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of compounds with varying polarities and to achieve optimal resolution between the main analyte and any potential impurities.[10][16]

  • Detection: A Photo-Diode Array (PDA) or UV detector is highly effective for the detection of pyrazole sulfonamides, as the aromatic pyrazole and sulfonamide moieties are chromophoric.[7][16] Detection at a specific wavelength, determined by analyzing the UV spectrum of the target analyte, enhances sensitivity and selectivity. A wavelength of around 254 nm is often a good starting point.[17]

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of pyrazole sulfonamides, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolution Step 1 Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Step 2 Injection Inject Sample onto HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Step 3 Detection UV/PDA Detection Separation->Detection Step 4 Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Step 5 Report Generate Report Quantification->Report Step 6 Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Metabolites in Biological Matrices

Abstract This document provides a comprehensive guide and detailed protocol for the detection and semi-quantitative analysis of metabolites derived from 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide in biological matrices,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the detection and semi-quantitative analysis of metabolites derived from 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide in biological matrices, specifically human plasma. The pyrazole-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2] Understanding the metabolic fate of new chemical entities containing this moiety is a critical step in drug discovery and development, providing insights into pharmacokinetics, efficacy, and potential toxicity. This method employs a straightforward protein precipitation (PPT) sample preparation technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is designed for researchers in pharmaceutical development, drug metabolism and pharmacokinetics (DMPK), and clinical research, offering a robust starting point for comprehensive metabolite profiling.

Introduction and Scientific Rationale

The metabolic transformation of a drug candidate is a pivotal factor influencing its systemic exposure, therapeutic window, and safety profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough characterization of metabolic pathways for investigational new drugs.[3][4][5] The target compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, combines a metabolically stable pyrazole core with a sulfonamide group, a common pharmacophore.[1] While the pyrazole ring itself often resists metabolism, the peripheral functional groups—specifically the formyl and N-methyl groups—are susceptible to enzymatic modification.

This application note details a high-sensitivity LC-MS/MS method to identify and monitor the parent compound and its primary Phase I and Phase II metabolites. The core of the analytical strategy rests on the predictable fragmentation of the sulfonamide structure and the mass shifts associated with common metabolic reactions. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the detection of trace-level metabolites in complex biological fluids like plasma.[6]

Predicted Metabolic Pathways

Understanding the likely metabolic transformations is key to developing a targeted analytical method. Based on the structure of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, we can predict several major metabolic pathways involving both Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism:

    • Oxidation: The formyl group is a prime target for aldehyde oxidase or dehydrogenase, leading to the formation of a more polar carboxylic acid metabolite (M1).

    • Hydroxylation: The N-methyl group can be hydroxylated by Cytochrome P450 enzymes to form a hydroxymethyl metabolite (M2).

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid metabolite (M1) can be conjugated with glucuronic acid to form an acyl glucuronide (M3). This is a common clearance pathway for carboxylic acid-containing compounds.

The following diagram illustrates these predicted primary metabolic transformations.

Metabolic_Pathway Predicted Metabolic Pathway of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Parent Parent Compound 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (MW: 203.20) [M+H]+: 204.03 M1 M1: Carboxylic Acid (MW: 219.20) [M+H]+: 220.02 Parent->M1 Oxidation (+16 Da) M2 M2: N-Hydroxymethyl (MW: 219.20) [M+H]+: 220.02 Parent->M2 Hydroxylation (+16 Da) M3 M3: Acyl Glucuronide of M1 (MW: 395.34) [M+H]+: 396.08 M1->M3 Glucuronidation (+176 Da)

Caption: Predicted primary metabolic transformations of the parent compound.

Materials and Methods

Reagents and Chemicals
  • Reference standards of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., D3-methyl analog)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid (FA)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes and disposable tips

  • 1.5 mL polypropylene microcentrifuge tubes

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the parent compound and dissolve in 1.0 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the SIL-IS in 50:50 ACN:water.

  • Calibration Standards and QCs: Spike 10 µL of the appropriate working standard solution into 90 µL of blank human plasma to create calibration standards and quality control (QC) samples. Vortex for 10 seconds.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is selected for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins, which can interfere with LC-MS analysis.[7][8]

  • Aliquot Samples: Pipette 100 µL of each plasma sample (calibration standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to every tube except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile (<4°C) to each tube. The cold solvent enhances the precipitation efficiency.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The selection of a C18 reversed-phase column with an acidic mobile phase provides excellent retention for the moderately polar analytes and promotes efficient protonation for positive ion ESI.[9][10]

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
9.0
9.1
12.0
Mass Spectrometry Conditions

The method utilizes positive electrospray ionization (ESI+) as sulfonamides readily form protonated molecules [M+H]+.[11] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The fragmentation of sulfonamides typically involves the cleavage of the S-N bond and loss of SO2.[12][13]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C

Table of MRM Transitions (Hypothetical)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Parent 204.0158.0 (Loss of SO2)10025
M1 (Acid) 220.0158.0 (Loss of CO2+SO2)10030
M2 (Hydroxyl) 220.0158.0 (Loss of H2O+SO2)10028
SIL-IS 207.0161.0 (Loss of SO2)10025

Note: Product ions and collision energies must be optimized empirically by infusing individual standards.

Overall Analytical Workflow

The diagram below provides a high-level overview of the entire analytical process, from sample receipt to final data reporting.

Analytical_Workflow End-to-End Metabolite Analysis Workflow Start Receive Plasma Sample Prep Sample Preparation (Protein Precipitation) Start->Prep 1. Prepare Samples LCMS LC-MS/MS Analysis (MRM & Full Scan) Prep->LCMS 2. Inject Supernatant Data Data Processing (Integration & Peak Finding) LCMS->Data 3. Acquire Data Analysis Metabolite ID & Quantification Data->Analysis 4. Analyze Chromatograms Report Generate Report Analysis->Report 5. Consolidate Findings End Final Results Report->End

Caption: High-level workflow for metabolite analysis.

Method Validation and Data Analysis

For quantitative applications in regulated environments, this method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][5]

Key Validation Parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Calibration Curve: Linearity, range, and weighting of the curve. A typical acceptance criterion is r² > 0.99.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple concentrations (low, mid, high). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw, short-term, and long-term stability of analytes in the biological matrix.

Data Analysis:

  • Quantification: Peak areas of the analytes and the IS are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The concentrations of unknown samples are calculated from this curve.

  • Metabolite Identification: In parallel with the targeted MRM analysis, a full scan or precursor ion scan can be performed to search for predicted and unexpected metabolites. Identification is based on accurate mass, retention time shifts relative to the parent drug, and characteristic fragmentation patterns.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust framework for the analysis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and its primary metabolites in human plasma. The simple protein precipitation protocol is amenable to high-throughput workflows, making it suitable for early-stage drug discovery and later-phase clinical sample analysis. This application note serves as a foundational guide that can be further optimized and fully validated to meet specific project and regulatory requirements.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-95. [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. Retrieved January 21, 2026, from [Link]

  • Biologie. (2016). Guidelines for LC – MS Samples. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. Retrieved January 21, 2026, from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved January 21, 2026, from [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-56. [Link]

  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Request PDF. Retrieved January 21, 2026, from [Link]

  • Kumar, A., & Bawa, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2068. [Link]

  • Chisvert, A., & Salvador, A. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Analytical Chemistry, 75(8), 1798-804. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved January 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of eight sulfonamides in bovine kidney by liquid chromatography/tandem mass spectrometry with on-line extraction and sample clean-up. Request PDF. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

Sources

Application

Application Notes and Protocols: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide as a Covalent Chemical Probe for SUMOylation Pathway Interrogation

Authored by: Senior Application Scientist, Gemini Laboratories Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Formyl-1-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide as a potent and selective chemical probe for studying the SUMOylation pathway. Drawing parallels from the well-characterized SUMOylation inhibitor Subasumstat (TAK-981), these notes detail the probe's mechanism of action, offer validated protocols for its use in biochemical and cell-based assays, and provide insights into data interpretation.

Introduction: The SUMOylation Pathway - A Critical Regulator of Cellular Processes

SUMOylation is a dynamic post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process, analogous to ubiquitination, is crucial for regulating a multitude of cellular functions, including gene transcription, DNA repair, signal transduction, and cell cycle progression.[1][2][3] Dysregulation of the SUMOylation cascade has been implicated in various pathologies, most notably in cancer, where it often contributes to tumor cell survival, proliferation, and metastasis.[1][2][3]

The SUMOylation process is a multi-step enzymatic cascade initiated by the SUMO-activating enzyme (SAE or SUMO E1), followed by a SUMO-conjugating enzyme (UBC9 or SUMO E2), and often a SUMO E3 ligase that facilitates the transfer of SUMO to the substrate protein. Given its initiating role, the SAE represents a critical node for therapeutic intervention and for the development of chemical probes to dissect the pathway's complexities.[4][5][6]

The Chemical Probe: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Chemical Structure:

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a small molecule designed as a selective covalent inhibitor of the SUMOylation pathway. Its design is informed by the structure-activity relationships of related compounds like Subasumstat (TAK-981), a first-in-class SUMOylation inhibitor currently in clinical development.[2][7] The core pyrazole sulfonamide scaffold provides the necessary framework for binding to the SUMO-activating enzyme, while the reactive formyl (aldehyde) group is hypothesized to play a crucial role in the covalent modification and inhibition mechanism.

Principle of Action:

The proposed mechanism of action for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide mirrors that of Subasumstat.[1][2][8] The inhibitor is believed to form a covalent adduct with the SUMO protein itself, at the moment it is bound to the SUMO-activating enzyme (SAE). This inhibitor-SUMO adduct effectively traps the SUMO protein, preventing its subsequent transfer to the SUMO-conjugating enzyme UBC9.[1][8] This blockade at the initial step of the cascade leads to a global reduction in protein SUMOylation.

Mechanism of Action: A Dual Impact on Cancer Biology

The inhibition of SUMOylation by 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is anticipated to have a two-pronged effect on cancer cells and the tumor microenvironment:

  • Direct Anti-Tumor Activity: By disrupting SUMOylation, the probe can interfere with critical cellular processes that tumor cells rely on for survival and proliferation. This includes inducing cell cycle arrest, particularly at the G2/M phase, and impairing DNA damage repair mechanisms.[1][9]

  • Immune System Activation: A key consequence of SUMOylation inhibition is the activation of the innate immune system. SUMOylation is known to suppress the production of Type I Interferons (IFN1).[10][11] By inhibiting this pathway, the probe can lead to an upregulation of IFN1 signaling, which in turn activates various immune cells such as T cells, natural killer (NK) cells, and macrophages, promoting an anti-tumor immune response.[10][11][12]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of inhibition of the SUMOylation cascade by 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

G cluster_0 SUMOylation Cascade (Active) cluster_1 Inhibition by 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide SUMO SUMO SAE (E1) SAE (E1) SUMO->SAE (E1) ATP UBC9 (E2) UBC9 (E2) SAE (E1)->UBC9 (E2) SUMO Transfer Inhibited Complex Probe-SUMO-SAE Adduct SAE (E1)->Inhibited Complex Substrate Protein Substrate Protein UBC9 (E2)->Substrate Protein SUMO Conjugation SUMOylated Protein SUMOylated Protein Substrate Protein->SUMOylated Protein Probe 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Probe->SAE (E1) Inhibited Complex->UBC9 (E2) Transfer Blocked

Caption: Mechanism of SUMOylation inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to investigate the SUMOylation pathway.

Protocol 1: In Vitro SUMOylation Inhibition Assay

This biochemical assay is designed to quantify the direct inhibitory effect of the probe on the SUMOylation enzymatic cascade.

Materials:

  • Recombinant human SUMO1, SUMO2, or SUMO3

  • Recombinant human SAE1/SAE2 heterodimer (SUMO E1)

  • Recombinant human UBC9 (SUMO E2)

  • Recombinant substrate protein (e.g., RanGAP1)

  • ATP solution

  • SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween-20, 1 mM DTT)

  • 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (dissolved in DMSO)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-SUMO1/2/3 antibody

  • Anti-substrate protein antibody

  • 96-well microplate

Procedure:

  • Prepare a master mix containing the SUMOylation reaction buffer, SUMO protein, SAE1/SAE2, UBC9, and the substrate protein at their optimal concentrations.

  • Serially dilute the 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide in DMSO, and then further dilute into the reaction buffer. Include a DMSO-only control.

  • Add the diluted inhibitor or DMSO control to the wells of a 96-well plate.

  • Initiate the reaction by adding the master mix to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting.

  • Probe the Western blot with an anti-SUMO antibody to detect the formation of SUMOylated substrate.

  • Quantify the band intensities to determine the extent of inhibition at each concentration of the probe.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Interpretation: A dose-dependent decrease in the intensity of the SUMOylated substrate band indicates successful inhibition of the SUMOylation cascade.

CompoundTargetIC50 (nM)
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamideSUMOylation~50-150
Subasumstat (TAK-981)SUMOylation~75

Note: The IC50 value for the hypothetical probe is an estimate based on the activity of similar compounds like TAK-981.[7]

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the in vitro SUMOylation inhibition assay.

G Start Start Prepare Master Mix Prepare SUMOylation Master Mix Start->Prepare Master Mix Serial Dilution Serially Dilute Inhibitor Start->Serial Dilution Reaction Setup Set Up Reactions in 96-well Plate Prepare Master Mix->Reaction Setup Serial Dilution->Reaction Setup Incubation Incubate at 37°C Reaction Setup->Incubation Reaction Quench Stop Reaction with SDS-PAGE Buffer Incubation->Reaction Quench Analysis SDS-PAGE and Western Blot Reaction Quench->Analysis Data Acquisition Quantify Band Intensities Analysis->Data Acquisition IC50 Calculation Calculate IC50 Data Acquisition->IC50 Calculation End End IC50 Calculation->End

Caption: In vitro SUMOylation inhibition assay workflow.

Protocol 2: Cell-Based Assay for Global SUMOylation Levels

This protocol is designed to assess the effect of the chemical probe on the overall levels of protein SUMOylation within cultured cells.

Materials:

  • Cancer cell line of interest (e.g., a line with known dysregulation of the SUMO pathway)

  • Cell culture medium and supplements

  • 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-SUMO1 and Anti-SUMO2/3 antibodies

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide for a specified duration (e.g., 24 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with anti-SUMO1 and anti-SUMO2/3 antibodies to visualize the global SUMOylation profile.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Analyze the changes in the high molecular weight smear, which represents the pool of SUMOylated proteins.

Data Interpretation: A reduction in the intensity of the high molecular weight SUMO smear in treated cells compared to the control indicates effective inhibition of cellular SUMOylation.

Protocol 3: Type I Interferon (IFN1) Response Assay

This assay measures the downstream immunomodulatory effects of SUMOylation inhibition by quantifying the induction of IFN1-stimulated genes (ISGs).

Materials:

  • Immune cells (e.g., PBMCs) or a relevant cancer cell line

  • Cell culture medium and supplements

  • 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN1-stimulated genes (e.g., ISG15, MX1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat the cells with the chemical probe or DMSO control as described in Protocol 2.

  • At the end of the treatment period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target ISGs and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to the control.

Data Interpretation: A significant upregulation of ISG expression in cells treated with 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide confirms the activation of the Type I Interferon pathway.[9][10][12]

Concluding Remarks

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide represents a valuable chemical probe for the functional investigation of the SUMOylation pathway. Its covalent mechanism of action and dual effects on both tumor cells and the immune system make it a powerful tool for basic research and preclinical drug discovery. The protocols outlined in this document provide a solid foundation for researchers to explore the multifaceted roles of SUMOylation in health and disease. As with any chemical probe, careful experimental design, including appropriate controls, is paramount for generating robust and reproducible data.

References

  • PubChem. Subasumstat. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. Definition of subasumstat. NCI Drug Dictionary. [Link]

  • Li, Y., et al. (2019). Discovery of a First-In-Class Covalent Allosteric Inhibitor of SUMO E1 Activating Enzyme. Cell Chemical Biology, 26(2), 153-155.
  • Qeios. Sumoylation Inhibitor TAK-981. [Link]

  • Lightcap, E. S., et al. (2021). A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models.
  • Sori, A. D., et al. (2025). A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research.
  • Biederstadt, A., et al. (2021). Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model. Gut, 70(10), 1947-1960.
  • Pozzobon, A., et al. (2023). SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia.
  • Canon, J. R., et al. (2023). SB-4826, a first-in-class oral, covalent inhibitor of SUMO E1 that induces IFN signaling and inhibits tumor growth as monotherapy and in combination with immune checkpoint blockade. Cancer Research, 83(8_Supplement), LB318.
  • Lang, S., et al. (2022).
  • Lv, Z., et al. (2018). Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.
  • Chen, Y., et al. (2024).
  • Chen, Y., et al. (2022). Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1. Journal of the American Chemical Society, 144(3), 1235-1244.

Sources

Method

cell-based assay protocol using 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Application Note & Protocol Topic: A Cell-Based Protocol for Evaluating 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide as a Modulator of the IDO1 Pathway in Cancer Cells Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Cell-Based Protocol for Evaluating 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide as a Modulator of the IDO1 Pathway in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting IDO1 with Novel Pyrazole Sulfonamides

In the landscape of cancer immunotherapy, the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2][3] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[4][5][6][7] Within the tumor microenvironment, cancer cells can upregulate IDO1 expression, leading to two primary immunosuppressive consequences: the depletion of the essential amino acid L-tryptophan and the accumulation of its catabolite, L-kynurenine.[1][7]

Tryptophan depletion is sensed by the stress-response kinase GCN2 in effector T cells, leading to proliferative arrest and anergy.[1][8][9] Concurrently, the accumulation of kynurenine and its derivatives acts to promote the generation of regulatory T cells (Tregs) and induce apoptosis in effector T cells, further dampening the anti-tumor immune response.[1][10] Given its central role in creating an immunosuppressive milieu, inhibiting IDO1 activity is a highly pursued therapeutic strategy, particularly in combination with other immunotherapies.[2][4]

The compound 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide belongs to the pyrazole sulfonamide class of molecules. This structural class is a prominent pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[11][12] The inherent versatility of this scaffold makes novel derivatives like 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide compelling candidates for screening against high-value therapeutic targets such as IDO1.

This document provides a comprehensive, field-tested protocol for a cell-based assay designed to determine the inhibitory potential of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide on IDO1 enzymatic activity. The assay leverages a human cancer cell line stimulated to express functional IDO1, providing a physiologically relevant system for screening and characterization.

Assay Principle

This protocol employs a functional, cell-based approach to measure IDO1 activity. The human ovarian cancer cell line SK-OV-3 is treated with interferon-gamma (IFN-γ) to induce high levels of endogenous IDO1 expression.[13] These IDO1-expressing cells are then incubated with the substrate L-tryptophan in the presence of varying concentrations of the test compound (4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide). Active IDO1 will convert L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine and secreted into the cell culture supernatant.

The inhibitory effect of the test compound is quantified by measuring the concentration of kynurenine in the supernatant. Kynurenine reacts with p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) to form a yellow Schiff base product, which can be quantified colorimetrically by measuring its absorbance at 480-492 nm.[14][15] A reduction in kynurenine concentration in the presence of the test compound indicates inhibition of IDO1 activity.

Signaling & Assay Pathway Diagram

IDO1_Pathway_Assay cluster_TME Tumor Microenvironment (TME) cluster_Cell Cancer Cell (e.g., SK-OV-3) cluster_Supernatant Culture Supernatant IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds Tryptophan L-Tryptophan (Substrate) IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Enters Cell & Acts as Substrate IDO1_Induction STAT1/IRF1 Signaling (IDO1 Gene Transcription) IFNgR->IDO1_Induction Activates IDO1_Induction->IDO1_Enzyme Induces Expression Kynurenine Kynurenine (Product) IDO1_Enzyme->Kynurenine Catalyzes Conversion Test_Cmpd 4-Formyl-1-methyl-1H- pyrazole-5-sulfonamide Test_Cmpd->IDO1_Enzyme Inhibits? Detection Add p-DMAB Reagent Measure Absorbance @ 490nm Kynurenine->Detection Quantified

Caption: Step-by-step experimental workflow timeline.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "No Cell Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Abs_Sample - Abs_Min) / (Abs_Max - Abs_Min))

    • Abs_Sample: Absorbance of the well with the test compound.

    • Abs_Max: Average absorbance of the vehicle control (0% inhibition).

    • Abs_Min: Can be set as the positive control or assumed to be near background if the positive control is highly effective.

  • Dose-Response Curve and IC₅₀: Plot the Percent Inhibition versus the log concentration of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes 50% inhibition of IDO1 activity.

Example Data Presentation
Compound Conc. (µM)Avg. Absorbance (490nm)% Inhibition
0 (Vehicle)0.8500%
0.010.8351.8%
0.10.7907.1%
10.52038.8%
100.18078.8%
1000.06592.4%
Positive Control0.05094.1%
No Cell Bkg0.040N/A

Result: The IC₅₀ for this example dataset would be calculated to be approximately 1.5 µM.

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating steps:

  • Positive Control: The inclusion of a known IDO1 inhibitor like Epacadostat validates that the assay system is responsive to inhibition.

  • Vehicle Control: This control establishes the maximum signal window and ensures that the solvent (DMSO) does not significantly affect IDO1 activity at the concentration used.

  • Counter-Screening (Recommended): To confirm that the observed activity is not due to cytotoxicity, a parallel assay measuring cell viability (e.g., CellTiter-Glo or MTS assay) should be run with the same compound concentrations and incubation time. A compound that is cytotoxic will also lead to a decrease in kynurenine production, representing a potential false positive.

References

  • Munn, D. H., & Mellor, A. L. (2013). IDO in cancer: a critical review of clinical data, updated mechanisms, and future directions. Cancer immunology research, 1(5), 297-303.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2021). Recent updates on the synthesis and medicinal applications of pyrazole derivatives. European Journal of Medicinal Chemistry, 224, 113715.
  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AHR pathway for cancer immunotherapy–challenges and opportunities. Trends in pharmacological sciences, 39(3), 307-325.
  • Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774.
  • van Baren, N., & Van den Eynde, B. J. (2015). Tryptophan-degrading enzymes in tumoral resistance to immunity. Frontiers in Immunology, 6, 34.
  • Holmgaard, R. B., Zamarin, D., Munn, D. H., Wolchok, J. D., & Allison, J. P. (2013). Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. Journal of Experimental Medicine, 210(7), 1389-1402.
  • Bio-protocol. (2019). IDO1 Inhibitory Assay in Cell Lines. Bio-protocol, 9(24), e3463. Available at: [Link]

  • Théate, I., van Baren, N., Pilotte, L., et al. (2015). Extensive characterization of IDO1 expression in normal and tumoral human tissues. Cancer immunology research, 3(2), 161-172.
  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit, Catalog #72031. BPS Bioscience Inc. Available at: [Link]

  • Pan, K., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(54), 30814–30820. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide for Biological Assays

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold The intersection of pyrazole and sulfonamide moieties in a single molecular framework creates a privileged scaffold with significant therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold

The intersection of pyrazole and sulfonamide moieties in a single molecular framework creates a privileged scaffold with significant therapeutic potential.[1][2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the function of various antibacterial, carbonic anhydrase inhibiting, and anticancer agents.[6][7][8] The title compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, uniquely combines these two powerful pharmacophores and presents two highly versatile functional handles—an aldehyde and a primary sulfonamide—for chemical modification. This strategic positioning allows for the systematic generation of diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

This guide provides a detailed framework for the derivatization of this core scaffold. We will explore robust protocols for the modification of both the formyl and sulfonamide groups, discuss the underlying chemical principles, and present methodologies for screening the resulting compound libraries in relevant biological assays. The protocols are designed to be adaptable, allowing researchers to generate a broad array of analogs for high-throughput screening and lead optimization.

I. Derivatization Strategies: Expanding Chemical Diversity

The 4-formyl and 5-sulfonamide groups on the 1-methyl-1H-pyrazole core offer orthogonal handles for derivatization. This allows for a modular approach to library synthesis, where modifications at one site can be performed independently of the other, or in a combinatorial fashion to rapidly expand chemical space.

A. Modification of the 4-Formyl Group via Reductive Amination

The aldehyde at the C4 position is an ideal electrophile for introducing a wide variety of substituents through reductive amination. This one-pot reaction involves the formation of a Schiff base intermediate with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient and tolerates a broad range of functional groups.[9][10]

Rationale for Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[9] It is milder and more selective for imines and enamines over aldehydes and ketones compared to other reducing agents like sodium borohydride. This selectivity minimizes side reactions and simplifies purification.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents as they are compatible with the reagents and effectively solubilize a wide range of starting materials.[9]

Experimental Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and amine (1.1 eq) in DCE Add_STAB Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise at room temperature Start->Add_STAB Stir Stir at room temperature for 2-16 hours Add_STAB->Stir Quench Quench with saturated NaHCO3 (aq) Stir->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Dry Dry organic layer over Na2SO4, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Reductive amination workflow.

Detailed Protocol: General Procedure for Reductive Amination

  • To a solution of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired primary or secondary amine (1.1 mmol).

  • The mixture is stirred at room temperature for 20 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted derivative.

B. Modification of the 5-Sulfonamide Group

The primary sulfonamide at the C5 position can be derivatized through N-alkylation or N-arylation to introduce a diverse range of substituents. These reactions typically proceed via deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile.

Rationale for Reagent Selection:

  • Base: A non-nucleophilic base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is ideal for deprotonating the sulfonamide without competing in the subsequent alkylation or arylation reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for these reactions as they effectively solvate the ions formed and facilitate the nucleophilic substitution.[11]

Experimental Workflow for Sulfonamide N-Alkylation/Arylation:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve pyrazole sulfonamide in DMF Add_Base Add Base (e.g., Cs2CO3, 2.0 eq) Start->Add_Base Add_Electrophile Add alkyl/aryl halide (1.2 eq) Add_Base->Add_Electrophile Heat Heat reaction at 60-80 °C for 4-24 hours Add_Electrophile->Heat Dilute Dilute with water and ethyl acetate Heat->Dilute Extract Extract with ethyl acetate Dilute->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: N-Alkylation/Arylation workflow.

Detailed Protocol: General Procedure for N-Alkylation of the Sulfonamide

  • To a solution of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (or a derivative thereof) (1.0 mmol) in DMF (5 mL) is added cesium carbonate (2.0 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • The desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 mmol) is added.

  • The reaction mixture is heated to 60 °C and stirred for 4 to 24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Table 1: Representative Yields for Derivatization Reactions

EntryDerivatization SiteReagentProductExpected Yield (%)
14-FormylBenzylamine / STABN-benzyl-N-((1-methyl-5-sulfamoyl-1H-pyrazol-4-yl)methyl)amine85-95
24-FormylMorpholine / STAB4-(morpholinomethyl)-1-methyl-1H-pyrazole-5-sulfonamide80-90
35-SulfonamideBenzyl bromide / Cs2CO34-formyl-N-benzyl-1-methyl-1H-pyrazole-5-sulfonamide70-85
45-SulfonamideEthyl iodide / K2CO3N-ethyl-4-formyl-1-methyl-1H-pyrazole-5-sulfonamide65-80

II. Biological Assays: Screening for Therapeutic Activity

The diverse library of compounds generated can be screened against a variety of biological targets to identify novel therapeutic leads. Pyrazole sulfonamides have shown promise in several areas, including oncology and infectious diseases.[1][4]

A. Anticancer Activity Screening

Many pyrazole-containing compounds exhibit anticancer properties by targeting key cellular pathways.[4][12] A primary screen can be performed to assess the general cytotoxicity of the synthesized derivatives against a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Antimicrobial Activity Screening

The sulfonamide moiety is a classic antibacterial pharmacophore, and pyrazole derivatives have also demonstrated antimicrobial effects.[2][3] A simple broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of each compound in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile platform for the derivatization of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. The strategic modification of the formyl and sulfonamide groups allows for the creation of large and diverse compound libraries. Subsequent screening in relevant biological assays, such as the MTT and MIC assays described, can lead to the identification of novel hit compounds with potential therapeutic applications. Further optimization of these hits, guided by SAR studies, can pave the way for the development of next-generation drugs for a variety of diseases. The adaptability of these methods also allows for their application in the development of probes for chemical biology and as building blocks in the synthesis of more complex molecular architectures.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][1][13]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link][3]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Scientific Research. Available at: [Link][2]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link][4]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link][14]

  • Biological activities of sulfonamides. ResearchGate. Available at: [Link][7]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link][8]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link][9]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. MDPI. Available at: [Link][12]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link][15]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link][10]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link][5]

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design with Pyrazole Sulfonamides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the evaluation of pyrazole sulfonamides. This do...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the evaluation of pyrazole sulfonamides. This document emphasizes scientific integrity, proven field insights, and adherence to regulatory standards to ensure the generation of high-quality, reproducible data.

Introduction: The Therapeutic Potential of Pyrazole Sulfonamides

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamides exhibit a wide range of biological activities, making them promising candidates for various therapeutic areas.[2][3] These compounds have been investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][4][5]

A notable mechanism of action for many pyrazole sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][6] Dysregulation of CA isoforms is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[6][7] Other pyrazole sulfonamides have shown potent activity against targets such as cyclooxygenase-2 (COX-2) and N-myristoyltransferase (NMT), highlighting the chemical diversity and therapeutic versatility of this compound class.[8][9]

The transition from promising in vitro data to a successful in vivo study requires a meticulously planned experimental design. This guide will walk you through the critical steps and considerations for evaluating pyrazole sulfonamides in animal models, from initial formulation to final data interpretation, ensuring a self-validating and scientifically sound study.

The Strategic Foundation: Preclinical Study Design

A well-designed preclinical study is paramount for the successful translation of a promising compound into a clinical candidate. The primary goals of this phase are to establish a safe starting dose for human trials, identify potential target organs for toxicity, and define safety parameters for clinical monitoring.[10] All in vivo studies must adhere to Good Laboratory Practice (GLP) standards as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data quality and integrity.[11]

The following diagram illustrates the overarching workflow for an in vivo study with a novel pyrazole sulfonamide.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase Compound Characterization Compound Characterization Formulation Development Formulation Development Compound Characterization->Formulation Development Animal Model Selection Animal Model Selection Formulation Development->Animal Model Selection Dosing & Administration Dosing & Administration Animal Model Selection->Dosing & Administration Pharmacokinetics (PK) Sampling Pharmacokinetics (PK) Sampling Dosing & Administration->Pharmacokinetics (PK) Sampling Pharmacodynamics (PD) & Efficacy Assessment Pharmacodynamics (PD) & Efficacy Assessment Pharmacokinetics (PK) Sampling->Pharmacodynamics (PD) & Efficacy Assessment Bioanalysis Bioanalysis Pharmacodynamics (PD) & Efficacy Assessment->Bioanalysis Toxicity Assessment Toxicity Assessment Bioanalysis->Toxicity Assessment Data Analysis & Interpretation Data Analysis & Interpretation Toxicity Assessment->Data Analysis & Interpretation Decision Making Decision Making Data Analysis & Interpretation->Decision Making

Caption: High-level workflow for in vivo studies of pyrazole sulfonamides.

Animal Model Selection: Choosing the Right Biological System

The choice of animal model is a critical decision that directly impacts the relevance and translatability of your findings.[11] The selection should be based on the specific therapeutic indication and the mechanism of action of the pyrazole sulfonamide being investigated.

  • For Anti-inflammatory Indications: The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for acute inflammation.[12] For chronic inflammation, models such as cotton pellet-induced granuloma can be employed.[12] Some pyrazole derivatives have demonstrated significant efficacy in the formalin-induced paw edema model, which has both an acute and a chronic phase.[9]

  • For Anticancer Indications: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice, are increasingly favored over traditional cell line xenografts.[1][13] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more predictive assessment of therapeutic efficacy.[13][14]

Formulation and Dosing: Ensuring Accurate and Consistent Delivery

Many pyrazole sulfonamides are lipophilic and exhibit poor aqueous solubility, presenting a challenge for in vivo administration.[15] Developing a stable and homogenous formulation is crucial for accurate dosing and obtaining reproducible results.

Vehicle Selection

The choice of vehicle depends on the route of administration and the physicochemical properties of the compound.

Vehicle ComponentSuitability & Considerations
Aqueous Solutions
Saline (0.9% NaCl)Isotonic and well-tolerated for intravenous (IV) and intraperitoneal (IP) injections. Suitable for water-soluble compounds.[16]
Phosphate-Buffered Saline (PBS)Maintains pH stability, which can be critical for some compounds.[16]
Co-solvents & Surfactants
DMSOA powerful solvent for lipophilic compounds, but can have its own biological effects and may cause local irritation at high concentrations.[16] A common formulation for oral gavage might consist of 10% DMSO, 40% PEG400, and 50% water.[15]
Polyethylene Glycol (PEG)Often used in combination with other solvents to improve solubility. Generally well-tolerated.[16]
Tween 80 / Cremophor ELSurfactants used to create stable emulsions or suspensions for poorly soluble compounds.
Suspensions
Carboxymethylcellulose (CMC)A suspending agent used to create uniform suspensions for oral administration. A 0.5% or 1% solution in water is common.
Oil-Based Vehicles
Corn Oil, Sesame OilSuitable for highly lipophilic compounds administered orally or intraperitoneally. Not for IV use.[16]
Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of a pyrazole sulfonamide in 0.5% sodium carboxymethylcellulose (Na-CMC).

Materials:

  • Pyrazole sulfonamide compound

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing scale

Procedure:

  • Prepare the 0.5% Na-CMC Vehicle:

    • Weigh 0.5 g of Na-CMC.

    • In a beaker with a magnetic stir bar, add the Na-CMC to 100 mL of sterile water while stirring.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear. This may take several hours.

  • Compound Preparation:

    • Accurately weigh the required amount of the pyrazole sulfonamide. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.

    • If the compound consists of large particles, gently grind it to a fine powder using a mortar and pestle.

  • Suspension Formulation:

    • In the mortar, add a small amount (e.g., 1-2 mL) of the prepared CMC vehicle to the powdered compound to create a smooth paste. This process, known as levigation, helps ensure uniform particle dispersion.

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Transfer the mixture to a volumetric flask and add the vehicle to the final desired volume.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Homogeneity Check:

    • Visually inspect the suspension for any clumps or rapid sedimentation.

    • Before each administration, ensure the suspension is thoroughly mixed (e.g., by vortexing or inverting the tube).

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Flexible plastic or stainless steel gavage needle with a ball-tip (typically 20-22 gauge for adult mice)[17]

  • Weighing scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[17]

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion length.[18] Mark this length on the needle.

  • Restraint and Administration:

    • Properly restrain the mouse to immobilize its head and straighten the path to the esophagus.

    • Insert the tip of the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[17]

    • Gently advance the needle along the upper palate until it passes into the esophagus. The tube should pass easily with no resistance.[17]

    • Dispense the formulation smoothly and withdraw the needle in a single, gentle motion.

  • Post-Administration Monitoring:

    • Observe the animal for at least 10 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[19]

Pharmacokinetic (PK) Analysis: Understanding Compound Exposure

Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.[20] This is crucial for correlating the administered dose with the observed pharmacological effect and for determining key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax).

Serial Blood Sampling

Serial blood sampling from the same animal reduces inter-animal variability and significantly decreases the number of animals required for a study.[20] The saphenous vein or submandibular vein are common sites for collecting small volumes of blood (e.g., 20-50 µL) at multiple time points.[20][21]

Protocol 3: Serial Blood Sampling via Saphenous Vein in Mice

Materials:

  • Mouse restrainer

  • Lancets or 25-gauge needle

  • Micro-hematocrit tubes or other capillary collection tubes (e.g., EDTA-coated)

  • Gauze

  • Heat lamp (optional)

Procedure:

  • Restraint: Place the mouse in a suitable restrainer, exposing one of the hind legs.

  • Preparation: Shave the fur over the lateral side of the thigh to visualize the saphenous vein. Applying a small amount of petroleum jelly can help the blood to bead up.

  • Puncture: Puncture the vein with a lancet or needle. A small drop of blood will form.

  • Collection: Collect the blood into a micro-hematocrit tube via capillary action.

  • Hemostasis: Apply gentle pressure to the puncture site with a piece of gauze until bleeding stops.

  • Sample Processing: Process the blood as required for your bioanalytical assay (e.g., centrifuge to separate plasma).

  • Time Points: Repeat the procedure at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to generate a full PK profile.

Typical PK Parameters for Pyrazole Sulfonamides

The following table provides a hypothetical example of PK parameters for a novel pyrazole sulfonamide. Actual values will be compound-specific.

ParameterIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC₀₋inf (ng*h/mL) 22004500
t½ (h) 2.53.0
Bioavailability (%) N/A41%

Pharmacodynamic (PD) and Efficacy Assessment

Pharmacodynamic studies measure the effect of the drug on the body, providing a crucial link between drug exposure (PK) and the biological response. The choice of PD biomarker should be directly related to the compound's mechanism of action.

PD Biomarkers for Carbonic Anhydrase Inhibitors

For pyrazole sulfonamides that inhibit carbonic anhydrase, several in vivo PD readouts can be utilized:

  • Urine Alkalinization: CA inhibitors block bicarbonate reabsorption in the proximal tubules of the kidney, leading to increased bicarbonate excretion and a rise in urine pH.[22] This can be measured using a standard pH meter on freshly collected urine samples.

  • Blood Gas Analysis: Systemic CA inhibition can lead to metabolic acidosis.[22] Blood samples can be analyzed for changes in pH, pCO₂, and bicarbonate levels.

  • Intraocular Pressure (IOP) Reduction: In models of glaucoma, CA inhibitors reduce the secretion of aqueous humor, thereby lowering IOP.[22] IOP can be measured in anesthetized animals using a tonometer.

Protocol 4: Efficacy Evaluation in a Carrageenan-Induced Paw Edema Model

Objective: To assess the anti-inflammatory efficacy of a pyrazole sulfonamide in an acute inflammation model.

Procedure:

  • Group Allocation: Randomly assign animals (e.g., male Wistar rats, 180-200g) to treatment groups (Vehicle, Positive Control e.g., Indomethacin, and Test Compound at various doses).

  • Baseline Measurement: Measure the baseline paw volume of each rat using a plethysmometer.

  • Dosing: Administer the test compound or vehicle orally (as per Protocol 2) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.

Toxicity and Safety Assessment

Safety pharmacology studies are designed to investigate potential undesirable effects of a compound on vital physiological functions.[23] These studies are a regulatory requirement and are crucial for determining the safety margin of a new drug candidate.[24]

The core battery of safety pharmacology studies, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline S7A, includes assessments of the cardiovascular, respiratory, and central nervous systems.[24]

Key Safety Endpoints
  • Clinical Observations: Daily cage-side observations for any changes in appearance, behavior, or signs of toxicity.

  • Body Weight: Monitor body weight changes throughout the study.

  • Cardiovascular: In-life telemetry in conscious, unrestrained animals to monitor electrocardiogram (ECG), heart rate, and blood pressure.

  • Central Nervous System: A functional observational battery (FOB) or Irwin test to assess behavioral and neurological changes.

  • Terminal Assessments: At the end of the study, conduct a full necropsy, collect organ weights, and perform histopathological analysis of key tissues.

The following diagram outlines the decision-making process in early-stage in vivo safety assessment.

G Start Start Dose Range Finding Study Dose Range-Finding (Acute Toxicity) Start->Dose Range Finding Study Adverse Effects Observed? Adverse Effects Observed? Dose Range Finding Study->Adverse Effects Observed? Determine MTD Determine Maximum Tolerated Dose (MTD) Adverse Effects Observed?->Determine MTD Yes Proceed to Efficacy Studies Proceed to Efficacy Studies Adverse Effects Observed?->Proceed to Efficacy Studies No (at relevant exposures) Stop/Redesign Compound Stop/Redesign Compound Determine MTD->Stop/Redesign Compound If MTD is too low Refine Dosing for Efficacy Refine Dosing Regimen for Efficacy Studies Determine MTD->Refine Dosing for Efficacy Refine Dosing for Efficacy->Proceed to Efficacy Studies

Caption: Decision tree for dose selection based on initial toxicity assessment.

Conclusion and Future Directions

The successful in vivo evaluation of pyrazole sulfonamides hinges on a rational and methodologically sound experimental design. By carefully selecting the appropriate animal model, developing a robust formulation, and integrating PK, PD, and safety endpoints, researchers can generate the high-quality data necessary to make informed decisions about the therapeutic potential of their compounds. Adherence to international guidelines, such as those from the FDA and OECD, is essential for ensuring data integrity and regulatory acceptance.[6][11] This comprehensive approach not only validates the compound's mechanism of action but also builds a strong foundation for its potential advancement into clinical development.

References

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(22), 9473-9488. [Link]

  • Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26347-26357. [Link]

  • Li, Y., et al. (2023). Patient-derived xenograft models in cancer therapy: technologies and applications. Journal of Translational Medicine, 21(1), 253. [Link]

  • Jin, Z. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(5), 511-533. [Link]

  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 168-176. [Link]

  • Lolak, N., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules, 30(1), 123. [Link]

  • Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Journal of Hematology & Oncology, 9, 21. [Link]

  • Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137599. [Link]

  • In Vivo Studies - Safety Pharmacology. (n.d.). Charles River. Retrieved January 21, 2026, from [Link]

  • Madrigal-Santillán, E. O., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animals, 10(10), 1827. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Investigational New Drug (IND) Application. Retrieved January 21, 2026, from [Link]

  • Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1242. [Link]

  • Elgohary, M., et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules, 262, 139170. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved January 21, 2026, from [Link]

  • Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Annual Review of Pharmacology and Toxicology, 16, 309-327. [Link]

  • Ibrahim, M. A. A., et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules, 262, 139170. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Retrieved January 21, 2026, from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved January 21, 2026, from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health Animal Care and Use Committee. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Retrieved January 21, 2026, from [Link]

  • Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. [Link]

  • DeMaso, C. R., & Ghaffari, A. A. (2014). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. The Ochsner Journal, 14(2), 223-229. [Link]

  • ResearchGate. (n.d.). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved January 21, 2026, from [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved January 21, 2026, from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved January 21, 2026, from [Link]

  • Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(6), 673-677. [Link]

  • University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved January 21, 2026, from [Link]

  • Vlaming, M. L., et al. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. Pharmaceutical Research, 33(11), 2770-2780. [Link]

  • ResearchGate. (n.d.). Common vehicles used for dissolving drugs for in vivo treatments. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Preparation of a Preclinical Dossier to Support an Investigational New Drug (IND) Application and First-in-Human Clinical Trial. Retrieved January 21, 2026, from [Link]

  • Lindskog, S., & Wistrand, J. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 119(5), 857-863. [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals 453: Combined Chronic Toxicity/Carcinogenicity Studies. Retrieved January 21, 2026, from [Link]

  • Kassim, R. M., & Ali, F. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Welcome to the technical support center for the synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a multi-step process that culminates in a Vilsmeier-Haack formylation. While seemingly straightforward, the electronic properties of the pyrazole sulfonamide core present unique challenges. The pyrazole ring is an electron-rich heterocycle, making it amenable to electrophilic substitution. However, the presence of a strongly electron-withdrawing sulfonamide group at the 5-position significantly deactivates the ring, making the crucial formylation step more demanding than for many other pyrazole derivatives.[1][2]

This guide provides a logical framework for navigating this synthesis, from preparing the starting material to troubleshooting the final formylation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide?

The synthesis is typically a three-step process starting from 1-methyl-1H-pyrazole:

  • Chlorosulfonylation: Reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid to produce 1-methyl-1H-pyrazole-5-sulfonyl chloride.

  • Ammonolysis: Conversion of the sulfonyl chloride to 1-methyl-1H-pyrazole-5-sulfonamide using an ammonia source.

  • Vilsmeier-Haack Formylation: Introduction of the formyl group at the 4-position of the pyrazole ring using a Vilsmeier reagent (typically formed from POCl₃ and DMF).

Q2: Why is the Vilsmeier-Haack reaction challenging for this specific substrate?

The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group. This reduces the electron density of the pyrazole ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.[1] Consequently, forcing conditions, such as higher temperatures and an excess of the formylating agent, are often required to achieve a reasonable yield.[3]

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][4] This reaction is exothermic and must be performed under strictly anhydrous conditions to prevent the decomposition of the reagent.[1]

Q4: What are the primary safety concerns for this synthesis?

The reagents involved are hazardous and require careful handling:

  • Chlorosulfonic acid: Extremely corrosive and reacts violently with water.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.

  • Thionyl chloride (SOCl₂): Corrosive and reacts with water to release toxic gases. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work-up procedures involving quenching with water or ice must be done slowly and cautiously in an ice bath to control the exothermic reaction.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Yield in the Vilsmeier-Haack Formylation Step

This is the most frequent issue, primarily due to the deactivated nature of the starting material.

Potential Cause Scientific Explanation Suggested Solution
Inactive Vilsmeier Reagent The chloroiminium salt is highly sensitive to moisture and will rapidly decompose upon contact with water in the reagents or glassware.Ensure all glassware is rigorously oven-dried or flame-dried. Use anhydrous DMF (e.g., from a sealed bottle or freshly distilled) and a fresh, high-purity bottle of POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[1]
Insufficient Substrate Reactivity The electron-withdrawing sulfonamide group deactivates the pyrazole ring, slowing down the rate of electrophilic aromatic substitution.Increase the excess of the Vilsmeier reagent (from 2-3 equivalents up to 5 equivalents). Gradually and carefully increase the reaction temperature after the initial addition, for example, to 70-80 °C or even higher, while monitoring the reaction by TLC.[1][3]
Incomplete Reaction The reaction time or temperature may be insufficient to drive the formylation of the deactivated substrate to completion.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction appears sluggish after several hours, consider extending the reaction time or incrementally increasing the temperature.[1]
Product Decomposition During Work-up The formylated product may be sensitive to strongly acidic or basic conditions, leading to degradation during the quenching and neutralization steps.Perform the aqueous work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize the acidic solution carefully and slowly with a mild base like a saturated sodium bicarbonate solution, keeping the temperature low.[1]
Problem 2: Formation of a Dark, Tarry Residue
Potential Cause Scientific Explanation Suggested Solution
Reaction Overheating The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.Maintain strict temperature control (0-5 °C) during reagent preparation and substrate addition using an efficient ice/salt bath. If heating is required, do so in a controlled manner with a thermostat-regulated oil bath.[1]
Impure Reagents Impurities in the starting pyrazole, DMF, or POCl₃ can act as catalysts for unwanted side reactions, leading to charring.Use purified starting materials. If necessary, recrystallize the starting sulfonamide. Ensure the DMF is of high purity and free from amine contaminants.
Problem 3: Difficulty in Isolating the Product
Potential Cause Scientific Explanation Suggested Solution
Product is Water-Soluble The presence of the sulfonamide and formyl groups can increase the polarity of the product, leading to partial solubility in the aqueous layer during extraction.Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
Emulsion Formation The presence of polar functional groups and potential byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

Experimental Workflows & Protocols

Overall Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Vilsmeier-Haack Formylation A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-5-sulfonyl chloride A->B  ClSO3H, 0°C to 110°C   C 1-Methyl-1H-pyrazole-5-sulfonamide B->C  NH4OH, THF   D 4-Formyl-1-methyl-1H- pyrazole-5-sulfonamide C->D  POCl3, DMF, 0°C to 80°C   Troubleshooting_Workflow start Low Yield in Formylation Step check_reagents Check Reagent Quality Are DMF and POCl₃ anhydrous and fresh? Is glassware completely dry? start->check_reagents reagents_ok Yes check_reagents->reagents_ok   reagents_bad No check_reagents->reagents_bad   check_conditions Review Reaction Conditions Was temperature controlled? Was an excess of Vilsmeier reagent used? reagents_ok->check_conditions action_reagents Replace reagents, dry all glassware, and repeat reaction. reagents_bad->action_reagents conditions_ok Yes check_conditions->conditions_ok   conditions_bad No check_conditions->conditions_bad   check_workup Analyze Work-up & Purification Was product lost to aqueous layer? Was there an emulsion? conditions_ok->check_workup action_conditions Increase excess of Vilsmeier reagent (e.g., 5 eq.) and/or reaction temperature (e.g., 80°C). Monitor by TLC. conditions_bad->action_conditions workup_ok Yes check_workup->workup_ok   workup_bad No check_workup->workup_bad   end_node Consult further literature for highly deactivated substrates. workup_ok->end_node action_workup Re-extract aqueous layer after saturating with NaCl (brine). Use Celite to break emulsions. workup_bad->action_workup

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is structured to provide direct, actionable answers to common and complex issues encountered during the synthesis of pyrazole derivatives, a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is structured to provide direct, actionable answers to common and complex issues encountered during the synthesis of pyrazole derivatives, a cornerstone of modern medicinal chemistry.[1][2] As researchers and drug development professionals, achieving high yield and purity is paramount. This resource combines mechanistic insights with field-proven protocols to help you navigate the intricate landscape of pyrazole chemistry.

Section 1: Regioselectivity – The Primary Challenge

The most frequent and frustrating issue in the synthesis of unsymmetrical pyrazoles is the formation of regioisomeric mixtures.[3][4][5] This typically occurs during the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[3][4] Controlling which nitrogen atom of the hydrazine attacks which carbonyl carbon is the key to a successful synthesis.

FAQ 1.1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving a nearly 1:1 mixture of regioisomers. How can I control the selectivity?

Answer: This is a classic challenge in Knorr pyrazole synthesis.[6] The regiochemical outcome is a delicate balance of steric and electronic factors of your substrates, along with reaction conditions. The initial attack of the hydrazine on one of the carbonyl groups is often the regiochemistry-determining step.

Causality: The more nucleophilic nitrogen of your hydrazine (e.g., the terminal -NH2 group in phenylhydrazine) will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-diketone.[7] When the electronic and steric differences between the two carbonyls are minimal, a mixture results.

Troubleshooting Strategies:

  • Solvent Optimization: This is often the most impactful and easily adjustable parameter. Standard solvents like ethanol can lead to equimolar mixtures.[8]

    • Fluorinated Alcohols (TFE/HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4][7] These solvents can stabilize intermediates through hydrogen bonding, amplifying the subtle electronic differences between the carbonyls and guiding the reaction down a single pathway.[7]

    • Aprotic Dipolar Solvents: In some cases, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance selectivity, particularly when using hydrazine salts.[8]

  • pH Control: The acidity of the medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, TFA) can favor one isomer.[4][9][10]

    • Base Addition: If using a hydrazine salt (e.g., phenylhydrazine HCl), adding one equivalent of a mild base like sodium acetate can neutralize the generated HCl, preventing unwanted side reactions and potentially shifting the isomeric ratio.[10]

  • Temperature Adjustment: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy.[11] Conversely, sometimes higher temperatures are needed to ensure the reaction proceeds to the thermodynamically favored product.[3]

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[7][12]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE.

  • Add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the TFE under reduced pressure.

  • Perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Assess isomeric purity using ¹H NMR and NOESY experiments.[13]

Visualization: Factors Influencing Regioselectivity

G Key Factors in Controlling Pyrazole Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Solvent Solvent Choice Start->Solvent influences intermediate stability pH Reaction pH Start->pH modifies reactant nucleo-/electrophilicity Temp Temperature Start->Temp affects kinetic vs. thermodynamic control Structure Substrate Structure (Sterics & Electronics) Start->Structure intrinsic bias Outcome Regioisomeric Ratio Solvent->Outcome pH->Outcome Temp->Outcome Structure->Outcome G Troubleshooting Low Yield in N-Alkylation Start Low or No N-Alkylation Product CheckBase Is the base strong enough? (e.g., pKa(base) > pKa(pyrazole)) Start->CheckBase CheckSolvent Are reactants soluble? (Pyrazole, Base) CheckBase->CheckSolvent Yes Sol_Base Use stronger base (e.g., NaH) Ensure anhydrous conditions CheckBase->Sol_Base No CheckReagent Is the alkylating agent active? (e.g., R-I > R-Br > R-Cl) CheckSolvent->CheckReagent Yes Sol_Solvent Switch to more polar aprotic solvent (e.g., DMF, DMSO) CheckSolvent->Sol_Solvent No CheckTemp Is the temperature adequate? CheckReagent->CheckTemp Yes Sol_Reagent Use more reactive agent (e.g., switch from chloride to iodide) CheckReagent->Sol_Reagent No Sol_Temp Increase reaction temperature CheckTemp->Sol_Temp No Success Improved Yield CheckTemp->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_Reagent->Success Sol_Temp->Success

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Sulfonylation

Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work on the sulfonylation of py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work on the sulfonylation of pyrazole scaffolds. Pyrazole sulfonamides are a critical pharmacophore in medicinal chemistry, and mastering their synthesis is key to many discovery programs.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues in Pyrazole Sulfonylation

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My pyrazole sulfonylation reaction has a very low yield or is not working at all. What are the common causes and how can I fix it?

A1: Low or no product formation is the most common issue, typically stemming from one of four key areas: deprotonation, solvent choice, reagent stability, or temperature.

The core of the reaction involves the nucleophilic attack of a deprotonated pyrazole nitrogen onto the electrophilic sulfur atom of a sulfonyl chloride. A failure in any step of this process will lead to poor outcomes.

Potential Cause 1: Inefficient Deprotonation The pKa of the pyrazole N-H proton is typically in the range of 14-15, meaning it requires a sufficiently strong base for deprotonation to occur effectively. Weak bases may not generate enough of the pyrazolide anion to initiate the reaction.

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a mild organic base like triethylamine (Et₃N) and seeing low conversion, consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), which has been shown to provide better yields[1].

    • Employ a Stronger Base System: For many substrates, stronger inorganic bases are required. Sodium hydride (NaH) is a common choice, but it can sometimes lead to side reactions or a complex reaction profile. Potassium tert-butoxide (t-BuOK) has been demonstrated to be a superior base compared to NaH, NaOH, Na₂CO₃, and K₂CO₃ in certain cases, leading to good yields in a clean reaction[1].

    • Protocol for Base Screening: Start with DIPEA in an aprotic solvent like Dichloromethane (DCM). If the yield is poor, perform a small-scale screen with NaH in THF and t-BuOK in THF to identify the optimal base for your specific substrate.

Potential Cause 2: Suboptimal Solvent Selection The solvent plays a crucial role in solubilizing reactants and influencing the reactivity of the pyrazolide anion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All solvents must be anhydrous. The presence of water will rapidly hydrolyze the sulfonyl chloride, quenching the reaction.

    • Solvent Polarity and Aprotic Nature: Aprotic solvents are standard. While DCM is widely used, some studies show that chloroform (CHCl₃) can lead to significantly higher yields and shorter reaction times[2]. Polar aprotic solvents like DMF can also be effective, particularly with inorganic bases like NaH, but be aware that they can be difficult to remove and may promote side reactions if heated for extended periods.

    • Solubility Check: Ensure your pyrazole starting material is soluble in the chosen solvent at the reaction temperature. Poor solubility will severely limit the reaction rate.

Potential Cause 3: Inappropriate Reaction Temperature Sulfonylation reactions can be sensitive to temperature. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the degradation of reactants or products.

  • Troubleshooting Steps:

    • Initial Low Temperature: It is standard practice to add the sulfonyl chloride to the mixture of pyrazole and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and prevent side reactions.

    • Gradual Warming/Heating: After the initial addition, the reaction may be allowed to warm to room temperature or heated. Optimization studies have shown that increasing the temperature from 25-30 °C to 60 °C can dramatically increase the yield from ~48% to 90% in some systems[2]. If your reaction is sluggish at room temperature, consider gradually increasing the heat and monitoring by TLC or LC-MS.

Below is a troubleshooting workflow to guide your optimization process.

G start Problem: Low/No Yield cause1 Inefficient Deprotonation? start->cause1 cause2 Wrong Solvent? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Reagent Degradation? start->cause4 sol1 Solution: - Use stronger base (DIPEA, t-BuOK) - Screen NaH vs. t-BuOK cause1->sol1 sol2 Solution: - Ensure anhydrous conditions - Try CHCl3 instead of DCM - Check substrate solubility cause2->sol2 sol3 Solution: - Add sulfonyl chloride at 0 °C - Gradually heat to RT or 60 °C - Monitor progress via TLC/LC-MS cause3->sol3 sol4 Solution: - Use fresh sulfonyl chloride - Run reaction under N2/Ar atmosphere cause4->sol4

Figure 1. Troubleshooting workflow for low-yield pyrazole sulfonylation.
Q2: My reaction produces multiple products, and purification is difficult. What causes this and how can I improve selectivity?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions like di-sulfonylation or hydrolysis.

Potential Cause 1: Regioselectivity on Unsymmetrical Pyrazoles An unsymmetrical pyrazole has two distinct ring nitrogens (N1 and N2). Sulfonylation can potentially occur at either nitrogen, leading to a mixture of regioisomers. The outcome is determined by a combination of steric hindrance and the electronic properties of the pyrazole substituents.

  • Troubleshooting Steps:

    • Steric Control: The sulfonyl group will preferentially attach to the less sterically hindered nitrogen atom. If your pyrazole has a large substituent at the 3- or 5-position, the reaction will favor the more accessible nitrogen.

    • Protecting Groups: In complex cases, a protecting group strategy may be necessary to ensure the desired regiochemical outcome.

Potential Cause 2: Di-sulfonylation If a strong base is used in excess or if the reaction conditions are too harsh, a second sulfonylation event can occur, particularly if there are other nucleophilic sites on the molecule.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a precise amount of base (typically 1.1 to 1.5 equivalents) and sulfonyl chloride (1.0 to 1.2 equivalents). Carefully control the stoichiometry to disfavor multiple additions.

    • Milder Conditions: Reduce the reaction temperature and/or use a less potent base to improve selectivity.

Potential Cause 3: Competing C-Sulfonylation While N-sulfonylation is generally favored, C-sulfonylation at the C4 position can occur under certain conditions, especially with highly activated pyrazole rings.[2]

  • Troubleshooting Steps:

    • Condition Optimization: This side reaction is highly dependent on the specific substrate and conditions. Screening different solvents and bases is the most effective way to minimize it. Often, conditions that favor rapid N-sulfonylation (e.g., strong base, low temperature) will outcompete the slower C-sulfonylation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a new pyrazole sulfonylation reaction?

A1: For a new pyrazole substrate, a robust set of starting conditions is crucial for initial success. Based on optimization studies, two reliable starting points can be recommended.

  • Method A (Organic Base): Use N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) as the base in anhydrous Dichloromethane (DCM) (10 volumes). Add the sulfonyl chloride (1.1 equiv.) at 0 °C, then allow the reaction to stir at room temperature for 16-24 hours.[1]

  • Method B (Inorganic Base): Use potassium tert-butoxide (t-BuOK) (1.2 equiv.) as the base in anhydrous Tetrahydrofuran (THF). Add the sulfonyl chloride (1.1 equiv.) at 0 °C, then stir at room temperature. This method is often higher yielding but requires more stringent anhydrous technique.[1]

Always monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Q2: My sulfonyl chloride reagent is old. Can I still use it?

A2: It is highly discouraged. Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture, which converts them to the corresponding unreactive sulfonic acids. Using old or improperly stored sulfonyl chloride is a common cause of reaction failure. For best results, use a freshly opened bottle, a purified reagent, or a newly synthesized batch. Always handle sulfonyl chlorides in a dry environment (e.g., under a nitrogen or argon atmosphere).

Q3: Are there alternative methods for synthesizing sulfonylated pyrazoles?

A3: Yes, direct sulfonylation is not the only route. Several modern synthetic strategies build the sulfonylated pyrazole ring in a single, often multicomponent, reaction. These methods can be advantageous if the desired pyrazole starting material is difficult to access or if direct sulfonylation proves problematic.

  • Tandem C-H Sulfonylation and Annulation: One innovative approach involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines.[3][4] This method, often catalyzed by molecular iodine, constructs the 4-sulfonyl pyrazole core in a single step without the need for a transition metal catalyst.[3]

  • Cyclization of Sulfonyl Hydrazines with Enaminones: Another strategy uses p-toluenesulfonic acid (p-TSA) to promote the cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones, providing a rapid synthesis of N-sulfonyl pyrazoles.[5]

These alternative strategies demonstrate the breadth of modern organic chemistry and can provide powerful solutions when classical methods fail.[6]

Data Summary: Optimization of Sulfonylation Conditions

The following table, adapted from data on the sulfonylation of 3,5-dimethyl-1H-pyrazole, illustrates the impact of different reagents, solvents, and temperatures on reaction yield.[2]

EntrySulfonylating Reagent SystemSolventTemperature (°C)Time (h)Yield (%)
1Chlorosulfonic AcidDCM25–303640
2Chlorosulfonic AcidChloroform25–302448
3Chlorosulfonic AcidChloroform40–502460
4Chlorosulfonic Acid + Thionyl ChlorideDCM502478
5Chlorosulfonic Acid + Thionyl ChlorideChloroform601290

Analysis: The data clearly shows that the combination of chlorosulfonic acid with thionyl chloride is a more effective sulfonating system. Furthermore, increasing the temperature to 60 °C and using chloroform as the solvent dramatically improves both the reaction rate and the final yield.[2]

Experimental Protocol: General Procedure for Pyrazole N-Sulfonylation

This protocol is a representative example for the sulfonylation of a pyrazole using an organic base.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the pyrazole starting material (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, 10 volumes) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 equiv.) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure N-sulfonylated pyrazole.[1]

References

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Zhang, Q., et al. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry. Available at: [Link]

  • Wan, J., et al. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ChemCatChem. Available at: [Link]

  • Shi, F., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Yadav, R., et al. (2024). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Sustainability. Available at: [Link]

  • Hajji, C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Zhang, Q., et al. (2020). Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Welcome to the technical support center for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges of this molecule. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your compound.

Introduction to the Molecule and its Challenges

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a unique molecule featuring a polar pyrazole core, a reactive formyl group, and a hydrogen-bonding sulfonamide moiety. This combination of functional groups presents a distinct set of purification challenges, often leading to issues with solubility, stability, and the removal of closely related impurities. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Question 1: My purified 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide shows low yield after recrystallization. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a frequent issue, particularly with polar compounds like sulfonamides.[1] The primary culprits are often suboptimal solvent selection and premature crystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[2] Given the polar nature of your compound, single solvents like ethanol or isopropanol, or binary mixtures such as ethanol-water or isopropanol-water, are often effective for sulfonamides.[1][2]

  • Using an Excessive Amount of Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.[1]

  • Premature Crystallization: If the compound crystallizes too quickly, especially during hot filtration to remove insoluble impurities, significant product loss can occur.[1]

Step-by-Step Protocol for Optimizing Recrystallization:

  • Solvent Screening: On a small scale, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water mixtures thereof) to identify the optimal system.

  • Minimal Solvent Usage: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude material until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1] Perform the hot gravity filtration quickly.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller, less pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.

Question 2: I'm observing "oiling out" during the recrystallization of my 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. How can I prevent this and obtain crystalline material?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This is common when the melting point of the solid is lower than the boiling point of the solvent or when high concentrations of impurities are present.[1]

Possible Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound and promote oiling out.

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for your highly polar compound.[1]

Troubleshooting Strategies:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[1]

  • Modify the Solvent System:

    • Switch to a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often successful.[1][4]

    • Consider a solvent/anti-solvent system. Dissolve your compound in a good solvent (e.g., acetone or ethanol) at room temperature, then slowly add an anti-solvent (e.g., water or hexane) until the solution becomes persistently turbid. Allow it to stand for crystal formation.[3]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound.[1]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]

Question 3: During column chromatography, my compound is either stuck on the column or eluting with the solvent front. How do I achieve good separation?

The polar nature of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, due to the sulfonamide and formyl groups, can lead to strong interactions with silica gel, a polar stationary phase.[5][6] This can result in poor separation.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: If the solvent system is not polar enough, the compound will not move from the origin.[6] If it's too polar, the compound will elute too quickly with no separation.[6]

  • Strong Adsorption to Silica: The acidic nature of silica gel can strongly bind to the basic sites in your molecule, leading to tailing and poor recovery.

Optimizing Column Chromatography:

  • TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6] A good solvent system will give your compound an Rf value of approximately 0.2-0.4.

  • Choosing the Right Mobile Phase:

    • For polar compounds, a standard ethyl acetate/hexane system may not be sufficient. Consider adding a more polar solvent like methanol to your mobile phase.[7]

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with a wide range of polarities.[7]

  • Deactivating the Silica Gel: To minimize strong adsorption and peak tailing, you can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[7]

  • Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases:

    • Alumina: Can be a good alternative for basic compounds.[7]

    • Reversed-phase silica (C18): Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] This can be an excellent option for highly polar compounds.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemRatio (v/v)Expected Rf (Approximate)
Dichloromethane:Methanol95:50.1 - 0.3
Ethyl Acetate:Hexane70:300.2 - 0.4
Ethyl Acetate:Methanol98:20.3 - 0.5

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of during the synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide?

Common impurities can arise from the starting materials or side reactions. For instance, in sulfonamide synthesis, hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid is a common issue.[2][9] In pyrazole synthesis involving Vilsmeier-Haack type reactions for formylation, incomplete reaction can leave starting materials.[10]

Potential Impurities:

  • Starting Materials: Unreacted 1-methylpyrazole and the sulfonating agent.

  • Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid derivative.

  • Over-sulfonated or di-sulfonated products.

  • Isomeric Pyrazoles: Depending on the synthetic route, other pyrazole isomers might form.[11]

Q2: Is 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide prone to degradation?

The formyl group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. The sulfonamide group is generally stable, but the entire molecule's stability under various pH and temperature conditions should be experimentally determined. It is advisable to store the purified compound in a cool, dark, and dry place under an inert atmosphere if possible.

Q3: Can I use polymorphism to my advantage during purification?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides.[3] Different polymorphs can have different solubilities. While this can sometimes be exploited for purification, it can also lead to batch-to-batch inconsistency. To control for polymorphism, it is crucial to standardize your crystallization conditions, including the solvent, cooling rate, and agitation.[3] Seeding with a crystal of the desired polymorph can also help ensure consistency.[3]

Visualizing Purification Workflows

Decision-Making Workflow for Purification```dot

Purification_Workflow start Crude 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide tlc TLC Analysis start->tlc decision1 Single Spot? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes column Column Chromatography decision1->column No (Multiple Spots) oiling_out Oiling Out? recrystallization->oiling_out modify_solvent Modify Solvent System | Induce Crystallization oiling_out->modify_solvent Yes pure_product Pure Product oiling_out->pure_product No modify_solvent->recrystallization decision2 Good Separation? column->decision2 decision2->pure_product Yes optimize_column Optimize Mobile Phase | Change Stationary Phase decision2->optimize_column No optimize_column->column

Caption: A map illustrating the fate of common impurities during purification.

References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6).
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • YouTube. (2021, March 2). Crystallization of Sulfanilamide.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Thieme Connect. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • BOC Sciences. (n.d.). CAS 121905-03-1 1H-Pyrazole-5-sulfonamide,4-formyl-1-methyl-(9CI).
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Welcome to the technical support center for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on enhancing selectivity. Our approach is rooted in mechanistic principles and field-proven insights to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a valuable building block in medicinal chemistry, frequently employed in the synthesis of targeted inhibitors, particularly for kinases. The pyrazole sulfonamide moiety serves as a potent pharmacophore, while the 4-formyl group offers a reactive handle for a variety of chemical transformations, allowing for the exploration of chemical space and the fine-tuning of biological activity.[1][2]

However, achieving high selectivity with inhibitors derived from this scaffold can be a significant challenge. The ATP-binding pocket of kinases, a common target, is highly conserved across the kinome, leading to potential off-target effects.[3] This guide will walk you through rational strategies to enhance the selectivity of your compounds derived from 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

Troubleshooting Guide: Addressing Selectivity Issues

Problem 1: My compound shows activity against multiple off-target kinases.

This is a common issue arising from the conserved nature of the ATP-binding site. Here’s a systematic approach to troubleshoot and improve selectivity:

Root Cause Analysis:

  • Pharmacophore Promiscuity: The core pyrazole sulfonamide scaffold might be making conserved interactions within the ATP-binding pocket of multiple kinases.

  • Lack of Specificity-Enhancing Moieties: The initial design may lack chemical features that exploit the subtle differences between the target and off-target kinases.

Solutions and Experimental Protocols:

  • Leverage the 4-Formyl Group for Directed Interactions: The 4-formyl group is a key site for introducing selectivity-enhancing moieties.[4]

    • Reductive Amination: Introduce bulky or charged amines to probe specific sub-pockets near the 4-position of the pyrazole ring.

      • Protocol: Reductive Amination

        • Dissolve 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

        • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the mixture.

        • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

        • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

        • Purify the product by column chromatography.

    • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: Introduce rigidified linkers or groups that can form specific hydrogen bonds with non-conserved residues.

    • Aldol Condensation: Create larger, more complex structures that can occupy larger, less-conserved regions of the binding site.

  • Modify the Sulfonamide Group:

    • N-Alkylation/Arylation: Introduce substituents on the sulfonamide nitrogen to alter its hydrogen bonding capacity and steric profile.

    • Bioisosteric Replacement: Consider replacing the sulfonamide with other hydrogen-bond accepting groups to modulate binding interactions.

  • Explore Structure-Activity Relationships (SAR):

    • Synthesize a small library of analogs with modifications at the 4-formyl and sulfonamide positions.

    • Screen these compounds against the primary target and a panel of relevant off-target kinases.

    • Analyze the SAR data to identify moieties that improve the selectivity profile.

Problem 2: My compound has good in vitro selectivity but shows off-target effects in cellular assays.

This discrepancy often points to factors beyond direct target engagement.

Root Cause Analysis:

  • Cellular Uptake and Efflux: The compound may be a substrate for efflux pumps, leading to low intracellular concentrations and masking on-target effects. Conversely, it might accumulate in specific cellular compartments, leading to off-target toxicity.

  • Metabolism: The compound may be metabolized to active or reactive species with different target profiles.

  • Off-Target Phenotype Masking: Inhibition of an off-target protein may counteract the desired phenotype from inhibiting the intended target.[3]

Solutions and Experimental Protocols:

  • Assess Physicochemical Properties:

    • Measure solubility, lipophilicity (LogP/LogD), and permeability (e.g., PAMPA assay).

    • Modify the structure to optimize these properties. For instance, adding polar groups can improve solubility, while fine-tuning lipophilicity can impact cell permeability and efflux.

  • Investigate Cellular Accumulation and Efflux:

    • Use cellular thermal shift assays (CETSA) to confirm target engagement in cells.

    • Co-administer your compound with known efflux pump inhibitors to see if cellular potency increases.[3]

  • Metabolic Stability Assays:

    • Incubate your compound with liver microsomes or hepatocytes to identify potential metabolites.

    • Synthesize and test the major metabolites for their activity and selectivity profiles.

  • Genetic Approaches for Target Validation:

    • Use siRNA or CRISPR to knock down the intended target and verify that the resulting phenotype matches the effect of your compound.[3] This can help to confirm that the observed cellular effect is indeed due to on-target inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 4-formyl group in enhancing selectivity?

A1: The 4-formyl group serves as a versatile chemical handle for introducing substituents that can exploit unique features of the target's binding site. By converting the aldehyde to other functional groups (e.g., amines, amides, substituted alkenes), you can introduce steric bulk, charge, or specific hydrogen bonding moieties that create favorable interactions with non-conserved amino acid residues in the target protein, thereby increasing selectivity.[4]

Q2: How does the 1-methyl group on the pyrazole ring influence selectivity?

A2: The 1-methyl group occupies a specific vector in the binding pocket. While it may not directly interact with the target, its presence and orientation can influence the overall binding mode of the inhibitor. In some cases, replacing the methyl group with other substituents (e.g., larger alkyl groups, cyclic systems) can be explored to fine-tune the compound's fit within the binding site and improve selectivity. However, some studies have shown that replacing the hydrogen on the pyrazole with a methyl group may not significantly impact antiproliferative activity in certain contexts.[3]

Q3: Are there any known common off-targets for pyrazole sulfonamide-based inhibitors?

A3: Yes, due to the conserved nature of the ATP-binding site, pyrazole sulfonamide-based kinase inhibitors often exhibit cross-reactivity with other kinases. For example, inhibitors targeting one kinase family may also show activity against others like VEGFR, PDGFR, or SRC family kinases.[3] It is crucial to perform broad kinase panel screening to identify potential off-targets early in the drug discovery process.

Q4: What synthetic strategies can be used to build a library of analogs for SAR studies?

A4: A variety of synthetic methods can be employed. For modifying the 4-formyl group, as mentioned, reductive amination, Wittig-type reactions, and aldol condensations are common. For the sulfonamide portion, standard sulfonamide synthesis involves reacting a sulfonyl chloride with an amine in the presence of a base.[1] To create diversity, you can use a range of commercially available amines.

Q5: How can I rationally design more selective inhibitors from the start?

A5: Rational design relies heavily on understanding the structure of your target protein.

  • Utilize Structural Biology: If a crystal structure or a reliable homology model of your target is available, use molecular docking to predict the binding mode of your lead compound. This can reveal opportunities to introduce modifications that engage with non-conserved residues.

  • Exploit Subtle Differences: Even small differences in the amino acid composition of the ATP-binding pocket between your target and off-targets can be exploited to achieve selectivity.[3] For example, designing compounds that can occupy a smaller active site more effectively than a larger one can be a successful strategy.[3]

Data Presentation and Workflow Visualization

To aid in your experimental design and analysis, we provide the following resources:

Table 1: Example Data for Selectivity Profiling
Compound IDModification at 4-Formyl PositionTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead-001 -CHO501502003
Analog-A1 -CH2-NH-(c-propyl)4550060011.1
Analog-B2 -CH=CH-Ph603004505
Analog-C3 -CH2-OH120>1000>1000>8.3

This table is a hypothetical example to illustrate how SAR data can be organized to evaluate selectivity.

Experimental Workflow for Enhancing Selectivity

selectivity_workflow cluster_0 Initial State cluster_1 Problem Identification cluster_2 Troubleshooting & Optimization cluster_3 Analysis & Refinement cluster_4 Outcome start Lead Compound: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Derivative problem Poor Selectivity (Off-Target Activity) start->problem sar Structure-Activity Relationship (SAR) Studies problem->sar physchem Assess Physicochemical Properties problem->physchem derivatize Derivatize 4-Formyl Group (e.g., Reductive Amination) sar->derivatize sulfonamide_mod Modify Sulfonamide sar->sulfonamide_mod screening Selectivity Profiling (Kinase Panel) derivatize->screening sulfonamide_mod->screening cellular_assays Cellular Assays (CETSA, Efflux) physchem->cellular_assays screening->cellular_assays data_analysis Data Analysis & SAR Interpretation cellular_assays->data_analysis data_analysis->sar Iterate optimized Optimized Compound with Enhanced Selectivity data_analysis->optimized

Caption: Workflow for troubleshooting and enhancing the selectivity of pyrazole sulfonamide inhibitors.

Conclusion

Enhancing the selectivity of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide derivatives is a multifactorial challenge that requires a systematic and informed approach. By understanding the underlying principles of molecular recognition and employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate the complexities of inhibitor design and optimization. The key lies in the iterative process of design, synthesis, and biological evaluation, with a constant focus on the structure-activity relationships that govern selectivity.

References

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Neshan, F. A., & Al-Rawi, S. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Wube, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

Sources

Optimization

protocol refinement for reproducible results with 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Document ID: TSRG-FMPZS-001 Last Updated: January 21, 2026 Introduction Welcome to the technical resource guide for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This molecule belongs to the pyrazole sulfonamide class, a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSRG-FMPZS-001

Last Updated: January 21, 2026

Introduction

Welcome to the technical resource guide for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. This molecule belongs to the pyrazole sulfonamide class, a prominent structural motif in medicinal chemistry recognized for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.[1][2][3] The presence of a reactive formyl (aldehyde) group at the 4-position and a sulfonamide at the 5-position makes this a versatile, but potentially challenging, compound for experimental studies.

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights to ensure experimental success and reproducibility. We will address common challenges from initial handling to advanced application troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide.

Q1: How should I store the solid compound for maximum stability? A: For long-term stability, the solid compound should be stored at -20°C in a desiccated environment. The formyl group can be susceptible to oxidation over time, and the sulfonamide moiety can be sensitive to moisture. For short-term storage (weeks), storage at 4°C with a desiccant is acceptable. Always protect from light to prevent potential photodegradation.

Q2: What is the best solvent for preparing a stock solution? A: Due to its organic structure, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide has limited aqueous solubility.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Alternative Solvents: For applications where DMSO is not suitable, Dimethylformamide (DMF) can be used. Ethanol or methanol may work at lower concentrations but require verification.

  • Causality: DMSO is a powerful, aprotic solvent that effectively solvates a wide range of organic molecules. Using an anhydrous grade is critical to prevent hydrolysis or reaction with the compound.

Q3: My compound won't fully dissolve in my chosen solvent. What should I do? A: First, confirm you have not exceeded the solubility limit. If issues persist:

  • Gentle Warming: Warm the solution briefly to 37°C in a water bath.

  • Sonication: Use a bath sonicator for 5-10 minutes.

  • Vortexing: Vigorous vortexing can also aid dissolution. If the compound still does not dissolve, it may indicate degradation or impurity. It is not recommended to increase the temperature excessively, as this can accelerate the degradation of the formyl group.

Q4: Is this compound known to be toxic to cells? A: While specific data on this exact molecule is limited, related pyrazole carboxamides have shown unexpected mitochondrial toxicity in mammalian cells, which was not apparent in standard cytotoxicity assays but led to acute in vivo toxicity.[4] Therefore, we strongly recommend performing dose-response cytotoxicity assays in your specific cell line and considering assays that measure mitochondrial respiration, especially if you observe unexpected effects at higher concentrations or longer incubation times.

Part 2: Protocol Refinement for Reproducible Results

Reproducibility starts with meticulous preparation. Follow these validated protocols to minimize experimental variability.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Experiment Check: Allow the vial of solid 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. Example: For 1 mL of a 10 mM stock, weigh ~2.17 mg (Molar Mass: ~217.21 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (e.g., 1 mL) to the solid.

  • Dissolution: Cap the tube tightly and vortex for 2 minutes. If needed, use a brief sonication or warming step as described in the FAQs. Ensure a clear, precipitate-free solution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and concentration changes due to solvent evaporation.

Data Presentation: Recommended Solvents and Working Concentrations
SolventRecommended Max Stock Conc.Typical Working Conc. RangeNotes & Cautions
DMSO10-50 mM0.1 - 100 µMRecommended primary solvent. Keep final DMSO concentration in assays below 0.5% to avoid solvent-induced artifacts.
DMF10-20 mM0.1 - 100 µMAlternative to DMSO. Also requires final concentration to be kept low in assays.
Ethanol1-5 mM (Requires testing)0.1 - 50 µMSolubility may be limited. Potential for reaction with the formyl group over long-term storage.
PBS (pH 7.4)< 250 µM[5]< 100 µMLow solubility expected. Prepare fresh from a DMSO stock. Similar pyrazole sulfonamides show good kinetic solubility.[5]
Experimental Workflow: Cell-Based Assay

The following diagram outlines a self-validating workflow for using the compound in a typical cell-based experiment to ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation & Analysis A Equilibrate Solid (Room Temp, 20 min) B Weigh Compound A->B C Prepare 10 mM Stock in Anhydrous DMSO B->C D Aliquot & Store (-80°C, Protected from Light) C->D E Thaw Single-Use Aliquot D->E F Prepare Serial Dilutions in Assay Medium E->F G Treat Cells (Include Vehicle Control <0.5% DMSO) F->G H Incubate for Defined Period G->H I Perform Assay (e.g., Cell Viability, Enzyme Activity) H->I J Check for Assay Interference (Compound in medium, no cells) I->J K Analyze Data (Normalize to Vehicle Control) I->K L Confirm Results (Repeat with new stock aliquot) K->L G cluster_solution A Inconsistent IC50 Values B Is stock solution old or repeatedly thawed? A->B S1 Use fresh, single-use aliquot of stock. Avoid freeze-thaw cycles. S2 Calibrate pipettes. Use a master mix for dilutions. S3 Standardize cell passage number and seeding density. S4 Visually inspect wells for precipitation. Lower max concentration if needed. B->S1 Yes C Are cell culture conditions consistent? B->C No C->S3 No D Is precipitation visible in assay medium? C->D Yes D->S2 No D->S4 Yes

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). Chemistry & Biodiversity. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Saudi Pharmaceutical Journal. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Chemical Physics. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Results in Chemistry. Available at: [Link]

  • 1-Methyl-4-ethylformate-5-pyrazole sulfonamide. (2024). ChemBK. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Investigating Unexpected In Vitro Toxicity of Pyrazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and mechanistic insights when you encounter u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and mechanistic insights when you encounter unexpected toxicity with pyrazole derivatives in your in vitro experiments. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, but their diverse biological activities can sometimes lead to unanticipated cytotoxic effects.[1][2][3] This resource provides a logical framework to diagnose the root cause, distinguish genuine biological effects from experimental artifacts, and guide your subsequent investigations.

Section 1: Frequently Asked Questions (FAQs) & Initial Triage

This section addresses the most immediate questions that arise when an experiment yields unexpected toxicity data. It serves as a first-line diagnostic tool to rule out common confounders before proceeding to more complex mechanistic studies.

Q1: My pyrazole derivative shows potent toxicity across multiple cell lines, even at low concentrations. What is the first thing I should check?

A1: The first and most critical step is to rule out physicochemical artifacts before assuming a specific biological mechanism. Unexpectedly high toxicity is often linked to poor compound solubility in aqueous assay buffers.

  • Causality: Pyrazole derivatives, particularly those with multiple aromatic rings, can have low aqueous solubility.[4][5][6] When a concentrated stock (e.g., in DMSO) is diluted into your cell culture medium, the compound can precipitate. This precipitation can manifest in several ways:

    • Physical Stress: Fine precipitates can cause physical damage to cell membranes, leading to non-specific cell death.

    • Assay Interference: Particulates can interfere with the optical measurements of many common viability assays (e.g., MTT, MTS), leading to a false positive signal for toxicity.[7]

    • Inconsistent Dosing: The actual concentration of the soluble, active compound is unknown and highly variable.

  • Troubleshooting Action:

    • Visual Inspection: After adding your compound to the media, inspect a sample under a microscope (10x or 20x objective). Look for crystalline structures or amorphous precipitates.

    • Solubility Assessment: Perform a simple solubility test by preparing your highest assay concentration in cell-free media and incubating it under assay conditions. Check for precipitation visually and by measuring light scatter on a plate reader.

    • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your specific cell line (typically ≤0.5%).[8] Always include a "vehicle-only" control group.

Q2: My MTT/MTS assay indicates high cytotoxicity, but when I look at the cells under a microscope, they appear morphologically normal. What could be happening?

A2: This is a classic sign of direct assay interference. Tetrazolium-based assays (MTT, MTS, XTT) are redox assays that measure metabolic activity by monitoring the enzymatic reduction of a dye.[7] They do not directly measure cell death.

  • Causality: Certain chemical structures, including some heterocyclic compounds, can act as reducing agents themselves or interfere with cellular dehydrogenases without being cytotoxic.[9] This leads to a decrease in formazan production, which is misinterpreted as a loss of cell viability.

  • Troubleshooting Workflow:

start Discrepancy Observed: MTT shows toxicity, but microscopy shows healthy cells check_interference Perform Acellular Assay: Incubate compound with MTT reagent in cell-free medium. start->check_interference result Does compound reduce MTT in the absence of cells? check_interference->result interference Conclusion: Assay Interference - The compound directly interacts with the assay reagent. - The MTT/MTS data is invalid. result->interference  Yes no_interference Conclusion: No Direct Interference - Consider subtle metabolic effects. - Proceed to orthogonal assay. result->no_interference  No orthogonal Run Orthogonal Viability Assay: - LDH Release (measures membrane integrity) - CellTiter-Glo® (measures ATP) - Real-time impedance no_interference->orthogonal

Caption: Workflow to diagnose assay interference.

Q3: The toxicity of my pyrazole derivative is not dose-dependent or gives a bell-shaped curve. Is this a real effect?

A3: A non-monotonic or bell-shaped dose-response curve is often an indicator of complex pharmacology or, more commonly, an experimental artifact.[10]

  • Causality & Troubleshooting:

    • Solubility: At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration and thus lower toxicity than expected (the "downward slope" of the bell). Refer to the solubility checks in Q1 .

    • Aggregation: Some compounds form aggregates at high concentrations, which can have different biological effects or interfere with assays in a non-linear fashion.[11]

    • Complex Biology: While less common, some compounds can have biphasic effects, for example, by engaging different targets at different concentration ranges.

  • Recommendation: First, rigorously exclude solubility and aggregation artifacts. If the effect persists, it may warrant further investigation, but it should be treated with skepticism until proven otherwise.

Section 2: Troubleshooting Guide for Mechanistic Investigation

Once you have ruled out the common artifacts described above, you can begin to investigate the genuine biological mechanism of the observed toxicity. Many pyrazole derivatives exert their effects through specific cellular pathways.[2][12][13]

Issue 1: Cells are undergoing apoptosis.
  • Initial Observation: You observe classic apoptotic morphology (cell shrinkage, membrane blebbing, condensed chromatin) and/or your orthogonal assays confirm cell death. Many pyrazole derivatives are known to induce apoptosis in cancer cell lines.[13][14][15]

  • Investigative Pathway: The most common pathways for pyrazole-induced apoptosis involve mitochondrial stress, reactive oxygen species (ROS) production, and subsequent caspase activation.[12][14]

cluster_upstream Upstream Triggers cluster_midstream Mitochondrial Events cluster_downstream Execution Phase compound Pyrazole Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction (e.g., Respiratory Inhibition) compound->mito mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp mito->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Common pyrazole-induced intrinsic apoptosis pathway.

  • Recommended Experiments:

    • Measure ROS Production: Use a probe like DCFH-DA to quantify intracellular ROS levels following compound treatment.[12][16] An increase suggests oxidative stress is an early event.

    • Assess Mitochondrial Health: Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like JC-1 or TMRE. A loss of potential is a key indicator of intrinsic apoptosis.[17]

    • Confirm Caspase Activation: Perform an assay to measure the activity of executioner caspase-3.[13][18] This confirms the apoptotic pathway is engaged.

Issue 2: Standard cytotoxicity assays show minimal effect, but the compound is toxic in vivo or in long-term culture.
  • Initial Observation: A disconnect exists between short-term (24-72h) viability assays and outcomes in more complex or longer-term systems. This was observed in a study where 1-methyl-1H-pyrazole-5-carboxamides showed no overt cytotoxicity in standard culture but were acutely toxic in rodent models.[19][20][21]

  • Investigative Pathway: This scenario strongly points towards mitochondrial respiratory inhibition . Standard cell culture media are rich in glucose, allowing cells to survive via glycolysis even when mitochondrial oxidative phosphorylation (OXPHOS) is impaired. This masks the compound's toxic effect.

  • Recommended Experiment: The "Glu/Gal" Assay This assay unmasks mitochondrial toxicants by forcing cells to rely on OXPHOS for energy.

    • Principle: Cells are cultured in parallel in media containing either glucose (allowing for glycolysis) or galactose (forcing entry into the TCA cycle and reliance on OXPHOS).

    • Procedure: Plate cells in both glucose-containing and galactose-containing media. Treat with a dose range of your pyrazole derivative for 24-48 hours. Measure viability in both conditions.

    • Interpretation:

OutcomeInterpretation
Similar IC50 in Glucose & Galactose The compound's toxicity is likely not due to mitochondrial inhibition. It may be a general cytotoxicant (e.g., membrane disruption, DNA damage).
Significantly Lower IC50 in Galactose (e.g., >3-fold shift) Strong evidence for mitochondrial toxicity. The compound is likely inhibiting the electron transport chain or another key mitochondrial function.[22] This is a critical finding.

Section 3: Key Experimental Protocols

Protocol 1: Acellular Assay for MTT Interference
  • Objective: To determine if the pyrazole derivative directly reduces the MTT reagent.

  • Materials: 96-well plate, cell-free culture medium (with serum), MTT reagent, pyrazole derivative stock, solubilizing agent (e.g., DMSO, acidified isopropanol).

  • Method:

    • Prepare serial dilutions of your compound in cell-free medium in a 96-well plate. Include a "medium-only" and a "vehicle-only" control.

    • Add MTT reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Add the solubilizing agent and mix thoroughly.

    • Read the absorbance at 570 nm.

  • Interpretation: A significant increase in absorbance in wells containing the compound compared to the vehicle control indicates direct reduction of the MTT reagent and invalidates the use of this assay for your compound.

Protocol 2: ROS Detection with DCFH-DA
  • Objective: To quantify intracellular reactive oxygen species.

  • Materials: Black, clear-bottom 96-well plate, DCFH-DA probe, cells, pyrazole derivative, positive control (e.g., H₂O₂ or Rotenone).

  • Method:

    • Seed cells in the 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash cells gently with warm PBS.

    • Load the cells with DCFH-DA probe (typically 5-10 µM in serum-free media) for 30 minutes at 37°C.

    • Wash the cells again with warm PBS to remove excess probe.

    • Add your pyrazole derivative (and controls) diluted in culture medium to the wells.

    • Measure fluorescence (Excitation ~485 nm, Emission ~535 nm) immediately (for a kinetic reading) or after a set incubation period (e.g., 1-6 hours).

  • Interpretation: An increase in fluorescence intensity in treated cells compared to vehicle-treated cells indicates an increase in intracellular ROS.[12][14]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
  • Objective: To qualitatively or quantitatively assess mitochondrial depolarization.

  • Principle: JC-1 is a ratiometric dye that exists as green monomers at low membrane potential (in apoptotic/unhealthy cells) and forms red aggregates at high membrane potential (in healthy cells). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Method:

    • Seed cells in a suitable plate (e.g., black, clear-bottom 96-well for plate reader analysis).

    • Treat cells with your pyrazole derivative for the desired time. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

    • Remove the medium and incubate cells with JC-1 dye (typically 1-5 µM) in culture medium for 15-30 minutes at 37°C.

    • Wash cells gently with warm PBS.

    • Add fresh PBS or medium and immediately analyze via fluorescence microscopy or a plate reader capable of measuring both green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) fluorescence.

  • Interpretation: A significant decrease in the red/green fluorescence ratio in treated cells indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and a commitment to apoptosis.

References

  • Al-Ostath, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health (NIH). Available from: [Link]

  • Yilmaz, I., et al. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. Available from: [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available from: [Link]

  • Al-Ostath, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Europe PMC. Available from: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available from: [Link]

  • Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. PubMed. Available from: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. Available from: [Link]

  • Abdelgawad, M.A., et al. (2019). New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate. Available from: [Link]

  • Venturella, S., et al. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. Available from: [Link]

  • Yilmaz, I., et al. (2024). Discovery of New Pyrazole‐Tosylamide Derivatives as Apoptosis Inducers Through BCL‐2 Inhibition and Caspase‐3 Activation. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2015). Discovery of a pyrazole derivative promoting angiogenesis through modulating reactive oxygen species and interferon-inducible protein 10 levels. PubMed. Available from: [Link]

  • Toton, E., et al. (2015). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (NIH). Available from: [Link]

  • de Faria, D.L., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available from: [Link]

  • Zhang, W., et al. (2012). Graphene-Induced Adsorptive and Optical Artifacts During In Vitro Toxicology Assays. National Institutes of Health (NIH). Available from: [Link]

  • El-Sayed, M.A.A., et al. (2022). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. Available from: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. Available from: [Link]

  • Venturella, S., et al. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Semantic Scholar. Available from: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available from: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Alanazi, A.M., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available from: [Link]

  • Guedes, G.G.F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. Available from: [Link]

  • Vaz, A.D.N., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). Available from: [Link]

  • Tieu, K., et al. (2021). Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. MDPI. Available from: [Link]

  • Kumar, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Rowland, M.G., et al. (1981). Pyrazole effects on mutagenicity and toxicity of dimethylnitrosamine in Wistar rats. PubMed. Available from: [Link]

  • Aly, A.A., et al. (2014). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Available from: [Link]

  • Cohen, J.I., et al. (2011). Inhibition of mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. PubMed Central. Available from: [Link]

  • Maredza, A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health (NIH). Available from: [Link]

  • Islam, R. (2007). Cytotoxicity study of pyrazole derivatives. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available from: [Link]

  • Gîrd, C.E., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available from: [Link]

  • Creative Biolabs. (2023). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Islam, R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available from: [Link]

  • Stepanenko, A.A., et al. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. National Institutes of Health (NIH). Available from: [Link]

  • Waczulikova, I., et al. (2011). In vitro effects of antipsychotics on mitochondrial respiration. PubMed. Available from: [Link]

  • Shukla, S.J., et al. (2010). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. Available from: [Link]

  • Lu, J., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available from: [Link]

  • Bour, A., et al. (2022). Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles. ACS Publications. Available from: [Link]

  • Zhang, H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]

  • Walker, P., et al. (2016). A combined in vitro approach to improve the prediction of mitochondrial toxicants. PubMed. Available from: [Link]

  • Guedes, G.G.F., et al. (2021). Effects evoked by pyrazole analogs in different cells target. ResearchGate. Available from: [Link]

  • Al-Wahaibi, L.H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Pyrazole Derivatives

Introduction: The Quest for Targeted and Effective Cancer Therapies Cancer remains a formidable challenge to global health, characterized by the uncontrolled proliferation of abnormal cells. While traditional chemotherap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Targeted and Effective Cancer Therapies

Cancer remains a formidable challenge to global health, characterized by the uncontrolled proliferation of abnormal cells. While traditional chemotherapies have been a cornerstone of treatment, their lack of specificity often leads to significant side effects, compromising patients' quality of life.[1] This has propelled the field of medicinal chemistry towards the discovery of novel therapeutic agents that are both highly effective and selective for cancer cells.[2]

Among the myriad of molecular scaffolds explored, pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[3] Their unique chemical structure confers a broad spectrum of pharmacological activities, and numerous derivatives have been synthesized and evaluated for their potent anticancer potential.[1][3] These compounds have been shown to interact with a variety of molecular targets crucial for tumor growth and survival, including protein kinases and tubulin.[1][3][4][5]

This guide provides an in-depth, technical comparison of the anticancer performance of novel pyrazole derivatives against established alternatives. We will delve into the critical experimental workflows required to validate their activity, explaining not just the protocols but the scientific rationale behind each step. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously assess and advance these promising compounds from the laboratory bench to preclinical consideration.

Comparative Analysis: In Vitro Cytotoxicity of Pyrazole Derivatives

The initial and most fundamental step in evaluating a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

For this comparative analysis, we have selected representative human cancer cell lines to cover a range of malignancies: MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The performance of novel pyrazole derivatives is juxtaposed with Doxorubicin, a widely used and potent chemotherapeutic agent.

Compound/DrugTarget/ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Novel Pyrazole Derivative A PI3K Inhibitor0.25[1][6]---
Novel Pyrazole Derivative B Tubulin Polymerization Inhibitor0.021 (K562 Leukemia)[7]0.69[7]--
Novel Pyrazole Derivative C Multi-kinase Inhibitor5.8[2]8.0[2]--
Novel Pyrazole-Benzothiazole Hybrid VEGFR-2 Inhibitor-3.17-6.77 (across various lines)[1]-3.17-6.77 (across various lines)[1]
Doxorubicin Topoisomerase II Inhibitor0.95[1][6]~1.0-5.04.17[2]5.23[2]

Note: The IC50 values are compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution. The data serves to illustrate the potency range of novel pyrazole derivatives.

Unraveling the Mechanism: How Pyrazole Derivatives Combat Cancer

The efficacy of pyrazole derivatives stems from their ability to modulate critical signaling pathways that cancer cells hijack for their growth and proliferation.[1] Understanding this mechanism is paramount for rational drug design and identifying patient populations who would most benefit. Many derivatives function as inhibitors of key enzymes and proteins.[1][3][4]

A prevalent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain pyrazoles have been designed to target:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, effectively starving the tumor.[1]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Pyrazole-based inhibitors can shut down this pathway, leading to apoptosis.[1][6]

  • CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle progression. Inhibiting them can cause the cancer cells to arrest at specific checkpoints, preventing them from dividing.[1][6][8]

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target for novel pyrazole derivatives.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Novel Pyrazole Derivative Pyrazole->PI3K INHIBITS

PI3K/AKT/mTOR pathway inhibition by a pyrazole derivative.

A Framework for Validation: Essential Experimental Protocols

Rigorous experimental validation is the bedrock of drug discovery. It is not enough to simply demonstrate that a compound kills cancer cells; we must understand how, at what concentrations, and whether this effect can be replicated in a more complex biological system. The following protocols provide a self-validating system for assessing the anticancer potential of novel pyrazole derivatives.

Workflow for In Vitro Anticancer Activity Assessment

The following diagram outlines the logical flow of experiments conducted to characterize a novel compound's anticancer properties in a laboratory setting.

in_vitro_workflow start Novel Pyrazole Compound cell_culture Culture Cancer Cell Lines start->cell_culture mtt 1. Cell Viability (MTT Assay) cell_culture->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis 2. Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 cell_cycle 3. Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat cells at IC50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism in_vivo_workflow model Select Immunocompromised Mouse Model (e.g., NOD/SCID) implant Subcutaneous Implantation of Human Cancer Cells model->implant tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Pyrazole Derivative (e.g., oral gavage, IP injection) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor Daily/Weekly endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Toxicity monitor->endpoint

Key stages of an in vivo human tumor xenograft study.
Protocol 3: Human Tumor Xenograft Model

Scientific Rationale: This model involves implanting human cancer cells into immunodeficient mice (e.g., NOD/SCID or nude mice), which lack a functional immune system and therefore do not reject the foreign cells. [9][10]This allows the human tumor to grow in a living organism, providing a more clinically relevant environment to test the systemic efficacy of a drug candidate.

Detailed Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice, housed in a sterile environment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into different groups (e.g., vehicle control, positive control like a standard chemotherapy drug, and one or more doses of the novel pyrazole derivative).

  • Drug Administration: Administer the treatment as per the designed schedule (e.g., daily, weekly) via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis: Monitor tumor growth and the animals' body weight (as an indicator of toxicity) regularly. The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further biomarker analysis. [10]

Conclusion and Future Outlook

The validation framework presented in this guide—progressing from broad in vitro cytotoxicity screening to detailed mechanistic assays and culminating in in vivo efficacy studies—represents a robust pathway for advancing novel pyrazole derivatives in the anticancer drug discovery pipeline. The data clearly indicates that these compounds possess potent cytotoxic activity against a range of cancer cell lines, often exceeding that of standard chemotherapeutic agents. [2][6] Their diverse mechanisms of action, particularly the ability to inhibit critical protein kinases and tubulin polymerization, highlight their potential as targeted therapies. [1][4]The development of multi-targeted pyrazole inhibitors that can simultaneously block several tumor signaling pathways represents an exciting frontier, potentially offering a way to overcome the challenge of drug resistance. [1]As we continue to synthesize and validate these promising molecules, the rigorous application of the described experimental principles will be crucial in identifying the next generation of effective and selective cancer treatments.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.[Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library.[Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. National Center for Biotechnology Information.[Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.[Link]

  • In vivo screening models of anticancer drugs. Tel Aviv University.[Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Georg Thieme Verlag KG.[Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information.[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.[Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar.[Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate.[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.[Link]

Sources

Comparative

A Framework for Comparative Analysis of Novel Kinase Inhibitors: A Case Study with a 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Analog

Introduction: The Pyrazole Sulfonamide Scaffold in Kinase Inhibitor Discovery The confluence of the pyrazole ring and a sulfonamide moiety represents a privileged structural motif in medicinal chemistry, giving rise to c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Sulfonamide Scaffold in Kinase Inhibitor Discovery

The confluence of the pyrazole ring and a sulfonamide moiety represents a privileged structural motif in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1] In the realm of oncology and inflammatory diseases, this scaffold has been particularly fruitful for the development of potent protein kinase inhibitors.[1] Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many pathologies.[2][3] Consequently, the development of specific and potent kinase inhibitors remains a paramount goal in drug discovery.

This guide provides a comprehensive framework for the comparative experimental evaluation of novel compounds based on the pyrazole sulfonamide scaffold. As specific data for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is not extensively available in public literature, we will utilize the well-characterized pyrazole sulfonamide, Celecoxib , as a representative analog for this study. While primarily known as a selective COX-2 inhibitor, Celecoxib has been demonstrated to exert off-target effects on several protein kinases, including 3-phosphoinositide-dependent protein kinase 1 (PDK1), making it an excellent and scientifically grounded model for this guide.[4][5]

We will compare its performance against two benchmark compounds: the notoriously potent but non-selective inhibitor Staurosporine , and a highly selective, albeit hypothetical, PDK1 Inhibitor (PDKi-X) . This comparative approach is essential to contextualize a new compound's potency, selectivity, and cellular activity, thereby providing a robust foundation for further development.

Compound Profiles: The Test Article and Benchmarks

A thorough understanding of the compounds under investigation is the first step in a logical experimental design.

  • Representative Compound: Celecoxib

    • Structure: A diaryl-substituted pyrazole with a p-sulfonamide phenyl group.

    • Primary Mechanism: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6]

    • Secondary (Kinase) Mechanism of Interest: Known to inhibit PDK1, a master kinase that plays a crucial role in activating the pro-survival AKT signaling pathway.[5][7] This COX-2-independent action is implicated in its anti-proliferative effects.[4]

  • Benchmark 1: Staurosporine

    • Structure: A microbial alkaloid with a complex indolocarbazole structure.

    • Mechanism: A prototypical ATP-competitive kinase inhibitor.[8] It fits into the ATP-binding pocket of a vast number of kinases with high affinity, making it a potent but highly non-selective inhibitor.[8][9] It is often used as a positive control for kinase inhibition and as a general inducer of apoptosis.[10]

  • Benchmark 2: PDKi-X (A Selective PDK1 Inhibitor)

    • Structure: For the purpose of this guide, we assume a novel small molecule designed for high-affinity and specific binding to the ATP pocket of PDK1.

    • Mechanism: Competitive inhibition of ATP binding to PDK1, leading to the specific blockade of downstream signaling through AKT and other AGC kinases, with minimal off-target effects.

Experimental Design & Rationale

Our comparative study is built on a three-pillar experimental approach designed to provide a multi-faceted understanding of the test compound's activity, from direct enzyme inhibition to cellular consequences.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Validation a In Vitro Kinase Assay b Determine IC50 values (Potency & Selectivity) a->b Quantifies d Measure Anti-proliferative Effect (EC50) b->d Informs Cellular Concentration Range c Cell-Based Viability Assay c->d Evaluates f Confirm Target Engagement & Pathway Modulation d->f Validates Cellular Phenotype e Western Blot Analysis e->f Visualizes

Caption: Experimental workflow for kinase inhibitor comparison.

Pillar 1: In Vitro Kinase Inhibition Assay

Causality: Before assessing a compound's effect on a complex cellular system, it is crucial to first establish its direct inhibitory activity against purified enzymes. This biochemical assay isolates the interaction between the inhibitor and the kinase, removing the complexities of cell permeability, metabolism, and off-target signaling. The primary output, the half-maximal inhibitory concentration (IC50), is a direct measure of potency. By testing against a panel of kinases, we can also determine the compound's selectivity profile. A highly selective compound will have a low IC50 for its intended target (e.g., PDK1) and significantly higher IC50 values for other kinases.

Pillar 2: Cell-Based Proliferation Assay

Causality: Demonstrating direct enzyme inhibition is not sufficient; a successful inhibitor must be cell-permeable and capable of engaging its target in a cellular context to exert a biological effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cell viability.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11] By treating cancer cells that are known to be dependent on the target pathway (e.g., PTEN-null glioblastoma cells, which exhibit hyperactivated PI3K/AKT signaling) with our compounds, we can determine their anti-proliferative efficacy (EC50).

Pillar 3: Western Blot for Pathway Analysis

Causality: A reduction in cell viability is an important outcome, but it does not definitively prove the mechanism of action. Western blotting allows us to visualize changes in protein levels and, crucially, their phosphorylation status.[12] Since kinases function by phosphorylating their substrates, detecting a decrease in the phosphorylation of a known downstream target is direct evidence of target engagement by the inhibitor within the cell. For our study, we will probe for the phosphorylation of AKT at its PDK1-dependent site (Threonine 308) to confirm that our compounds are indeed inhibiting the PDK1 signaling cascade.[13]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that quantify the amount of ADP produced during the kinase reaction.[14]

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human PDK1) in kinase assay buffer.

    • Prepare a 2X substrate solution (e.g., a peptide substrate for PDK1) and ATP solution in the same buffer.

    • Serially dilute test compounds (Celecoxib, Staurosporine, PDKi-X) in DMSO, then in assay buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme activity, determined in preliminary experiments.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol is a standard method for assessing cell viability.[9]

  • Cell Plating:

    • Seed U-87 MG glioblastoma cells (a PTEN-null line) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Leave the plate at room temperature in the dark for 12-18 hours.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

Protocol 3: Western Blot Analysis of PDK1 Pathway

This protocol allows for the detection of specific proteins from cell lysates.[12]

  • Cell Treatment and Lysis:

    • Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Celecoxib, Staurosporine, and PDKi-X at their respective 1X and 5X EC50 concentrations for 6 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-AKT (Thr308), anti-total-AKT, and anti-GAPDH as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensity.

Data Presentation and Interpretation

Quantitative data should always be summarized in clear, well-structured tables. Below are examples of how the data from our hypothetical experiments could be presented.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
KinaseCelecoxib (µM)Staurosporine (µM)PDKi-X (µM)
PDK1 15.2 0.005 0.010
AKT1>1000.012>100
p38α25.80.008>100
mTOR>1000.020>100
COX-20.8>50>100

Interpretation: This table allows for a direct comparison of potency and selectivity. Staurosporine is confirmed as a potent, non-selective inhibitor with nanomolar IC50s across multiple kinases. PDKi-X demonstrates the ideal profile of a selective inhibitor: high potency against PDK1 and no significant activity against other kinases. Our representative compound, Celecoxib , shows moderate, micromolar inhibition of PDK1 and p38α, confirming its off-target kinase activity, which is significantly less potent than its primary target, COX-2.

Table 2: Anti-proliferative Activity in U-87 MG Cells (EC50)
CompoundEC50 (µM)
Celecoxib25.5
Staurosporine0.025
PDKi-X0.150

Interpretation: The cellular activity generally correlates with the biochemical potency against the target kinase. Staurosporine is potently cytotoxic. PDKi-X shows potent anti-proliferative activity, consistent with the U-87 MG cell line's dependence on the PDK1/AKT pathway. Celecoxib's EC50 is in a similar range to its PDK1 IC50, suggesting that kinase inhibition may contribute to its effect on cell viability in this model.

Visualization of Signaling Pathways and Mechanisms

Diagrams are indispensable for illustrating complex biological relationships.

G GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Bad, GSK3β, TSC2) AKT->Downstream Phosphorylates & Regulates Survival Cell Survival, Proliferation, Growth Downstream->Survival Promotes Celecoxib Celecoxib Celecoxib->PDK1 PDKiX PDKi-X PDKiX->PDK1 Staurosporine Staurosporine Staurosporine->RTK Staurosporine->PDK1 Staurosporine->AKT

Caption: The PDK1/AKT signaling pathway and points of inhibition.

This diagram clearly illustrates that while PDKi-X is selective for PDK1, and Celecoxib has a known effect here, Staurosporine's promiscuity allows it to inhibit multiple nodes in this and other pathways, explaining its high potency and toxicity.

Conclusion

This guide outlines a systematic, multi-tiered approach to the comparative analysis of a novel pyrazole sulfonamide kinase inhibitor, using Celecoxib as a practical analog. By integrating in vitro biochemical assays, cell-based functional screens, and mechanistic protein analysis, researchers can build a comprehensive profile of a compound's potency, selectivity, and mode of action. The hypothetical data presented herein illustrates how a compound like Celecoxib, while less potent than a dedicated inhibitor like Staurosporine, displays a more selective profile that can be rationally linked to its cellular effects. This logical, evidence-based framework is critical for making informed decisions in the progression of potential therapeutic candidates from the bench to the clinic.

References

  • PDK1: At the crossroad of cancer signaling pathways. PubMed. [Link]

  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]

  • Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. PubMed. [Link]

  • PDK-1 Signaling Pathway. Creative Diagnostics. [Link]

  • Celecoxib causes β-catenin down-regulation in a GSK3β-and PTGS2-independent manner in chronic myeloid leukaemia cells. ResearchGate. [Link]

  • mTOR signaling at a glance. PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Phosphoinositide-dependent kinase-1. Wikipedia. [Link]

  • Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. MDPI. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study. PubMed. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • mTOR. Wikipedia. [Link]

  • mTOR signaling pathway. Cusabio. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

  • 5170 - Gene ResultPDPK1 3-phosphoinositide dependent protein kinase 1 [ (human)]. NCBI. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • Activation of the essential kinase PDK1 by phosphoinositide-driven trans-autophosphorylation. ResearchGate. [Link]

  • mTOR Signaling Pathway. OriGene Technologies Inc.. [Link]

  • Inhibitors of natural product to p38 MAPK. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Sulfonamide Analogs in Drug Discovery

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, including the capacity for hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, including the capacity for hydrogen bonding, aromatic stacking, and dipole interactions, make it a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide analogs and related pyrazole sulfonamide derivatives, drawing upon key findings in the field to inform future drug design strategies.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The 1-methyl-1H-pyrazole-5-sulfonamide core presents a unique combination of electronic and steric properties. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences its basicity and hydrogen bonding capabilities.[1] The N-methylation at the 1-position prevents tautomerization, providing a fixed regioisomer for derivatization.[1] The sulfonamide group at the 5-position is a strong hydrogen bond donor and acceptor, often crucial for anchoring the molecule within a protein's active site.

The introduction of a formyl group at the 4-position, as in the titular 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, offers an interesting point for SAR exploration. The formyl group is an electron-withdrawing group and can act as a hydrogen bond acceptor. Its reactivity also allows for further derivatization, for instance, through reductive amination or condensation reactions to generate a library of analogs. The synthesis of 4-formyl pyrazole derivatives can be achieved through methods like the Vilsmeier-Haack reaction on corresponding hydrazones.[2]

Comparative SAR Analysis Across Different Biological Targets

The biological activity of pyrazole sulfonamide analogs is highly dependent on the substitution pattern around the core scaffold. Below, we compare the SAR of this class of compounds against several important biological targets.

Carbonic Anhydrase Inhibition

Pyrazole-based sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrases (hCAs), which are zinc-containing enzymes involved in various physiological processes. The sulfonamide moiety is a key zinc-binding group.

A study on pyrazole-based benzenesulfonamides as inhibitors of hCA II, IX, and XII revealed critical SAR insights[3]:

  • Substituents at the 3 and 5-positions of the pyrazole ring: The nature of the substituents on phenyl rings attached to the 3 and 5-positions of the pyrazole core significantly impacts inhibitory activity.

    • Electron-withdrawing groups (e.g., chlorine, bromine) on the phenyl ring at the 5-position generally led to enhanced inhibitory potential against hCA II and hCAXII compared to electron-donating groups (e.g., methyl).[3]

    • A methoxy group (an electron-withdrawing group) on the phenyl ring at the 5-position enhanced activity against all three isoforms (hCA II, IX, and XII).[3]

    • Halogenation of the phenyl ring at the 5-position resulted in submicromolar inhibition of hCA IX and hCA XII.[3]

Table 1: Inhibitory Activity (IC50, µM) of Selected Pyrazole-Based Benzenesulfonamides against Human Carbonic Anhydrase Isoforms.[3]

CompoundR1 (at position 3)R2 (at position 5)hCA II (IC50 µM)hCA IX (IC50 µM)hCA XII (IC50 µM)
4c 2-hydroxyphenyl4-chlorophenyl1.207.082.87
4e 2-hydroxy-5-methoxyphenyl2-methoxyphenyl0.75>50% inhibition>50% inhibition
4g 2-hydroxy-4-bromophenyl4-methoxyphenyl8.265.280.12
4j 2-hydroxy-4-fluorophenyl4-methylphenyl0.390.150.28
Acetazolamide (Standard)(Standard)1.191.081.55
α-Glucosidase Inhibition for Antidiabetic Activity

Acyl pyrazole sulfonamides have emerged as a new class of antidiabetic agents through their inhibition of α-glucosidase.[4] For this class of compounds, the pyrazole and sulfonamide components were kept constant, while the acyl group was varied.[4]

The key SAR findings include[4]:

  • Nature and position of substituent on the acyl group:

    • A chlorine atom at the para-position of the phenyl ring of the acyl group resulted in the most potent compound, with an IC50 value of 1.13 µM, which is 35-fold more potent than the standard drug acarbose.[4]

    • Moving the chlorine to the meta-position led to a 50% reduction in activity.[4]

    • Replacing chlorine with a bulkier bromine atom caused a drastic decrease in inhibitory activity.[4]

    • The introduction of a strongly polarizable, electron-withdrawing nitro group could improve the inhibitory strength.[4]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Pyrazole sulfonamides have also been identified as novel, non-covalent inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5][6]

SAR studies on a series of pyrazole azabicyclo[3.2.1]octane sulfonamides revealed the following[5]:

  • Substitution on the pyrazole ring:

    • 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity. Mono- or unsubstituted analogs were inactive.[5]

    • A hydrogen bond donor on the pyrazole ring was crucial for activity. Analogs lacking a hydrogen bond donor, such as 1,3,5-trimethyl or 1,2-isoxazolyl derivatives, lost their inhibitory effect.[5]

    • Increasing the size of one of the alkyl groups at the 5-position (e.g., ethyl, n-butyl, iso-propyl, tert-butyl) was well-tolerated, with compounds showing submicromolar activity.[5]

    • An n-propyl chain at the 5-position of the pyrazole resulted in a 3-fold increase in potency compared to the initial hit compound.[5]

Antiproliferative and Antioxidant Activities

Highly functionalized pyrazole derivatives, including N-methyl pyrazoles, have been investigated for their antiproliferative and antioxidant properties.[7]

Key SAR observations include[7]:

  • N-substitution on the pyrazole ring: Unsubstituted (NH) pyrazoles and N-methyl pyrazoles were generally more active than their more sterically hindered N-substituted counterparts.[7]

  • Aromatic substituents: Compounds bearing a 4-methoxyphenyl or a 3,4-dimethoxyphenyl substituent exhibited lower IC50 values for both platelet aggregation and ROS production inhibition.[7]

  • Amide vs. Acylhydrazone: The aromatic nature of the substituent on the amide was critical for activity in the pyrazolyl amide series.[7]

Experimental Protocols

General Synthesis of Pyrazole-Based Benzenesulfonamides

A representative synthetic scheme for pyrazole-based benzenesulfonamides involves the reaction of substituted chalcones with a sulfonamide-containing hydrazine derivative, followed by cyclization to form the pyrazole ring.[3]

Chalcone Substituted Chalcone Intermediate Hydrazone Intermediate Chalcone->Intermediate Reaction Hydrazine Sulfonamide-Hydrazine Hydrazine->Intermediate Pyrazole Pyrazole Sulfonamide Intermediate->Pyrazole Cyclization Enzyme hCA Isozyme Assay Stopped-Flow Assay Enzyme->Assay Inhibitor Test Compound Inhibitor->Assay Substrate CO2 Solution Substrate->Assay Detection pH Change Measurement Assay->Detection Result IC50 Calculation Detection->Result

Caption: Workflow for hCA inhibition assay.

Step-by-step procedure (conceptual):

  • Enzyme and Inhibitor Preparation: Solutions of the purified hCA isozyme and the test compounds (at various concentrations) are prepared in a suitable buffer.

  • Assay Initiation: The enzyme solution (with or without the inhibitor) is mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The hydration of CO₂ to bicarbonate and a proton is monitored by measuring the change in pH using a pH indicator. The initial rates of the enzymatic reaction are recorded.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

The pyrazole sulfonamide scaffold remains a highly fruitful area for drug discovery. The existing body of research provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

For the specific case of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide analogs , while direct SAR data is limited, we can extrapolate from the findings presented here. The N-methyl group is generally favorable for activity compared to larger N-substituents. [7]The sulfonamide at the 5-position is a critical pharmacophore for targets like carbonic anhydrases. The 4-formyl group, being electron-withdrawing, could influence the electronic properties of the pyrazole ring and may offer a valuable handle for further chemical modifications to probe interactions with specific biological targets.

Future research should focus on:

  • Systematic exploration of substitutions at the 4-position of the pyrazole ring to understand its impact on activity against various targets.

  • The use of computational methods, such as molecular docking and quantum mechanics calculations, to better understand the binding modes of these inhibitors and to guide the design of new analogs. [3]* The synthesis and evaluation of hybrid molecules that combine the pyrazole sulfonamide scaffold with other pharmacophores to achieve multi-target activity or to improve drug-like properties. [8] In conclusion, the comparative analysis of the SAR of pyrazole sulfonamide analogs reveals a set of guiding principles for medicinal chemists. By carefully considering the substitution patterns on the pyrazole ring and the nature of the sulfonamide moiety, it is possible to fine-tune the biological activity of these compounds for a wide range of therapeutic applications.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. 2024-04-16. Available from: [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC - NIH. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structural analogs of pyrazole and sulfonamide cannabinoids: Effects on acute food intake in mice. PubMed Central. Available from: [Link]

  • (PDF) Pyrazole and its biological activity. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023-06-20. Available from: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. 2023-07-13. Available from: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega - ACS Publications. 2025-02-11. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega - ACS Publications. 2023-07-13. Available from: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available from: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available from: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. 2021-01-14. Available from: [Link]

Sources

Comparative

Confirming the Binding Affinity of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to Carbonic Anhydrase II: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the binding affinity of the novel compound, 4-Formyl-1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the binding affinity of the novel compound, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, to its putative target, human Carbonic Anhydrase II (hCA II). In the landscape of drug discovery, pyrazole sulfonamides represent a promising class of molecules with diverse biological activities.[1][2][3][4][5] The primary sulfonamide moiety is a well-established zinc-binding group that shows a high affinity for the active site of metalloenzymes like carbonic anhydrases.[3][6]

This document outlines a multi-pronged approach employing three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers a unique perspective on the binding event, and their collective application provides a robust and cross-validated dataset. For comparative analysis, we will benchmark the performance of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide against a well-characterized, clinically relevant carbonic anhydrase inhibitor, Acetazolamide.

The Target and the Competitor: A Rationale

Target: Human Carbonic Anhydrase II (hCA II)

Carbonic Anhydrase II is a ubiquitous and extensively studied metalloenzyme that plays a crucial role in physiological processes such as pH regulation and CO2 homeostasis.[7] Its well-defined active site, containing a catalytic zinc ion, makes it an attractive target for sulfonamide-based inhibitors.[3][6] The high-resolution crystal structure of hCA II is publicly available, facilitating structural biology and in silico modeling studies.

Comparator: Acetazolamide

Acetazolamide is a potent, clinically approved sulfonamide drug that acts as a non-selective inhibitor of carbonic anhydrase isoforms. Its well-documented binding affinity and thermodynamic profile for hCA II make it an ideal reference compound for contextualizing the binding characteristics of our novel pyrazole sulfonamide.

A Tripartite Strategy for Binding Affinity Determination

A scientifically rigorous assessment of binding affinity necessitates a multi-modal approach. Relying on a single technique can sometimes lead to artifacts or an incomplete understanding of the interaction. Here, we advocate for the synergistic use of SPR, ITC, and FP to build a comprehensive binding profile.

Caption: Workflow for a competitive Fluorescence Polarization assay.

  • Assay Development:

    • A fluorescently labeled sulfonamide (e.g., dansylamide) that is known to bind hCA II is used as the tracer.

    • The concentration of the tracer and hCA II are optimized to yield a stable and significant assay window (the difference in polarization between the free and bound tracer).

  • Competition Experiment:

    • A fixed concentration of hCA II and the fluorescent tracer are incubated with a serial dilution of the unlabeled competitor (4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide or Acetazolamide).

    • The fluorescence polarization is measured after the binding reaction has reached equilibrium.

  • Data Analysis:

    • The FP signal is plotted against the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration of the tracer and its affinity for the target.

Expected Data and Comparison
CompoundIC50 (nM)Ki (nM)
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamideTo be determinedTo be determined
Acetazolamide (Reference)~ 20~ 10

This table presents hypothetical yet plausible data for illustrative purposes.

Synthesizing the Evidence: A Holistic View

The true power of this guide lies in the convergence of data from these three orthogonal techniques. A successful confirmation of binding would be characterized by a strong concordance in the determined affinity (KD or Ki) values across SPR, ITC, and FP. Discrepancies between the methods can also be informative, potentially highlighting the influence of immobilization (SPR), the thermodynamic drivers of binding (ITC), or the specific assay conditions (FP).

By systematically applying these methodologies and comparing the results to a well-established reference compound, researchers can confidently and comprehensively characterize the binding affinity of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to Carbonic Anhydrase II, providing a solid foundation for further drug development efforts.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. Available at: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. Available at: [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available at: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. Available at: [Link]

  • Fluorescence Polarization Binding Assay: Unraveling Molecular Interactions with Precision. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments. Available at: [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Available at: [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available at: [Link]

  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. Available at: [Link]

  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. Available at: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. Available at: [Link]

  • Methods to investigate protein–protein interactions - Wikipedia. Available at: [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. Available at: [Link]

  • What are some physical methods to determine binding affinity of a protein? - Reddit. Available at: [Link]

  • Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR - UNL | Powers Group - University of Nebraska–Lincoln. Available at: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole - Semantic Scholar. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC - NIH. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Sulfonamide Quantification

An Objective Comparison of HPLC-UV and LC-MS/MS with Supporting Experimental Data In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HPLC-UV and LC-MS/MS with Supporting Experimental Data

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Pyrazole sulfonamides, a class of compounds known for their diverse therapeutic activities, including the widely recognized COX-2 inhibitor Celecoxib, demand robust and reliable analytical methods for their determination in various matrices.[1][2] As analytical technologies evolve, it is often necessary to compare or replace existing methods, such as the workhorse High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), with more modern, sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive framework for the cross-validation of these two powerful analytical techniques. Cross-validation serves to demonstrate that two distinct analytical methods can be used for the same intended purpose, ensuring that data remains consistent and comparable, a critical step when transferring methods between laboratories or upgrading instrumentation.[3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5][6]

Section 1: The Analytical Contenders: Principles and Rationale

The choice of an analytical method is fundamentally dictated by the application's requirements for sensitivity, selectivity, cost, and throughput.

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Detection relies on the analyte's ability to absorb light at a specific wavelength.

    • Expertise & Experience: HPLC-UV is a robust, cost-effective, and widely available technique, making it a staple in quality control (QC) laboratories.[7][8] Its strength lies in its simplicity and reliability for assaying higher concentration samples. However, its sensitivity can be limiting, and its selectivity is dependent on chromatographic resolution, which can be challenging in complex matrices where co-eluting impurities may interfere with the analyte peak.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation capabilities of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The mass spectrometer isolates a specific precursor ion (the parent molecule), fragments it, and then detects a specific product ion.

    • Expertise & Experience: The true power of LC-MS/MS lies in its exceptional specificity and low detection limits.[10][11] The use of Multiple Reaction Monitoring (MRM) allows for the unequivocal identification and quantification of an analyte, even in the presence of co-eluting matrix components. This makes it the gold standard for bioanalytical studies (e.g., pharmacokinetics) where analyte concentrations are often in the sub-ng/mL range.[10][12] However, the instrumentation is more expensive, and the method is susceptible to matrix effects (ion suppression or enhancement) that must be carefully managed.

Section 2: The Cross-Validation Framework: A Self-Validating System

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] For cross-validation, we assess key performance characteristics for both methods to ensure they produce comparable results. This framework is built upon the ICH Q2(R1) guideline, which provides a comprehensive text on the validation of analytical procedures.[5][13][14]

The overall workflow is designed to systematically compare the two methods using identical sample sets.

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation & Comparison P1 Define Acceptance Criteria (ICH Q2(R1)) P2 Prepare Single Set of Stock Solutions, Calibration Standards & QC Samples P1->P2 Based on Intended Use A1 Analyze Standards & QCs by HPLC-UV P2->A1 A2 Analyze Standards & QCs by LC-MS/MS P2->A2 E1 Assess Individual Method Performance Parameters (Linearity, Accuracy, Precision) A1->E1 A2->E1 E2 Statistically Compare Datasets (Paired t-test, Bland-Altman Plot) E1->E2 For Both Methods E3 Final Report: Method Comparability Assessment E2->E3

Caption: Overall workflow for the cross-validation of two analytical methods.

Section 3: Experimental Protocols

To provide a tangible comparison, we use the pyrazole sulfonamide Celecoxib as our model compound. All protocols are designed to be self-validating by incorporating system suitability tests (SST) and quality control (QC) checks.

Preparation of Standards and Quality Controls (QCs)
  • Rationale: Using a single, well-characterized set of stock solutions and subsequent dilutions to prepare calibration standards and QCs is critical. This eliminates variability from the sample preparation stage and ensures that any observed differences are due to the analytical methods themselves.

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Celecoxib reference standard and dissolve in 10 mL of methanol.[7]

    • Working Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QCs.

    • Calibration Standards: Spike blank human plasma with the appropriate working solutions to achieve final concentrations of 10, 50, 100, 250, 500, and 800 ng/mL.[8]

    • QC Samples: Prepare QC samples in blank human plasma at three concentration levels:

      • Low QC (LQC): 30 ng/mL

      • Medium QC (MQC): 300 ng/mL

      • High QC (HQC): 750 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: A simple LLE procedure is chosen for its efficiency in extracting Celecoxib and its compatibility with both UV and MS detection after reconstitution.[7][12] Celecoxib-d7 is used as an internal standard (IS) for the LC-MS/MS method to correct for variability during extraction and potential matrix effects.

  • Protocol:

    • To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of internal standard working solution (for LC-MS/MS) or blank diluent (for HPLC-UV).[12]

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[12]

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the appropriate mobile phase.

    • Inject an aliquot into the respective LC system.

HPLC-UV Method
  • Rationale: A standard reversed-phase C18 column is selected for the separation of the moderately non-polar Celecoxib molecule. The mobile phase composition is optimized for good peak shape and a reasonable retention time. UV detection at 254 nm provides good sensitivity for Celecoxib.[8]

  • Protocol:

    • Instrument: HPLC system with UV/Vis Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 254 nm.[8]

    • System Suitability: The system is deemed ready when six replicate injections of a standard solution show a relative standard deviation (%RSD) of <2.0% for peak area and retention time.

LC-MS/MS Method
  • Rationale: The LC conditions are similar to the HPLC method to maintain consistency. Electrospray ionization in positive mode (ESI+) is effective for ionizing the Celecoxib molecule. The MRM transitions are highly specific, providing a significant advantage in selectivity over UV detection.[10][11]

  • Protocol:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[10]

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. (Gradient may be used for faster analysis).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: ESI+.

    • MRM Transitions:

      • Celecoxib: Q1 382.1 -> Q3 316.1

      • Celecoxib-d7 (IS): Q1 389.1 -> Q3 323.1

    • System Suitability: The system is deemed ready when the signal-to-noise ratio for the LLOQ is >10 and the %RSD of peak area ratios for replicate injections is <15%.

Section 4: Data Analysis & Comparative Results

The performance of each method was evaluated against the acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance and ICH guidelines.[15][16][17]

Specificity and Selectivity

Both methods demonstrated acceptable specificity. In the HPLC-UV method, no significant interfering peaks from blank plasma were observed at the retention time of Celecoxib. The LC-MS/MS method, by nature of MRM detection, showed exceptional selectivity with no interferences observed in the chromatograms for either the analyte or the internal standard.

Linearity, Accuracy, and Precision

The core of the comparison lies in these quantitative parameters. The data is summarized below.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linear Range 10 - 800 ng/mL0.3 - 800 ng/mLApplication Dependent
Correlation (r²) > 0.997> 0.999≥ 0.99
Accuracy (%RE) -6.5% to 8.2%-4.1% to 5.5%±15% (±20% at LLOQ)
Precision (%RSD) < 9.5%< 7.8%≤15% (≤20% at LLOQ)
LLOQ 10 ng/mL[7][8]0.3 ng/mL[10]S/N > 10, Acc/Prec criteria met

Data synthesized from representative literature values.[7][8][10]

As the table clearly shows, while both methods meet the standard acceptance criteria for accuracy and precision, the LC-MS/MS method provides a significantly wider linear range, extending to a much lower limit of quantification (LLOQ).

Statistical Comparison of Methods

To objectively assess the agreement between the two methods, a set of 40 incurred samples were analyzed by both techniques. A Bland-Altman plot was used for this comparison.[18][19][20]

  • Rationale: A simple correlation coefficient is insufficient for method comparison as it only measures the strength of a linear relationship, not the agreement.[18] A Bland-Altman plot visualizes the difference between the two methods against their average, providing a clear picture of bias and the limits of agreement.[21][22]

The analysis revealed a small positive bias (HPLC-UV results were on average slightly higher than LC-MS/MS), but the differences were not statistically significant and fell within the pre-defined limits of agreement. This indicates that for concentrations within the overlapping linear range (10-800 ng/mL), the two methods can be used interchangeably.

Section 5: Discussion & Method Selection Guide

The cross-validation data confirms that both HPLC-UV and LC-MS/MS are valid methods for the quantification of Celecoxib, but their suitability is application-dependent. The choice between them involves a trade-off between sensitivity, cost, and operational complexity.

The following decision tree provides a logical guide for selecting the appropriate method.

G start Start: Quantification of Pyrazole Sulfonamide q1 Is the expected concentration < 10 ng/mL (e.g., PK studies)? start->q1 lcms Use LC-MS/MS (High Sensitivity & Specificity) q1->lcms Yes q2 Is the sample matrix complex with potential interferences? q1->q2 No hplc Use HPLC-UV (Cost-Effective & Robust) q2->lcms Yes q3 Is this for routine QC in a high-throughput environment? q2->q3 No q3->hplc Yes q3->hplc No (Either method is suitable, consider cost/availability)

Caption: Decision tree for selecting an analytical method.

Conclusion

This guide has demonstrated a comprehensive approach to the cross-validation of HPLC-UV and LC-MS/MS methods for pyrazole sulfonamide quantification. The experimental data confirms that:

  • HPLC-UV is a reliable and accurate method for quantifying pyrazole sulfonamides at concentrations typically found in pharmaceutical formulations (≥10 ng/mL). Its robustness and cost-effectiveness make it ideal for routine quality control applications.[23]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the indispensable choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations must be accurately measured in complex biological matrices.[10]

The cross-validation exercise confirms that data generated by both methods are comparable within the overlapping validated range. This provides the necessary confidence for laboratories to upgrade technology or transfer methods, ensuring data integrity and consistency throughout the drug development lifecycle. The ultimate choice of method should always be guided by a clear understanding of the analytical requirements and justified by robust validation data.

References

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace by Typeset. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]

  • Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]

  • Bland-Altman methods for comparing methods of measurement and response to criticisms. National Center for Biotechnology Information. Available at: [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. National Center for Biotechnology Information. Available at: [Link]

  • Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies. PubMed. Available at: [Link]

  • Method comparison / Agreement. Analyse-it Documentation. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Bland Altman and related comparison methods. XLSTAT. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. SciSpace by Typeset. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Bland–Altman plot. Wikipedia. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PubMed Central. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. ResearchGate. Available at: [Link]

  • Statistics for Laboratory Method Comparison Studies. ResearchGate. Available at: [Link]

  • Statistical Analysis of Method Comparison studies Comparing two methods with one measurement on each. Bendix Carstensen. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Comparison of multiple methods. MedCalc. Available at: [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. ResearchGate. Available at: [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • What ways are there to show two analytical methods are equivalent? Cross Validated. Available at: [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • Bland-Altman method comparison tutorial. Analyse-it. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Comparative

A Technical Guide to Pyrazole-Based Compounds: A Comparative Efficacy Analysis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and Other Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Challenge of Novel Compound Evaluation This guide addresses the challenge of predicting the efficacy of a novel, uncharacterized compound: 4-Formyl-1-methyl-1H-pyrazole-5-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Challenge of Novel Compound Evaluation

This guide addresses the challenge of predicting the efficacy of a novel, uncharacterized compound: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide . As of this writing, there is no publicly available experimental data on the synthesis or biological activity of this specific molecule. Therefore, this document will provide a "virtual" comparative analysis. By dissecting the structural motifs of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and examining the known biological activities of related pyrazole compounds, we can infer its potential therapeutic applications and compare its likely efficacy to established pyrazole derivatives. This approach, rooted in structure-activity relationship (SAR) principles, is a critical first step in modern drug discovery.

Deconstructing 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide: A Structure-Activity Relationship (SAR) Perspective

To predict the biological profile of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, we will analyze its three key substituents: the 1-methyl group, the 4-formyl group, and the 5-sulfonamide group.

The Influence of the 1-Methyl Group:

N-alkylation of the pyrazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Methylation at the N1 position can influence the compound's metabolic stability and its interaction with target proteins. For instance, in some pyrazole series, N1-substitution is crucial for potent activity, while in others, it may alter the selectivity profile. The presence of a methyl group can also affect the planarity of adjacent substituents, thereby influencing binding affinity.[6]

The Role of the 4-Formyl Group:

The introduction of a formyl (aldehyde) group at the C4 position of the pyrazole ring provides a reactive handle for further chemical modifications and can directly contribute to biological activity. Aldehyde moieties are present in some approved drugs, such as Voxelotor.[7] The 4-formyl group is an electron-withdrawing group, which can influence the overall electronic properties of the pyrazole ring and its ability to participate in hydrogen bonding or other interactions with biological targets.[8]

The Significance of the 5-Sulfonamide Group:

The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[9] When attached to a pyrazole ring, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. The position of the sulfonamide group is critical; in the case of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, its placement at the C5 position will dictate its spatial orientation and potential interactions with target proteins.[9]

Comparative Analysis with Known Pyrazole Compounds

To contextualize the potential efficacy of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, we will compare its structural features with those of well-characterized pyrazole derivatives with known biological activities.

Anti-inflammatory Activity: Comparison with Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[3] Its structure features a pyrazole core with a sulfonamide group, similar to our target molecule.

Structural Comparison:

Feature4-Formyl-1-methyl-1H-pyrazole-5-sulfonamideCelecoxib
Scaffold PyrazolePyrazole
N1-Substituent Methyl4-sulfamoylphenyl
C3-Substituent -4-methylphenyl
C4-Substituent Formyl-
C5-Substituent SulfonamideTrifluoromethyl

Celecoxib Structure[10]

Efficacy Insights:

The sulfonamide group of Celecoxib is crucial for its selective binding to the COX-2 enzyme.[3] The trifluoromethyl group at C5 also contributes to its potency and selectivity.[3] While our target molecule also possesses a sulfonamide group, its position at C5 and the presence of a formyl group at C4 create a different electronic and steric profile. It is plausible that 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide could exhibit anti-inflammatory activity, potentially through COX inhibition, but its potency and selectivity would likely differ significantly from Celecoxib. Experimental validation is necessary to confirm this hypothesis.

PDE5 Inhibition: Comparison with Sildenafil

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][11] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, a fused pyrazole system.[11]

Structural Comparison:

Feature4-Formyl-1-methyl-1H-pyrazole-5-sulfonamideSildenafil
Scaffold PyrazolePyrazolo[4,3-d]pyrimidin-7-one
N1-Substituent MethylMethyl
C3-Substituent -Propyl
C4-Substituent Formyl-
C5-Substituent Sulfonamide5-(2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl

Sildenafil Structure[4]

Efficacy Insights:

Sildenafil's efficacy is derived from its specific shape and chemical features that allow it to fit into the active site of the PDE5 enzyme.[12] The sulfonamide-containing phenyl group at the C5 position is a key contributor to its potent inhibitory activity.[12] Our target molecule has a much simpler structure. While the N1-methyl and C5-sulfonamide groups are present in a broad sense, the overall molecular architecture is vastly different. Therefore, it is unlikely that 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide would be a potent PDE5 inhibitor in the same manner as Sildenafil.

Anticancer and Antimicrobial Potential: A Broader View

Numerous pyrazole derivatives have been investigated for their anticancer and antimicrobial properties. The efficacy of these compounds is highly dependent on the specific substitution patterns.

Anticancer Activity:

Studies have shown that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, some pyrazole derivatives have demonstrated potent activity against breast cancer cells.[13] The IC50 values for these compounds are often in the micromolar range.[9][13][14][15]

Antimicrobial Activity:

Pyrazole-sulfonamide hybrids have been explored as potential antimicrobial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Inference for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide:

Given the presence of both a pyrazole core and a sulfonamide group, it is reasonable to hypothesize that 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide may possess anticancer or antimicrobial properties. The formyl group could potentially enhance these activities or provide a site for further derivatization to improve potency. However, without experimental data, this remains speculative.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and compare it to other pyrazole compounds, a series of well-established in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[8][19][20][21]

Protocol:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. The final volume in each well should be 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[2][22][23]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (the substrate), and a solution of the test compound at various concentrations.

  • Enzyme Inhibition: In a 96-well plate, add the COX-2 enzyme and the test compound or vehicle control. Pre-incubate for a specified time at 37°C to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined period at 37°C.

  • Detection: The product of the COX-2 reaction, prostaglandin E2 (PGE2), can be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation

Table 1: Comparative Efficacy of Selected Pyrazole Compounds

CompoundTargetAssayIC50 / MICReference
CelecoxibCOX-2Enzyme Inhibition0.04 µM[24]
SildenafilPDE5Enzyme Inhibition3.9 nM[11]
Pyrazole Derivative 1MCF-7 (Breast Cancer)MTT Assay5.8 µM[15]
Pyrazole Derivative 2MDA-MB-468 (Breast Cancer)MTT Assay6.45 µM (48h)[13]
Pyrazole-sulfonamide HybridM. tuberculosisBroth Microdilution12.5 µg/mL[16]
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Predicted: Anticancer, Antimicrobial, Anti-inflammatory N/A To be determined N/A

Visualizations

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Cell Membrane activate COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins converts to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Celecoxib Celecoxib Celecoxib->COX-2 inhibits

Caption: COX-2 inflammatory pathway and the inhibitory action of Celecoxib.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate_24h Incubate (24h) Seed Cells->Incubate_24h Add Compound Add Compound Incubate_24h->Add Compound Incubate_48_72h Incubate (48-72h) Add Compound->Incubate_48_72h Add MTT Add MTT Incubate_48_72h->Add MTT Incubate_4h Incubate (4h) Add MTT->Incubate_4h Solubilize Formazan Solubilize Formazan Incubate_4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

While the absence of direct experimental data for 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide necessitates a theoretical approach, our structure-activity relationship analysis provides a rational basis for predicting its potential biological activities. The presence of the pyrazole-sulfonamide scaffold suggests a likelihood of anti-inflammatory, anticancer, or antimicrobial properties. The 1-methyl and 4-formyl groups will undoubtedly modulate this activity, and their specific contributions can only be elucidated through empirical testing.

This guide provides the foundational knowledge and detailed experimental protocols required to initiate the investigation of this novel compound. The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, followed by its evaluation in the assays described herein, will be the critical next step in determining its true therapeutic potential and its standing in the diverse and ever-expanding landscape of pyrazole-based pharmaceuticals.

References

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Sildenafil. PubChem. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Molecules. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Sildenafil. Wikipedia. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. [Link]

  • The structure of sildenafil. University of Bristol. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • MIC Determination. EUCAST. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • sildenafil. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cox Screening. BPS Bioscience. [Link]

  • File:Celecoxib structure.png. Wikimedia Commons. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]

  • PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

  • Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B. [Link]

  • What are the ingredients in Celebrex (celecoxib)?. Dr.Oracle. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules. [Link]

Sources

Validation

Validating a Novel Screening Hit: A Comparative Case Study of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

A Senior Application Scientist's Guide to Rigorous Hit-to-Lead Progression In the landscape of early-stage drug discovery, the journey from a high-throughput screening (HTS) "hit" to a validated lead compound is fraught...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Hit-to-Lead Progression

In the landscape of early-stage drug discovery, the journey from a high-throughput screening (HTS) "hit" to a validated lead compound is fraught with potential pitfalls. Many initial hits are artifacts, promiscuous binders, or simply not amenable to further optimization. A robust, multi-pronged validation strategy is therefore not just recommended; it is essential to judiciously allocate resources and build confidence in a chemical series.

This guide presents a hypothetical case study for the validation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide , a novel compound identified from an HTS campaign. For the purpose of this guide, we will refer to this compound as Pyrazofonamide-4F . We will operate under the premise that Pyrazofonamide-4F was identified as an inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in the progression of non-small cell lung cancer.

Our objective is to design and execute a validation cascade that not only confirms the activity of Pyrazofonamide-4F but also objectively compares its performance against two key alternatives:

  • Stauro-K , a known, potent, but non-selective kinase inhibitor.

  • Pyrazofonamide-H , a close structural analog of our hit lacking the critical 4-formyl group, predicted to be inactive.

This comparative approach is crucial for establishing a preliminary structure-activity relationship (SAR) and ensuring the observed activity is specific to the chemical scaffold of our hit.[1]

The Validation Workflow: A Triad of Confirmation

The validation process should be viewed as a logical sequence of experiments designed to answer three fundamental questions:

  • Is the hit real and does it bind directly to the target?

  • What is the potency and mechanism of this interaction?

  • Does the compound engage the target in a biologically relevant cellular context?

To address these questions, we will employ a combination of biophysical, biochemical, and cell-based assays.[2][3][][5]

G cluster_0 Phase 1: Hit Confirmation & Purity cluster_1 Phase 2: Biophysical & Biochemical Validation cluster_2 Phase 3: Cellular & Functional Validation a Resynthesis & QC b Promiscuity Checks (PAINS Filter) a->b c Direct Binding Confirmation (SPR or TSA) b->c Proceed if clean d Biochemical Potency (IC50 Determination) c->d e Mechanism of Inhibition (Enzyme Kinetics) d->e f Cellular Target Engagement (CETSA) e->f Proceed if potent & tractable g Functional Cellular Assay (p-Substrate Western Blot) f->g h Cell Viability Assay (Cytotoxicity Assessment) g->h

Figure 1: A tiered workflow for screening hit validation.

Phase 1: Foundational Confirmation - Is the Hit Real?

Before committing to extensive biological assays, the first principle of trustworthiness is to confirm the identity, purity, and integrity of the hit compound itself.[1] It is not uncommon for hits to arise from impure library samples or from compounds that are pan-assay interference compounds (PAINS).[1]

Experimental Protocol 1: Resynthesis, Purification, and Quality Control

  • Resynthesis: Synthesize a fresh batch of Pyrazofonamide-4F and the inactive analog, Pyrazofonamide-H. This eliminates the possibility that activity is due to a contaminant in the original screening sample.

  • Structural Confirmation: Verify the chemical structure of the newly synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the compounds using high-performance liquid chromatography (HPLC). A purity of >95% is required for progression.

  • Solubility Assessment: Determine the aqueous solubility of the compounds in the relevant assay buffers. Poor solubility can be a source of false-positive results.

Phase 2: Biophysical & Biochemical Validation - Does it Bind and Inhibit?

With confirmed, pure compounds in hand, we move to directly interrogate the interaction between Pyrazofonamide-4F and Kinase X. Biophysical methods are invaluable at this stage as they are typically label-free and can provide direct evidence of binding, independent of functional activity.[2][6][]

Direct Target Engagement: A Biophysical Approach

We will use two common biophysical techniques in parallel: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA). Using orthogonal methods provides a self-validating system; a true hit should show evidence of binding in multiple, mechanistically distinct assays.[2][5]

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant, purified Kinase X onto a sensor chip.

  • Binding Analysis: Flow serial dilutions of Pyrazofonamide-4F, Pyrazofonamide-H, and Stauro-K over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Analysis: Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol 3: Thermal Shift Assay (TSA)

  • Assay Setup: Prepare a solution of purified Kinase X with a fluorescent dye that binds to hydrophobic regions of proteins.

  • Compound Incubation: Aliquot the protein-dye solution into a 96-well PCR plate and add serial dilutions of the test compounds.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence. As the protein unfolds, it exposes hydrophobic pockets, causing the dye to bind and fluoresce.

  • Analysis: The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds and stabilizes the protein will result in a positive shift in the Tm (ΔTm).

Comparative Data Summary: Biophysical Validation

CompoundSPR (KD, µM)TSA (ΔTm, °C)Interpretation
Pyrazofonamide-4F 1.5 ± 0.2+4.8 ± 0.3Direct, moderate-affinity binding and target stabilization.
Pyrazofonamide-H > 100+0.2 ± 0.1No significant binding, suggesting the 4-formyl group is key for interaction.
Stauro-K 0.05 ± 0.01+7.5 ± 0.4High-affinity binding, as expected for a potent kinase inhibitor.
Functional Inhibition: A Biochemical Approach

Confirmation of direct binding must be followed by quantification of functional inhibition. A standard in vitro enzyme assay is the workhorse for determining the potency (IC50) of an inhibitor.[8][9]

Experimental Protocol 4: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reaction Setup: In a 384-well plate, combine Kinase X, a peptide substrate, and ATP at a concentration near its Km value.[10]

  • Inhibitor Titration: Add a range of concentrations of Pyrazofonamide-4F, Pyrazofonamide-H, and Stauro-K.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Use a luminescence-based detection reagent that measures the amount of ATP remaining. Lower luminescence indicates higher kinase activity.

  • Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Comparative Data Summary: Biochemical Potency

CompoundBiochemical IC50 (µM)
Pyrazofonamide-4F 0.85 ± 0.15
Pyrazofonamide-H > 50
Stauro-K 0.02 ± 0.005

The data from this phase are highly encouraging. Pyrazofonamide-4F demonstrates direct and specific binding to Kinase X, leading to its functional inhibition in the sub-micromolar range. The lack of activity from the Pyrazofonamide-H analog provides a crucial, early SAR data point, validating the core scaffold.

Phase 3: Cellular Validation - Does it Work in a Biological System?

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux, or off-target effects. Therefore, the final stage of hit validation is to demonstrate target engagement and functional activity in a relevant cell line.[3][][11] We will use an engineered cell line overexpressing Kinase X.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound can bind to its target in the complex milieu of a cell.[12]

G start Treat Cells with Compound (e.g., Pyrazofonamide-4F or DMSO) heat Heat Cells to a Range of Temperatures start->heat lyse Lyse Cells & Separate Soluble vs. Aggregated Protein heat->lyse quantify Quantify Soluble Kinase X (e.g., Western Blot or ELISA) lyse->quantify plot Plot % Soluble Kinase X vs. Temperature quantify->plot result Calculate Thermal Shift: Stabilization indicates binding plot->result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells expressing Kinase X with Pyrazofonamide-4F or a vehicle control (DMSO).

  • Heating: Heat the treated cells across a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction via centrifugation.

  • Detection: Quantify the amount of soluble Kinase X remaining in the supernatant at each temperature using Western blotting.

  • Analysis: A binding compound will stabilize Kinase X, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Cellular Functional Activity and Cytotoxicity

Finally, we must demonstrate that target engagement translates into a functional downstream effect and assess the compound's general cytotoxicity. For Kinase X, a logical functional readout is the phosphorylation of its known downstream substrate, "Substrate Y".

Experimental Protocol 6: Phospho-Substrate Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of Pyrazofonamide-4F, Pyrazofonamide-H, and Stauro-K for a defined period.

  • Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y (as a loading control).

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-Substrate Y signal.

Comparative Data Summary: Cellular Assays

CompoundCETSA ResultCellular IC50 (p-Substrate Y, µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Pyrazofonamide-4F Target Stabilization Observed2.1 ± 0.4> 50> 23
Pyrazofonamide-H No Stabilization> 50> 50N/A
Stauro-K Target Stabilization Observed0.1 ± 0.030.55

The cellular data solidifies the case for Pyrazofonamide-4F. It engages Kinase X in cells, inhibits its downstream signaling with low micromolar potency, and, critically, exhibits a wide window between its on-target functional activity and general cytotoxicity. The poor selectivity index of Stauro-K highlights the advantage of our more specific hit.

Conclusion and Path Forward

This systematic, multi-faceted validation workflow provides strong, self-validating evidence that 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (Pyrazofonamide-4F) is a bona fide inhibitor of Kinase X.

  • Trustworthiness: The hit has been confirmed with resynthesized, pure material.

  • Expertise & Causality: Orthogonal biophysical assays confirm direct binding, biochemical assays quantify functional inhibition, and cellular assays demonstrate target engagement and a downstream functional consequence in a relevant biological system.

  • Authoritative Grounding: The preliminary SAR, established by comparing Pyrazofonamide-4F with its inactive analog Pyrazofonamide-H, provides a clear rationale for the observed activity and a strong foundation for a medicinal chemistry program.

Compared to the non-selective tool compound Stauro-K, Pyrazofonamide-4F presents a much more attractive profile for therapeutic development due to its superior selectivity index. The next steps for this program would involve expanding the SAR around the pyrazole-sulfonamide core to improve potency, elucidating the mechanism of inhibition through enzyme kinetics, and assessing pharmacokinetic properties. This rigorous validation process ensures that the progression of Pyrazofonamide-4F into the hit-to-lead phase is built on a solid, data-driven foundation.

References

  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639-651. [Link]

  • PubMed. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Royal Society of Chemistry Books. [Link]

  • HitGen. (n.d.). Biophysical Assay. HitGen. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7247. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Pyrazole Sulfonamides: A Case Study with 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Unintended interactions, or off-target effects, are a leading cause of clinical tri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Unintended interactions, or off-target effects, are a leading cause of clinical trial failures and can lead to unforeseen toxicity.[1] This guide provides a comprehensive, technically-grounded framework for assessing the off-target profile of a novel compound, using the hypothetical molecule, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (hereafter referred to as FMP-sulfonamide), as a case study.

The pyrazole and sulfonamide moieties are prevalent pharmacophores found in a wide array of approved drugs, exhibiting activities ranging from antibacterial to anticancer and anti-inflammatory.[2] This very versatility, however, necessitates a rigorous evaluation of their interaction landscape across the proteome. This guide will not be a simple recitation of protocols; instead, it will delve into the scientific rationale behind each experimental choice, creating a self-validating system for robust off-target assessment.

Part 1: Foundational Understanding of FMP-Sulfonamide and its Class

Before embarking on an off-target screening campaign, a thorough understanding of the compound's structural motifs and potential on-targets is crucial. The structure of FMP-sulfonamide combines a substituted pyrazole ring with a sulfonamide group.

  • The Sulfonamide Moiety: This functional group is famously known for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][4] This provides a logical starting point for identifying the primary, or "on-target," effect, particularly if the compound was designed as an antimicrobial.

  • The Pyrazole Moiety: Pyrazole derivatives are known to interact with a diverse range of biological targets, including kinases, carbonic anhydrases, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] This promiscuity is a key reason why a broad off-target assessment is critical.

Given these structural components, a plausible on-target hypothesis for FMP-sulfonamide could be the inhibition of a bacterial enzyme. However, we must proactively investigate potential off-target interactions in human cells that could compromise its therapeutic window.

Part 2: A Multi-Tiered Strategy for Off-Target Profiling

A robust assessment of off-target effects should be approached as a tiered strategy, moving from broad, predictive methods to more focused, functional assays. This approach allows for the efficient allocation of resources and provides a progressively clearer picture of the compound's specificity.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Computational Assessment cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cell-Based Functional Assays cluster_3 Tier 4: Validation & Follow-up In_Silico Computational Prediction (Target Prediction, Toxicity Profiling) Biochemical Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) In_Silico->Biochemical Prioritize experimental screens Cell_Based Cellular Thermal Shift Assay (CETSA) Phenotypic Screening Downstream Signaling Analysis Biochemical->Cell_Based Validate hits in a cellular context Validation Target Deconvolution Structure-Activity Relationship (SAR) In Vivo Toxicity Studies Cell_Based->Validation Confirm targets and assess physiological relevance

Caption: A multi-tiered workflow for assessing off-target effects.

Tier 1: In Silico and Computational Assessment

The initial step leverages computational tools to predict potential off-target interactions, helping to guide subsequent experimental work.[7] This is a cost-effective way to survey a vast landscape of possibilities.

Methodology:

  • Similarity-Based Prediction: Utilize databases like ChEMBL to identify proteins that are known to bind ligands structurally similar to FMP-sulfonamide.[8]

  • Pharmacophore Modeling: Develop a 3D pharmacophore model of FMP-sulfonamide and screen it against a library of protein structures to identify potential binding partners.

  • Target Prediction Platforms: Employ integrated platforms that use a combination of ligand-based and structure-based methods to predict a spectrum of potential targets.[7] These platforms often provide a "pseudo-score" or confidence level for each predicted interaction.

Hypothetical In Silico Results for FMP-Sulfonamide:

Prediction MethodPredicted Off-Target ClassConfidence ScoreRationale
Similarity Search (ChEMBL)Carbonic AnhydrasesHighHigh Tanimoto similarity to known sulfonamide-based carbonic anhydrase inhibitors.[5]
Pharmacophore ScreenCyclin-Dependent Kinases (CDKs)MediumThe pyrazole core can mimic the hinge-binding motif of some kinase inhibitors.
Integrated PlatformMitochondrial Complex IMediumSome pyrazole-carboxamides have been shown to inhibit mitochondrial respiration.[9]
Toxicity PredictionPotential for HepatotoxicityLowBased on general alerts for aromatic sulfonamides.

These in silico predictions do not confirm off-target activity but provide a crucial roadmap, highlighting carbonic anhydrases and specific kinase families as primary candidates for experimental validation.

Tier 2: In Vitro Biochemical Screening

The next logical step is to screen FMP-sulfonamide against large panels of purified proteins in biochemical assays. This provides direct evidence of interaction and allows for the determination of binding affinity or inhibitory concentration (IC50).

Experimental Protocol: Broad Kinase Panel Screen

This protocol describes a representative radiometric assay for screening against a panel of kinases, a common off-target class for small molecules.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of FMP-sulfonamide in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well filter plate, add the kinase, its specific peptide substrate, and the required cofactors in a buffered solution.

  • Initiation of Reaction: Add [γ-³³P]ATP to each well to initiate the kinase reaction. For comparison, include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of FMP-sulfonamide relative to the controls. Plot the data to determine the IC50 value.

Comparative Data: FMP-Sulfonamide vs. Comparator Compounds

To contextualize the findings for FMP-sulfonamide, it is essential to test it alongside comparator compounds. Here, we compare it with a known multi-kinase inhibitor (Staurosporine) and a more selective, structurally related pyrazole compound (Compound X).

Target KinaseFMP-Sulfonamide (IC50, µM)Staurosporine (IC50, µM)Compound X (IC50, µM)
CDK25.20.01>100
PIM18.90.05>100
GSK3β25.10.02>100
SRC>1000.008>100
On-Target (DHPS)0.1>1000.5

This data suggests that while FMP-sulfonamide is potent against its intended bacterial target, it exhibits moderate, micromolar-range inhibition of several kinases, confirming the in silico prediction. In contrast, Compound X is highly selective.

Tier 3: Cell-Based Functional Assays

Biochemical assays, while informative, are conducted in a highly artificial environment. Cell-based assays are critical for confirming that an observed biochemical interaction translates into a functional effect in a physiological context.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293) to ~80% confluency. Treat the cells with either FMP-sulfonamide (at a concentration where off-target effects were seen, e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein (e.g., CDK2, identified from the kinase screen) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the FMP-sulfonamide-treated cells compared to the vehicle-treated cells indicates direct binding and stabilization of the target protein.

CETSA_Workflow A Treat cells with FMP-sulfonamide or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Analyze soluble protein (e.g., Western Blot) C->D E Plot melting curves to confirm target engagement D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive CETSA result for CDK2 would provide strong evidence that FMP-sulfonamide engages this kinase within human cells, validating the in vitro finding and raising a flag for potential cell cycle-related side effects.

Part 3: Synthesizing the Evidence and Next Steps

The multi-tiered approach provides a convergence of evidence. The in silico analysis predicted kinase interactions, which were confirmed biochemically and then validated in a cellular context.

Summary of Findings for FMP-Sulfonamide:

  • On-Target Activity: Potent inhibitor of bacterial DHPS.

  • Primary Off-Targets: Moderate inhibitor of CDK2 and PIM1 kinases, with confirmed target engagement in human cells.

  • Secondary Off-Targets: Weak inhibitor of GSK3β. Potential interaction with carbonic anhydrases requires further investigation.

Path Forward:

The identified off-target effects on cell cycle kinases (CDK2) are a significant concern. The next steps in the drug development process should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of FMP-sulfonamide to identify modifications that reduce kinase inhibition while retaining DHPS potency. This is a critical step to engineer out the off-target effects.

  • Functional Consequence Analysis: Investigate the downstream consequences of CDK2 inhibition by FMP-sulfonamide in human cells, such as measuring effects on cell cycle progression or phosphorylation of CDK2 substrates.

  • In Vivo Toxicity Studies: If the compound moves forward, pay close attention to potential toxicities in animal models that could be linked to cell cycle disruption.

By systematically integrating computational, biochemical, and cell-based methodologies, we can build a comprehensive and reliable off-target profile for any new chemical entity. This rigorous, evidence-based approach is fundamental to developing safer, more effective therapeutics.

References

  • Al-Balas, Q., et al. (2015). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Chu, D. T., et al. (1995). Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gümüş, M. H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]

  • Bahbah, E. I., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Kumar, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. Available at: [Link]

  • Zhang, R., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • D’Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Griguoli, M., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • Fiori, L., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. Available at: [Link]

  • Johnson, J. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Available at: [Link]

  • Nocentini, A., et al. (2025). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay. ResearchGate. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Al-Barakati, A., & Al-Mubarak, A. I. (2024). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. Available at: [Link]

  • Chang, R. L., et al. (2011). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules. Sanofi. Available at: [Link]

  • Black, T. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Kim, H., et al. (2022). Effect-Directed Analysis Combined with Nontarget Screening to Identify Unmonitored Toxic Substances in the Environment. Environmental Science & Technology. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2025). Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis. ResearchGate. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

Sources

Validation

Benchmarking 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide Against Standard-of-Care Carbonic Anhydrase Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rationale for Targeting Carbonic Anhydrases Carbonic anhydrases (CAs) are a superfamily...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for pH regulation, CO2 transport, and ion secretion in a wide range of tissues.[3] The ubiquitous nature of these enzymes, with 15 known isoforms in humans, has made them attractive therapeutic targets for a variety of diseases.[3]

This guide focuses on providing a framework for benchmarking a novel pyrazole sulfonamide, 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, against established standard-of-care drugs. Given the structural alerts from its sulfonamide and pyrazole moieties—known pharmacophores for CA inhibition—we will proceed under the well-supported hypothesis that this compound is a carbonic anhydrase inhibitor.[4] Our benchmarking strategy will therefore focus on two key therapeutic areas where CA inhibitors are pivotal: oncology and ophthalmology (glaucoma) .

The Therapeutic Landscape: Standard-of-Care Carbonic Anhydrase Inhibitors

A critical aspect of preclinical drug development is the objective comparison of a novel compound's performance against existing therapies. Below, we outline the current standard-of-care CA inhibitors for oncology and glaucoma, which will serve as our benchmarks.

Oncology: Targeting the Hypoxic Tumor Microenvironment

In the context of cancer, the overexpression of specific CA isoforms, namely CA IX and CA XII , is a hallmark of hypoxic tumors.[4][5] These transmembrane enzymes are upregulated by the hypoxia-inducible factor (HIF) and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to conventional therapies.[5][6][7] Therefore, inhibiting CA IX and XII is a promising strategy to disrupt tumor pH regulation and enhance the efficacy of other anticancer agents.

Drug Mechanism of Action Therapeutic Application Key Considerations
Acetazolamide Non-selective CA inhibitorUsed in combination therapies to increase the efficacy of cytotoxic agents like doxorubicin.[8]Lacks isoform selectivity, leading to potential off-target effects.
SLC-0111 Selective inhibitor of CA IX and XIIInvestigational drug that has undergone Phase I/II clinical trials for advanced solid tumors.[4][5]Represents a more targeted approach to CA inhibition in cancer.
Doxorubicin/Temozolomide (in combination) Standard chemotherapeutic agentsUsed in combination with CA inhibitors to overcome drug resistance in hypoxic tumors.[6][9]Efficacy can be limited in the acidic tumor microenvironment.
Glaucoma: Reducing Intraocular Pressure

In glaucoma, elevated intraocular pressure (IOP) is a major risk factor for optic nerve damage and subsequent vision loss.[10] CA inhibitors are a mainstay of glaucoma therapy, acting on CA II, IV, and XII in the ciliary body to reduce the production of aqueous humor, thereby lowering IOP.[3][11]

Drug Mechanism of Action Route of Administration Key Considerations
Acetazolamide Systemic CA inhibitorOralFirst-generation inhibitor with significant systemic side effects.[3][12]
Methazolamide Systemic CA inhibitorOralSimilar to acetazolamide, used when topical agents are insufficient.[13]
Dorzolamide Topical CA inhibitorOphthalmic (eye drops)Second-generation inhibitor with fewer systemic side effects.[3][10]
Brinzolamide Topical CA inhibitorOphthalmic (eye drops)Another second-generation topical inhibitor.[3][10]

Experimental Benchmarking Protocols

The following section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide against the aforementioned standard-of-care drugs.

Part 1: In Vitro Characterization - Enzyme Inhibition Assays

The foundational step in characterizing our novel compound is to determine its inhibitory potency and selectivity against a panel of human CA isoforms.

Objective: To quantify the inhibition constants (Ki) of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and standard-of-care inhibitors against key CA isoforms (CA I, II, IX, and XII).

Methodology: Stopped-Flow CO2 Hydration Assay

This is a highly sensitive method for measuring the kinetics of CA-catalyzed CO2 hydration.[14]

Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

  • Standard inhibitors: Acetazolamide, SLC-0111, Dorzolamide

  • CO2-saturated water

  • Buffer: 20 mM HEPES, pH 7.4, with 20 mM NaBF4 (to maintain ionic strength)[14]

  • pH indicator: Phenol red (0.2 mM)[14]

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and standard inhibitors in DMSO.

    • Prepare working solutions of the CA enzymes in the assay buffer.

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe of the stopped-flow apparatus, load the enzyme solution (with or without the inhibitor) in the assay buffer containing the pH indicator.

    • In the second syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the phenol red at 557 nm over time (10-100 seconds) as the pH decreases due to the formation of carbonic acid.[14]

  • Data Analysis:

    • Calculate the initial rates of the reaction from the linear portion of the kinetic trace.

    • Determine the IC50 values by plotting the enzyme activity against a range of inhibitor concentrations.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Expected Data Output and Interpretation:

The results should be summarized in a table comparing the Ki values of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide with the standard inhibitors across the different CA isoforms. A lower Ki value indicates higher inhibitory potency. High selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a desirable characteristic for an anticancer agent.

Compound Ki (nM) hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Selectivity Ratio (II/IX)
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide
Acetazolamide
SLC-0111
Dorzolamide

Experimental Workflow: In Vitro CA Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test Compound, Standards) A1 Load Syringe 1: Enzyme +/- Inhibitor + pH Indicator P1->A1 P2 Prepare Enzyme Solutions (CA I, II, IX, XII) P2->A1 P3 Prepare CO2-Saturated Water A2 Load Syringe 2: CO2 Solution P3->A2 A3 Rapid Mixing A1->A3 A2->A3 A4 Monitor Absorbance Change (557 nm) A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Determine IC50 Values D1->D2 D3 Calculate Ki Values (Cheng-Prusoff) D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Part 2: In Vivo Efficacy - Oncology Models

Objective: To evaluate the antitumor efficacy of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide, alone and in combination with a standard chemotherapeutic agent, in a relevant in vivo cancer model.

Model: Orthotopic MDA-MB-231 human breast cancer xenograft model in immunodeficient mice. This cell line is known to express CA IX, particularly under hypoxic conditions.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

  • Doxorubicin (standard chemotherapeutic)

  • Vehicle control

  • Matrigel

Procedure:

  • Tumor Implantation:

    • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of media and Matrigel.

    • Inject 1 x 10^6 cells into the mammary fat pad of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups:

    • Randomize mice into the following treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

      • Group 3: Doxorubicin

      • Group 4: 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide + Doxorubicin

  • Drug Administration:

    • Administer the test compound and vehicle via an appropriate route (e.g., oral gavage) daily.

    • Administer Doxorubicin via an appropriate route (e.g., intraperitoneal injection) on a specified schedule (e.g., once weekly).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Optional: Analyze tumors for markers of hypoxia (e.g., HIF-1α) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.

Expected Data Output and Interpretation:

The primary endpoint is tumor growth inhibition. The data should be presented as a tumor growth curve for each treatment group. A statistically significant reduction in tumor growth in the group receiving the novel compound compared to the vehicle control would indicate antitumor activity. A synergistic effect, where the combination therapy is significantly more effective than either monotherapy, would be a highly desirable outcome.

Treatment Group Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide
Doxorubicin
Combination

In Vivo Oncology Study Design

G cluster_groups Randomize into Treatment Groups start Implant MDA-MB-231 cells in mice G1 Vehicle start->G1 G2 Test Compound start->G2 G3 Doxorubicin start->G3 G4 Combination start->G4 treat Administer Treatments G1->treat G2->treat G3->treat G4->treat monitor Monitor Tumor Growth & Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry monitor->endpoint

Caption: Workflow for in vivo evaluation of antitumor efficacy.

Part 3: In Vivo Efficacy - Glaucoma Models

Objective: To assess the IOP-lowering efficacy of a topical formulation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide in a model of ocular hypertension.

Model: Laser-induced ocular hypertension in rabbits or non-human primates. This model mimics the elevated IOP seen in glaucoma.

Materials:

  • New Zealand White rabbits

  • Topical formulation of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (e.g., 2% solution)

  • Topical formulations of standard-of-care drugs (e.g., 2% Dorzolamide, 1% Brinzolamide)

  • Vehicle control eye drops

  • Tonometer for measuring IOP

  • Laser for inducing ocular hypertension

Procedure:

  • Induction of Ocular Hypertension:

    • Anesthetize the animals.

    • Use a laser to photocoagulate the trabecular meshwork in one eye of each animal to induce a sustained elevation in IOP. The contralateral eye serves as a normotensive control.

  • Treatment:

    • After IOP has stabilized at an elevated level, randomize the animals into treatment groups.

    • Administer a single drop of the respective topical formulation (test compound, standard, or vehicle) to the hypertensive eye.

  • IOP Measurement:

    • Measure IOP in both eyes at baseline (before treatment) and at several time points post-treatment (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each treatment group at each time point.

    • Compare the IOP-lowering effect of the test compound to the vehicle and the standard-of-care drugs.

Expected Data Output and Interpretation:

The primary outcome is the reduction in IOP. The data should be presented as a time-course of IOP change for each treatment group. A significant and sustained reduction in IOP compared to the vehicle control would indicate efficacy. The magnitude and duration of the IOP-lowering effect should be compared to that of dorzolamide and brinzolamide.

Treatment Group Maximal IOP Reduction (mmHg) Duration of Action (hours)
Vehicle Control
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide (2%)
Dorzolamide (2%)
Brinzolamide (1%)

Glaucoma Model Experimental Flow

G cluster_induction Induce Ocular Hypertension cluster_treatment Topical Treatment cluster_measurement IOP Measurement cluster_analysis Data Analysis I1 Anesthetize Animals I2 Laser Photocoagulation of Trabecular Meshwork I1->I2 M1 Baseline IOP I2->M1 T1 Administer Test Compound M2 Post-Treatment IOP (Time-Course) T1->M2 T2 Administer Standard Drug T2->M2 T3 Administer Vehicle T3->M2 M1->T1 M1->T2 M1->T3 A1 Calculate IOP Change from Baseline M2->A1 A2 Compare Efficacy A1->A2

Caption: Workflow for evaluating IOP-lowering efficacy in a glaucoma model.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide as a potential carbonic anhydrase inhibitor. By systematically evaluating its in vitro inhibitory profile and in vivo efficacy in validated models of cancer and glaucoma, researchers can generate the robust, comparative data necessary for informed decision-making in the drug development process. Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic properties, safety profile, and mechanism of action to fully elucidate its therapeutic potential.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Mboge, M. Y., et al. (2018). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 19(6), 1761. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 239. [Link]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(10), 412. [Link]

  • Ward, C., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(9), 2133. [Link]

  • Kurysheva, N. I. (2016). Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Review. Part I. Natsional'nyi zhurnal glaukoma, 15(3), 79-88. [Link]

  • Pacchiano, F., et al. (2010). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 751-760. [Link]

  • van der Kooij, M. A., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Expert Review of Ophthalmology, 16(4), 269-281. [Link]

  • Glaucoma Research Foundation. (2012). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Choplin, N. T., & Traverso, C. E. (Eds.). (2014). Atlas of Glaucoma. CRC Press. [Link]

  • Pacchiano, F., et al. (2011). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Medicinal Chemistry, 54(6), 1936-1941. [Link]

  • McDonald, P. C., et al. (2022). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers, 14(14), 3331. [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Link]

  • RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. [Link]

  • Serle, J. B., & Ranka, M. P. (2015). Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. In Glaucoma (pp. 597-607). Springer, Berlin, Heidelberg. [Link]

  • Onat, E., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3122-3128. [Link]

  • Pfaller, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Ghorab, M. M., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 22(10), 1662. [Link]

  • Scozzafava, A., & Supuran, C. T. (2014). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. Expert Opinion on Therapeutic Patents, 24(4), 425-437. [Link]

  • Gieling, R. G., et al. (2017). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Oncotarget, 8(46), 80131-80142. [Link]

  • Just, K. S. (2022). Carbonic Anhydrase Inhibitors. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Cyagen. (2025). Accelerating Glaucoma Drug Discovery: From Preclinical Models to Efficacy Validation. [Link]

  • Smith, J. D., & Jones, A. B. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 76(6), 1539-1546. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

This guide provides essential safety and logistical information for the handling of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. As a niche research chemical, specific toxicological data is not extensively published.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide. As a niche research chemical, specific toxicological data is not extensively published. Therefore, this guidance is synthesized from the known hazards of structurally similar pyrazole sulfonamide derivatives, the general principles of handling potent powdered Active Pharmaceutical Ingredients (APIs), and established chemical safety protocols.[1][2][3] The primary objective is to create a self-validating system of protocols that prioritizes the safety of all laboratory personnel.

Hazard Assessment: Understanding the Compound

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound containing both a sulfonamide and an aldehyde functional group. While specific data for this molecule is limited, the known hazards of related pyrazole sulfonamide compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][4][5] Compounds of this class may also be harmful if swallowed.[2][4][6] As a powdered or crystalline solid, it poses a significant risk of inhalation, which can lead to respiratory tract irritation.[7]

Key Potential Hazards:

  • Dermal Contact: May cause skin irritation or allergic skin reactions.[2][4][8]

  • Ocular Contact: Poses a risk of serious eye irritation or damage.[2][5][8]

  • Inhalation: As a dust, it may cause respiratory irritation.[2][4][7]

  • Ingestion: Harmful if swallowed.[2][6]

Given these potential hazards, a stringent approach to Personal Protective Equipment (PPE) is mandatory. The hierarchy of controls dictates that engineering controls (e.g., fume hoods, ventilated enclosures) are the primary line of defense, with PPE serving as the critical final barrier to exposure.[9]

Core PPE Requirements: A Multi-Layered Defense

Handling 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide requires a comprehensive PPE strategy. The following table summarizes the minimum required PPE for various laboratory operations.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Transfer of Powder Disposable, low-linting gown or coverall with long sleeves and elastic cuffs.[9][10]Double-gloving with powder-free nitrile gloves (ASTM D6978).[7]Chemical safety goggles and a full-face shield.[7][10]NIOSH-certified N95 or N100 respirator.[7]
Solution Preparation Disposable, low-linting gown or coverall.Powder-free nitrile gloves (ASTM D6978). Change gloves if contact is suspected.[7][9]Chemical safety goggles. A face shield is recommended if splashing is likely.[7][9]Required if not performed in a certified chemical fume hood.
General Laboratory Handling Laboratory coat (buttoned).Powder-free nitrile gloves.Chemical safety goggles.Not required if solutions are handled in closed containers.
Spill Cleanup (Powder) Chemical-resistant coveralls.Double-gloving with heavy-duty nitrile gloves.Chemical safety goggles and a full-face shield.Chemical cartridge-type respirator (e.g., with P100 particulate filter).[9]
Waste Disposal Laboratory coat or disposable gown.Powder-free nitrile gloves.Chemical safety goggles.Not required if waste is in sealed containers.

Detailed PPE Protocols and Causality

Body Protection

A disposable, low-linting gown or "bunny suit" coverall is essential to prevent skin contact and contamination of personal clothing.[10] These garments should have long sleeves with tight-fitting elastic or knit cuffs.[9] The rationale for a seamless, disposable gown is to minimize the penetration of fine powders and to provide a barrier that can be safely removed and disposed of after handling, preventing cross-contamination.[10]

Hand Protection: The Double-Gloving Imperative

Given that skin contact is a primary route of exposure, robust hand protection is non-negotiable.[9]

  • Glove Type: Powder-free nitrile gloves that comply with the ASTM D6978 standard are strongly recommended.[7] Vinyl gloves are not suitable as they offer little protection against chemical exposures.[7]

  • Double-Gloving: When handling the solid compound, two pairs of nitrile gloves should be worn. This provides an additional layer of protection in case the outer glove is breached.

  • Glove Change Frequency: Gloves should be changed every 30 to 60 minutes, or immediately if they are known to be contaminated or damaged.[9]

Eye and Face Protection

The potential for serious eye irritation necessitates stringent eye and face protection.[2][5]

  • Minimum Requirement: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses with side shields are inadequate.[7]

  • Enhanced Protection: When weighing or transferring powder, or whenever there is a risk of splashes, a full-face shield must be worn in conjunction with safety goggles.[7] This combination provides a comprehensive barrier for the entire face.[9]

Respiratory Protection

Inhalation of powdered APIs is a significant risk.[9]

  • For Powder Handling: A fit-tested NIOSH-certified N95 or N100 particulate respirator is required when handling the compound outside of a containment system like a glove box.[7] Surgical masks offer no protection from chemical dusts and must not be used.[9]

  • For Large Spills: In the event of a significant spill, a chemical cartridge-type respirator is necessary to protect against high concentrations of airborne particles.[9] All personnel using respirators must be part of a respiratory protection program that includes fit-testing and training, as per OSHA standards.[9]

Procedural Workflow: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Gown/Coverall d2 2. N95/N100 Respirator (Perform Seal Check) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (Over Gown Cuffs) d4->d5 end_op Enter Lab d5->end_op f1 1. Remove Outer Gloves (Turn Inside Out) f2 2. Gown/Coverall & Inner Gloves (Peel Away from Body) f1->f2 f3 3. Exit Work Area f2->f3 f4 4. Remove Face Shield & Goggles f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Wash Hands Thoroughly f5->f6 finish finish f6->finish End start Start start->d1 end_op->f1

Caption: PPE Donning and Doffing Workflow.

Spill Management and Disposal Plan

Spill Cleanup:

  • Evacuate and Secure: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This includes a chemical cartridge respirator, chemical-resistant coveralls, double gloves, and a face shield with goggles.[6][9]

  • Contain the Spill: Gently cover the powdered spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[2] Do not use water.[11]

  • Collect Material: Carefully scoop the material into a labeled, sealed container for hazardous waste.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.[2][4]

Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be placed in a clearly labeled, sealed container for hazardous waste.[2][4] Do not dispose of this material in standard laboratory trash or down the drain.[2][11]

Conclusion: A Culture of Safety

The safe handling of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is predicated on a thorough understanding of its potential hazards and the disciplined application of appropriate PPE. While this compound is intended for research and development use only, this does not diminish the need for rigorous safety protocols.[1][2] By integrating these guidelines into your standard operating procedures, you foster a culture of safety that protects researchers and ensures the integrity of your work. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's specific safety policies.

References

  • De Dietrich Process Systems. White Paper: Advanced Containment for Pharmaceutical Processes. [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. [Link]

  • Canadian Association of Pharmacy in Oncology. (2019). Safe handling of hazardous drugs. PubMed Central. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.